Product packaging for Methyl 4-chloro-2-(chlorosulfonyl)benzoate(Cat. No.:CAS No. 85392-01-4)

Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Cat. No.: B1364152
CAS No.: 85392-01-4
M. Wt: 269.1 g/mol
InChI Key: AKVPERSFJZUJKD-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a useful research compound. Its molecular formula is C8H6Cl2O4S and its molecular weight is 269.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O4S B1364152 Methyl 4-chloro-2-(chlorosulfonyl)benzoate CAS No. 85392-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-chlorosulfonylbenzoate
Source PubChem
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InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVPERSFJZUJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234586
Record name Methyl 4-chloro-2-(chlorosulphonyl)benzoate
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Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85392-01-4
Record name Benzoic acid, 4-chloro-2-(chlorosulfonyl)-, methyl ester
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Record name Methyl 4-chloro-2-(chlorosulfonyl)benzoate
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Record name Methyl 4-chloro-2-(chlorosulphonyl)benzoate
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Record name Methyl 4-chloro-2-(chlorosulphonyl)benzoate
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Record name METHYL 4-CHLORO-2-(CHLOROSULFONYL)BENZOATE
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Foundational & Exploratory

"physicochemical properties of Methyl 4-chloro-2-(chlorosulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical insights into its handling, reactivity, and application, ensuring a robust understanding for laboratory and process scale-up operations.

Core Molecular Identity and Structure

This compound (CAS Number: 85392-01-4) is a bifunctional organic compound of significant interest in the pharmaceutical and agrochemical sectors.[1] Its structure incorporates a methyl ester and a highly reactive chlorosulfonyl group on a chlorinated benzene ring, making it a versatile scaffold for chemical synthesis.[1]

Key Identifiers:

  • IUPAC Name: this compound[2][3]

  • CAS Number: 85392-01-4[1][2][3]

  • Molecular Formula: C₈H₆Cl₂O₄S[1][2][3]

  • Molecular Weight: 269.1 g/mol [2][3]

  • InChI Key: AKVPERSFJZUJKD-UHFFFAOYSA-N[2]

Caption: 2D Structure of this compound.

Core Physicochemical & Stability Data

The utility of a chemical intermediate is fundamentally dictated by its physical properties. These parameters influence storage, handling, reaction conditions, and purification strategies.

PropertyValueSource
Physical Form Solid[1][2]Sigma-Aldrich[2], Guidechem[1]
Purity ≥98% (typical commercial grade)Sigma-Aldrich[2]
XLogP3 3.1PubChem[3]
Storage Temperature 2-8°C, Inert Atmosphere[2]Sigma-Aldrich[2]
Solubility Soluble in organic solventsGuidechem[1]
Stability Stable under recommended storage conditions. Reacts with water.[4][5][6]LGC Standards[4], Thermo Fisher[5]
Incompatibility Strong oxidizing agents, strong bases, water.[4][6]LGC Standards[4], Fisher Scientific[6]

The solid state of this compound simplifies handling compared to volatile liquids, although its corrosive nature requires precautions.[2][5] The recommended storage condition—refrigerated and under an inert atmosphere—is a direct consequence of the moisture-sensitive chlorosulfonyl group.[2][7] Exposure to atmospheric moisture will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering the material useless for its primary synthetic applications.

Reactivity and Synthetic Versatility

The synthetic power of this compound stems from its two distinct reactive sites, which can be addressed sequentially.

  • Electrophilic Sulfonyl Chloride (-SO₂Cl): This is the most reactive site. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use in building complex molecules.[8]

    • Reaction with Amines: Forms highly stable sulfonamide linkages, a privileged functional group in a vast number of pharmaceuticals.[8]

    • Reaction with Alcohols/Phenols: Yields sulfonate esters, which are also important in medicinal chemistry and can serve as leaving groups in further transformations.[8]

  • Methyl Ester (-COOCH₃): This group is less reactive than the sulfonyl chloride and typically requires more forceful conditions to react. It can undergo hydrolysis to the carboxylic acid or amidation to form an amide, allowing for secondary functionalization after the sulfonyl chloride has been reacted.[8]

This differential reactivity allows chemists to use the compound as a molecular scaffold, building out complexity in a controlled, stepwise manner.

G cluster_nuc Nucleophiles cluster_prod Primary Products main This compound sulfonamide Sulfonamide Derivative main->sulfonamide -SO₂Cl site reaction sulfonate Sulfonate Ester Derivative main->sulfonate -SO₂Cl site reaction amine Primary/Secondary Amine (R-NH₂ / R₂NH) amine->sulfonamide Nucleophilic Attack alcohol Alcohol / Phenol (R-OH) alcohol->sulfonate Nucleophilic Attack secondary Further Functionalization (e.g., Ester Hydrolysis) sulfonamide->secondary -COOCH₃ site sulfonate->secondary -COOCH₃ site

Caption: Synthetic utility of this compound.

This compound is a crucial intermediate for creating libraries of novel compounds for screening in drug discovery programs, particularly in the development of carbonic anhydrase inhibitors and herbicides.[8][9]

Analytical Characterization Protocol: Purity Assessment by RP-HPLC

Ensuring the purity of starting materials is a non-negotiable aspect of chemical synthesis. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for assessing the purity of this compound. The following is a field-proven, self-validating protocol.

Objective: To determine the purity of this compound and identify potential hydrolysis-related impurities.

Methodology:

  • Instrumentation:

    • Agilent 1200 system or equivalent, equipped with a UV detector.[10]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA is used to acidify the mobile phase, ensuring sharp, symmetrical peaks by protonating any free silanol groups on the column and suppressing the ionization of acidic impurities like the sulfonic acid hydrolysis product.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Acetonitrile. This creates a 1 mg/mL stock solution.

    • Further dilute 100 µL of the stock solution into 900 µL of a 50:50 Acetonitrile:Water mixture to create a 0.1 mg/mL working solution.

    • Causality: The final dilution into a weaker solvent than the injection solvent (pure acetonitrile) helps prevent peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[10]

    • Column Temperature: 30 °C.

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 50% B (re-equilibration)

    • Causality: A gradient method is employed to ensure that both the relatively polar hydrolysis impurity and the nonpolar parent compound are eluted with good peak shape within a reasonable runtime.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The primary hydrolysis impurity (sulfonic acid) is expected to have a significantly shorter retention time due to its increased polarity.

Safety, Handling, and Storage Workflow

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][5] It reacts with water, potentially liberating toxic gas.[5] A rigorous and systematic approach to handling is mandatory.

GHS Hazard Information:

  • Pictogram: GHS05 (Corrosion)[2]

  • Signal Word: Danger[2]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage)[5], H315 (Causes skin irritation)[3], H318 (Causes serious eye damage)[3]

G start Receive Compound storage Store at 2-8°C Under Inert Atmosphere start->storage end Dispose of Waste ppe Don Full PPE: - Chemical Goggles - Face Shield - Lab Coat - Impervious Gloves storage->ppe Before Use fumehood Work Exclusively in a Certified Chemical Fume Hood ppe->fumehood weighing Weigh Solid in a Dry, Inert Atmosphere (Glovebox) or Quickly in Hood fumehood->weighing reaction Add to Reaction Vessel Under Inert Gas Counterflow weighing->reaction decontamination Decontaminate Glassware & Surfaces with appropriate solvent reaction->decontamination Post-Reaction decontamination->end

Caption: Mandatory safe handling workflow for corrosive and reactive solids.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[4][5]

  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

References

An In-depth Technical Guide to Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and methodologies.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, with the CAS number 85392-01-4, is a bifunctional molecule of significant interest in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring both a reactive sulfonyl chloride and a modifiable methyl ester group, makes it a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The strategic placement of the chloro and chlorosulfonyl groups on the benzoate ring offers unique opportunities for chemists to fine-tune the steric and electronic properties of target molecules, which is a cornerstone of modern drug design.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 85392-01-4--INVALID-LINK--[1]
Molecular Formula C₈H₆Cl₂O₄S--INVALID-LINK--[1]
Molecular Weight 269.10 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Appearance Solid (predicted)
Purity Typically ≥98%--INVALID-LINK--
Storage Temperature 2-8°C in an inert atmosphere--INVALID-LINK--

Safety Profile:

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water, liberating toxic gas. Therefore, stringent safety protocols must be followed during its handling and storage.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route starts from 4-chloro-2-aminobenzoic acid, as outlined in Chinese patent CN105503668A.[2] This process involves an initial esterification followed by a diazotization and a subsequent Sandmeyer-type reaction to install the chlorosulfonyl group.

Synthesis_of_Methyl_4_chloro_2_chlorosulfonyl_benzoate cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction 4-chloro-2-aminobenzoic_acid 4-chloro-2-aminobenzoic acid Methyl_2-amino-4-chlorobenzoate Methyl 2-amino-4-chlorobenzoate 4-chloro-2-aminobenzoic_acid->Methyl_2-amino-4-chlorobenzoate Methanol, SOCl₂ (reflux) Diazonium_salt Diazonium salt intermediate Methyl_2-amino-4-chlorobenzoate->Diazonium_salt NaNO₂, conc. HCl (0-5°C) Target_Molecule This compound Diazonium_salt->Target_Molecule SO₂ in Acetic Acid, CuCl₂ (5-10°C) Reactivity_of_Sulfonyl_Chloride cluster_reactions Reactions with Nucleophiles Target_Molecule This compound Amine Primary/Secondary Amine Target_Molecule->Amine Nucleophilic Attack Alcohol Alcohol/Phenol Target_Molecule->Alcohol Nucleophilic Attack Sulfonamide Sulfonamide derivative Amine->Sulfonamide Sulfonate_Ester Sulfonate Ester derivative Alcohol->Sulfonate_Ester

References

A Technical Guide to Methyl 4-chloro-2-(chlorosulfonyl)benzoate: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both a reactive sulfonyl chloride and a methyl ester, positions it as a crucial intermediate for the synthesis of a diverse range of complex molecules.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and applications, with a focus on its utility in drug discovery and development. The protocols and mechanistic insights are presented to equip researchers and scientists with the practical knowledge required for its effective application.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a benzene ring substituted with three functional groups: a chloro group at position 4, a chlorosulfonyl group at position 2, and a methyl ester group at position 1.[3] This specific arrangement of electron-withdrawing groups dictates its reactivity and utility.

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₄S[3]
Molecular Weight 269.10 g/mol [3]
CAS Number 85392-01-4[3][4]
IUPAC Name This compound[3]
Physical Form Solid[4]
InChI Key AKVPERSFJZUJKD-UHFFFAOYSA-N[4]
Storage Conditions Inert atmosphere, 2-8°C[4]

Synthesis Pathway: A Mechanistic Perspective

While multiple specific synthetic routes exist, the generation of aromatic sulfonyl chlorides often involves processes like diazotization followed by chlorosulfonylation. For the closely related isomer, methyl 2-(chlorosulfonyl)benzoate, a well-documented approach involves the diazotization of methyl 2-aminobenzoate.[5][6] This process is notoriously hazardous in batch production due to the potential for explosive diazonium salt intermediates to accumulate.

Causality in Synthesis Choice: The adoption of continuous-flow technology for this type of synthesis directly addresses the inherent safety and efficiency challenges of batch processing.[5][7] Flow chemistry minimizes the volume of hazardous intermediates at any given moment, offers superior heat transfer to control exothermic reactions, and reduces side reactions like hydrolysis, thereby increasing yield and purity.[6][7]

Below is a conceptual workflow for the synthesis, inspired by modern continuous-flow methods.

Synthesis_Workflow cluster_0 Step 1: Diazotization (Flow Reactor) cluster_1 Step 2: Chlorosulfonylation (Tandem Reactor) cluster_2 Step 3: Work-up & Purification A Methyl 2-amino-4-chlorobenzoate (Starting Material) C Diazonium Salt Intermediate (In-situ, Transient) A->C Diazotization B NaNO₂ / HCl (aq) (Reagents) B->C E This compound (Final Product) C->E Chlorosulfonylation D SO₂ / CuCl₂ (catalyst) D->E F Quenching & Extraction E->F G Crystallization / Chromatography F->G H Pure Product G->H

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity & Applications in Drug Discovery

The primary synthetic value of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group.[2] This makes it an excellent target for a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds.

Sulfonamide Formation: A Cornerstone of Medicinal Chemistry

The most prevalent application is its reaction with primary or secondary amines to form stable sulfonamide linkages (-SO₂NR₂).[8] The sulfonamide functional group is a well-established amide bioisostere, prized in drug design for its similar geometry, improved metabolic stability, and ability to act as a hydrogen bond acceptor.[9]

Mechanism & Protocol Trustworthiness: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, displacing the chloride ion, which is an excellent leaving group.[2] The protocol's reliability is ensured by using a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation and deactivation of the amine nucleophile.

Experimental Protocol: General Sulfonamide Synthesis

  • Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Nucleophilic Attack: Slowly add the desired primary or secondary amine (1.1 eq) to the solution, maintaining the temperature at 0°C with an ice bath to control the initial exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure N-substituted sulfonamide.

Caption: General reaction scheme for the formation of sulfonamides.

This robust reaction allows for the rapid generation of compound libraries by varying the amine component, a common strategy in the hit-to-lead optimization phase of drug discovery.[8]

Other Synthetic Transformations

While sulfonamide formation is primary, the molecule's two functional groups allow for orthogonal chemistry:

  • Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters.[2]

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for further diversification of the molecular scaffold.[2]

Safety and Handling

As with all sulfonyl chlorides, this compound is classified as a dangerous good for transport.[10] It is reactive and moisture-sensitive.

  • Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8°C) to prevent decomposition and hydrolysis.[4]

  • Hazards: Contact with water or moisture will produce hydrochloric acid (HCl) and the corresponding sulfonic acid, which are corrosive. It is a lachrymator and irritant.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its bifunctional nature. The reactivity of its sulfonyl chloride group, particularly in forming robust sulfonamide linkages, makes it an indispensable tool for medicinal chemists and drug development professionals.[1][8] Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of novel, biologically active compounds.

References

Navigating the Chemical Landscape of Methyl 4-chloro-2-(chlorosulfonyl)benzoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of pharmaceutical development and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a versatile building block, presents a unique set of challenges and opportunities owing to its inherent reactivity. This technical guide, departing from rigid templates, offers a deep dive into the critical aspects of its solubility and stability, providing not just data and protocols, but the scientific rationale that underpins them. As a senior application scientist, the aim is to equip you with the expertise to handle this compound effectively and safely, ensuring the integrity and success of your research and development endeavors.

The Duality of Reactivity: Understanding the Sulfonyl Chloride Moiety

This compound is a bifunctional molecule, but its chemical personality is overwhelmingly dominated by the highly electrophilic sulfonyl chloride group. This functional group is the linchpin of its utility in synthesis, readily reacting with nucleophiles to form stable sulfonamides and sulfonate esters. However, this same reactivity is the primary driver of its instability, particularly its pronounced sensitivity to moisture.

The core of this reactivity lies in the sulfur atom of the sulfonyl chloride, which bears a significant partial positive charge due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.

Solubility Profile: A Balancing Act Between Polarity and Reactivity

A precise understanding of a compound's solubility in various solvent systems is fundamental to its application in synthesis, purification, and formulation. For this compound, solubility is a delicate interplay between its relatively nonpolar aromatic structure and the polar, yet highly reactive, sulfonyl chloride group.

While specific quantitative solubility data for this compound is not extensively reported in public literature, we can infer its likely behavior and provide a framework for its experimental determination.

Expected Solubility Behavior:

  • Aqueous Solvents: The compound is expected to have very low solubility in water. This is a common characteristic of aryl sulfonyl chlorides and is, in a practical sense, a saving grace. The low solubility kinetically hinders the rapid hydrolysis that would otherwise occur.[1][2][3] Any attempt to measure aqueous solubility will be a measurement of a dynamic system where dissolution and hydrolysis are occurring simultaneously.

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, tetrahydrofuran (THF), and ethyl acetate are likely to be good solvents for this compound. They can solvate the molecule without providing a reactive proton source that would lead to degradation.

  • Chlorinated Solvents: Dichloromethane and chloroform are also expected to be effective solvents.

  • Apolar Solvents: Solubility in apolar solvents such as hexanes or toluene is expected to be lower, though not negligible, due to the aromatic core.

  • Protic Solvents (Non-aqueous): Alcohols like methanol and ethanol will dissolve the compound, but a slow reaction to form the corresponding sulfonate ester can be anticipated, especially at elevated temperatures or in the presence of a base.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Potential for Reaction
Aqueous Water, BuffersVery LowHighly susceptible to hydrolysis to the corresponding sulfonic acid.
Polar Aprotic Acetonitrile, AcetoneHighGood solvation of the molecule with minimal risk of degradation.
Ethers THF, Diethyl EtherModerate to HighGood solvation, generally unreactive.
Chlorinated Dichloromethane, ChloroformHighEffective for nonpolar to moderately polar compounds.
Alcohols Methanol, EthanolHighGood solubility, but potential for slow solvolysis to form sulfonate esters.
Apolar Hydrocarbons Hexanes, TolueneLow to ModerateLimited by the polarity of the ester and sulfonyl chloride groups.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.[4] However, given the reactivity of this compound, modifications to the standard protocol are essential.

Objective: To determine the solubility of this compound in a chosen aprotic solvent (e.g., acetonitrile) at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, dry glass vial. The "excess" is critical to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period. For a reactive compound, the equilibration time should be minimized to reduce the potential for degradation. A time course experiment (e.g., sampling at 1, 2, 4, and 6 hours) is recommended to determine the point at which equilibrium is reached without significant degradation.

  • Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Immediate filtration through a syringe filter (compatible with the solvent) is recommended.

  • Quantification: Dilute the filtered supernatant with a known volume of the solvent. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

  • Aprotic Solvent: The choice of an aprotic solvent like acetonitrile is crucial to prevent solvolysis during the experiment.

  • Sealed Vial: This prevents the ingress of atmospheric moisture which would lead to hydrolysis.

  • Minimized Equilibration Time: A balance must be struck between reaching thermodynamic equilibrium and preventing degradation.

  • Rapid Analysis: Samples should be analyzed promptly after preparation to ensure the measured concentration reflects the solubility at the time of sampling.

Stability: The Inevitable Hydrolysis and Its Implications

The stability of this compound is intrinsically linked to its environment. The primary degradation pathway of concern is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

Mechanism of Hydrolysis

The hydrolysis of aryl sulfonyl chlorides in water generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The reaction can be catalyzed by both acid and base, but the most significant rate acceleration is observed under alkaline conditions.

  • Neutral Hydrolysis (Solvolysis): In neutral water, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is typically the slower process.

  • Alkaline Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, attacks the sulfur atom, leading to a rapid formation of the sulfonic acid salt. The rate of alkaline hydrolysis for substituted benzenesulfonyl chlorides has been shown to follow the Hammett equation, with electron-withdrawing substituents increasing the rate.[5]

Hydrolysis_Mechanism cluster_neutral Neutral Hydrolysis (Solvolysis) cluster_alkaline Alkaline Hydrolysis R-SO2Cl_N R-SO₂Cl TS_N [Transition State]⁻ R-SO2Cl_N->TS_N Attack by H₂O H2O_N H₂O H2O_N->TS_N R-SO3H R-SO₃H TS_N->R-SO3H HCl_N HCl TS_N->HCl_N R-SO2Cl_A R-SO₂Cl TS_A [Transition State]⁻ R-SO2Cl_A->TS_A Attack by OH⁻ (fast) OH- OH⁻ OH-->TS_A R-SO3- R-SO₃⁻ TS_A->R-SO3- Cl- Cl⁻ TS_A->Cl- R R = Methyl 4-chloro-benzoate moiety

Caption: Hydrolysis mechanisms of this compound.

Factors Influencing Stability
  • pH: The compound will be most stable at acidic pH and will degrade rapidly at neutral and, especially, alkaline pH.

  • Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. Therefore, storage at reduced temperatures (e.g., 2-8 °C) is recommended.[7]

  • Moisture: This is the most critical factor. The compound should be protected from atmospheric moisture at all times. Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is essential.[8]

  • Light: While specific photostability data is unavailable, it is good practice to store the compound protected from light to prevent potential photodegradation.[8]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[8][9][10][11]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. This reaction is expected to be very fast, so immediate analysis or quenching is necessary.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) in acetonitrile.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the stock solution to a light source compliant with ICH guidelines.

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products. A diode array detector is useful for peak purity analysis.

  • Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate. Identify and, if possible, characterize the major degradation products.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution in Acetonitrile Acid Acidic (0.1M HCl) Stock->Acid Base Basic (0.1M NaOH) Stock->Base Oxidative Oxidative (H₂O₂) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH light) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Determine Degradation Rate & Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

Analytical Considerations for a Reactive Intermediate

The analysis of this compound requires methods that are both sensitive and account for the compound's reactivity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for purity and stability analysis.[7][12]

    • Challenges: The aqueous mobile phases typically used in reversed-phase HPLC can cause on-column hydrolysis.

    • Solutions: To mitigate this, analyses should be performed on a cooled column (e.g., 6 °C).[7] Fast gradient methods can also minimize the time the analyte spends on the column. The mobile phase should be acidic to reduce the rate of hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the compound is thermally stable enough to be volatilized without decomposition.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation. Aprotic deuterated solvents such as CDCl₃ or acetone-d₆ must be used.[12]

  • Titrimetry: A simple and accurate method for determining the total sulfonyl chloride content involves reaction with a nucleophile and subsequent titration.[12]

Concluding Remarks: A Call for Careful Handling and Empirical Verification

This compound is a valuable synthetic intermediate whose utility is intrinsically tied to its reactivity. This guide has provided a scientifically grounded framework for understanding and managing its solubility and stability. The core takeaways are the compound's presumed low aqueous solubility, its high solubility in many common organic solvents, and its pronounced susceptibility to hydrolysis, especially under neutral to basic conditions.

The provided experimental protocols are designed to be self-validating systems, enabling researchers to generate the specific, quantitative data necessary for their applications. The causality behind each experimental choice has been elucidated to foster a deeper understanding and to allow for informed modifications. Ultimately, while predictive models and analogies to similar structures are useful, empirical data derived from well-designed experiments are irreplaceable for ensuring the successful and safe use of this reactive and valuable chemical.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS No. 85392-01-4) is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1] Its utility stems from two highly reactive sites: the sulfonyl chloride and the methyl ester. The sulfonyl chloride group serves as a versatile handle for introducing sulfonamide or sulfonate ester moieties, functional groups prevalent in a wide array of therapeutic agents.[2][3] The methyl ester provides an additional site for synthetic modification, such as hydrolysis to the corresponding carboxylic acid or amidation.[2]

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. The inherent reactivity of the sulfonyl chloride group, particularly its sensitivity to nucleophiles like water, presents unique analytical challenges.[4] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a cohesive interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide a framework for the robust characterization of this and similar reactive molecules.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic fingerprint. The molecule consists of a 1,2,4-trisubstituted benzene ring bearing a methyl ester group, a chloro group, and a chlorosulfonyl group.

M [C8H6Cl2O4S]+• m/z = 268, 270, 272 M_minus_Cl [M - Cl]+ m/z = 233, 235 M->M_minus_Cl - Cl• M_minus_SO2Cl [M - SO2Cl]+ m/z = 169, 171 M->M_minus_SO2Cl - •SO2Cl M_minus_OCH3 [M - OCH3]+ m/z = 237, 239, 241 M->M_minus_OCH3 - •OCH3 M_minus_COOCH3 [M - COOCH3]+ m/z = 209, 211, 213 M->M_minus_COOCH3 - •COOCH3 M_minus_Cl->M_minus_SO2Cl - SO2

References

An In-Depth Technical Guide to the Reactivity Profile of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical examination of Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple procedural descriptions to explore the causal relationships that govern the compound's reactivity. We will dissect its structural attributes, explore its dual-functional nature, and provide field-proven insights into optimizing its use in complex synthetic routes, with a strong emphasis on safety, efficiency, and mechanistic understanding.

Core Molecular Profile and Strategic Importance

This compound (CAS No. 85392-01-4) is a bifunctional aromatic compound whose value lies in the orthogonal reactivity of its two primary functional groups: a highly electrophilic sulfonyl chloride and a moderately reactive methyl ester.[1] This differential reactivity allows for its use as a versatile scaffold, enabling sequential and controlled modifications essential for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.[1][2]

Physicochemical and Safety Data Summary

A foundational understanding of the compound's properties is critical before any experimental work. The following table summarizes key data aggregated from reliable sources.[3]

PropertyValueSource
CAS Number 85392-01-4PubChem[3]
Molecular Formula C₈H₆Cl₂O₄SSigma-Aldrich
Molecular Weight 269.10 g/mol PubChem[3]
Appearance SolidSigma-Aldrich
Storage Conditions Inert atmosphere, 2-8°CSigma-Aldrich
GHS Signal Word DangerPubChem[3]
Key Hazard Statements H314: Causes severe skin burns and eye damageSigma-Aldrich
H315: Causes skin irritationPubChem[3]
H318: Causes serious eye damagePubChem[3]

Author's Note: The presence of the sulfonyl chloride group renders this compound extremely sensitive to moisture and dictates stringent handling protocols, which are detailed in Section 4.

Structural Analysis of Reactivity

The compound's reactivity is best understood by examining its electronic architecture. The two key sites for chemical transformation are the sulfur atom of the sulfonyl chloride and the carbonyl carbon of the methyl ester.

cluster_0 This compound cluster_1 Key Reactive Sites mol mol site1 Primary Reactive Site: Highly Electrophilic Sulfonyl Chloride (Susceptible to Nucleophilic Attack) site2 Secondary Reactive Site: Methyl Ester (Amenable to Hydrolysis/Amidation) p1 p1->site1 p2 p2->site2

Caption: Key reactive centers of this compound.

The Dominant Reaction Pathway: Sulfonyl Chloride Chemistry

The sulfonyl chloride moiety is the primary driver of the compound's synthetic utility. The sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a potent electrophile.

Sulfonamide Synthesis: A Cornerstone Reaction

The reaction with primary or secondary amines to form sulfonamides is the most common and valuable transformation.[1] This linkage is a privileged scaffold in medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur center. This is followed by the expulsion of the chloride ion, an excellent leaving group, and subsequent deprotonation of the nitrogen (typically by a mild base included in the reaction) to yield the stable sulfonamide.

start Reagents: - this compound - Primary/Secondary Amine (1.0-1.2 eq) - Base (e.g., Pyridine, TEA, 2.0 eq) - Anhydrous Solvent (DCM, THF) step1 Step 1: Reaction Setup Dissolve amine and base in anhydrous solvent. Cool to 0°C under an inert atmosphere (N₂ or Ar). start->step1 Preparation step2 Step 2: Reagent Addition Add sulfonyl chloride solution dropwise. Rationale: Controls exothermic reaction and minimizes side products. step1->step2 Controlled Addition step3 Step 3: Reaction Monitoring Allow to warm to room temperature. Monitor progress via TLC or LC-MS until starting material is consumed. step2->step3 Reaction step4 Step 4: Aqueous Workup Quench with dilute acid (e.g., 1M HCl) to neutralize excess base. Extract with an organic solvent (e.g., EtOAc). step3->step4 Quenching & Extraction step5 Step 5: Purification Wash organic layer with brine, dry (Na₂SO₄), and concentrate. Purify via flash column chromatography or recrystallization. step4->step5 Isolation end Product: Methyl 4-chloro-2-(aminosulfonyl)benzoate derivative step5->end Final Product

Caption: Standard workflow for sulfonamide synthesis.

Sulfonate Ester Formation

Reacting the sulfonyl chloride with alcohols or phenols in the presence of a base yields sulfonate esters. While less common in drug molecules than sulfonamides, sulfonate esters are important intermediates in organic synthesis, often serving as leaving groups in substitution reactions. The choice of a non-nucleophilic base like pyridine is crucial to prevent it from competing with the alcohol as the nucleophile.[1]

Hydrolysis: A Critical Side Reaction

This compound reacts violently with water.[4][5] This is not merely a handling hazard but a critical parameter to control during synthesis. Even trace amounts of moisture in solvents or on glassware can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This side reaction consumes the starting material and complicates purification.

Experimental Causality: The imperative for using anhydrous solvents (e.g., dry DCM, THF) and an inert atmosphere (N₂ or Argon) directly stems from the need to prevent this competing hydrolysis pathway. The choice to add the sulfonyl chloride to the nucleophile/base mixture, rather than the reverse, ensures the highly reactive electrophile immediately encounters its intended reaction partner, minimizing its exposure time to any trace moisture.

Secondary Reactivity: The Methyl Ester Group

After the sulfonyl chloride has been functionalized, the methyl ester group offers a handle for further molecular elaboration. Its lower reactivity compared to the sulfonyl chloride is the key to a stepwise synthetic strategy.

Saponification to Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH) in a process known as saponification.[1] This transformation is typically performed after the sulfonamide or sulfonate ester has been formed. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation (e.g., via EDC coupling) or other carboxylate-specific chemistry.

Protocol: Saponification of a Sulfonamide Derivative

  • Dissolution: Dissolve the methyl ester starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of NaOH or LiOH (1.5-3.0 eq) to the mixture.

  • Reaction: Stir at room temperature or with gentle heating (40-50°C) and monitor by TLC/LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction mixture, acidify to pH ~2-3 with cold 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry over sodium sulfate, and evaporate the solvent to yield the crude product, which can be purified by recrystallization if necessary.

Synthesis Route and Process Considerations

The industrial synthesis of aryl sulfonyl chlorides often involves hazardous intermediates. Modern synthetic chemistry has moved towards continuous-flow processes to mitigate these risks and improve efficiency. For the isomeric Methyl 2-(chlorosulfonyl)benzoate, a continuous-flow process involving the diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation has been successfully developed.[6][7] This approach offers superior control over reaction temperature and residence time, significantly reducing the formation of unstable diazonium salt intermediates and minimizing hydrolysis side reactions.[1][6]

cluster_0 Advantages of Flow Chemistry start Methyl 2-amino-4-chlorobenzoate (Starting Material) diazotization Continuous-Flow Diazotization (NaNO₂, HCl) start->diazotization Flow Reactor 1 intermediate Unstable Diazonium Salt [Ar-N₂]⁺Cl⁻ diazotization->intermediate In-situ generation chlorosulfonylation Tandem Tank Reactor Chlorosulfonylation (SO₂, CuCl₂) intermediate->chlorosulfonylation Immediate consumption product This compound (Final Product) chlorosulfonylation->product Flow Reactor 2 info1 • Enhanced safety by minimizing accumulation  of hazardous intermediates. info2 • Superior heat/mass transfer inhibits side reactions. info3 • Increased yield and process efficiency.

Caption: Conceptual continuous-flow synthesis pathway.

Safety and Handling: A Self-Validating Protocol

The reactivity profile that makes this compound a valuable reagent also necessitates strict safety protocols. Adherence to these procedures is a self-validating system; safe handling directly correlates with successful and reproducible experimental outcomes.

  • Corrosivity: The compound causes severe skin burns and eye damage.[3][5] Always use in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • Moisture Sensitivity: As noted, it reacts violently with water.[4][5] All glassware must be oven- or flame-dried before use. Solvents and reagents must be anhydrous. Reactions should be conducted under an inert atmosphere.

  • Emergency Procedure (Spills): Do not use water to clean up spills. Absorb with an inert dry material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile synthetic intermediate, but its effective use is predicated on a thorough understanding of its dual reactivity and sensitivity. The sulfonyl chloride group provides the primary route for modification, readily forming sulfonamides and sulfonate esters. The less reactive methyl ester allows for subsequent, orthogonal functionalization. By appreciating the causality behind the required experimental conditions—such as the absolute necessity for an anhydrous environment to prevent hydrolysis—researchers can harness the full synthetic potential of this compound while ensuring safety and maximizing reaction efficiency. The adoption of modern techniques like continuous-flow synthesis further promises to improve the safety and scalability of processes involving this and related reactive intermediates.

References

A Technical Guide to the Identification of Impurities in Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and control of impurities in Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The quality and purity of this intermediate are paramount, as impurities can carry through to the final product, potentially affecting its safety, efficacy, and stability. This document outlines a logical, science-driven approach, combining insights into potential impurity formation pathways with robust, validated analytical methodologies. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside strategies for data interpretation. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical and chemical industries, offering field-proven insights grounded in authoritative regulatory and scientific principles.

Introduction: The Critical Role of Impurity Profiling

This compound is a versatile chemical building block. Its bifunctional nature, featuring a reactive sulfonyl chloride and a methyl ester, makes it a valuable precursor in complex organic syntheses. However, the very reactivity that makes this compound useful also predisposes it to the formation of impurities during synthesis, purification, and storage.

The International Council for Harmonisation (ICH) guideline Q3A(R2) defines an impurity as "any component of the new drug substance which is not the chemical entity defined as the new drug substance".[1] Controlling these impurities is a non-negotiable aspect of drug development and manufacturing.[2] Even trace amounts of certain impurities can have significant toxicological consequences or alter the therapeutic effect of the final active pharmaceutical ingredient (API).[3] Therefore, a thorough understanding and a robust analytical strategy for impurity profiling are essential for ensuring product quality and regulatory compliance.[4][5]

This guide provides a systematic approach to:

  • Predicting potential process-related and degradation impurities.

  • Developing and applying orthogonal analytical techniques for detection and separation.

  • Elucidating the structures of unknown impurities.

  • Establishing a comprehensive control strategy.

Understanding Impurity Formation Pathways

A foundational step in identifying impurities is to understand their origin. Impurities in this compound can be broadly categorized as process-related impurities (arising from the manufacturing process) and degradation products.[1][3]

A common and industrially significant route to this intermediate is the chlorosulfonation of Methyl 4-chlorobenzoate using an excess of chlorosulfonic acid (ClSO₃H).[6][7] This electrophilic aromatic substitution reaction, while effective, can lead to several predictable side products and carryover of unreacted materials.[8]

Potential Process-Related Impurities
  • Unreacted Starting Material: Incomplete reaction can result in the presence of Methyl 4-chlorobenzoate .

  • Positional Isomers: The chlorosulfonyl (-SO₂Cl) group is ortho-directing to the ester and para-directing to the chlorine. While the desired product is the 2-sulfonyl chloride, electrophilic attack can also occur at other positions on the aromatic ring, leading to isomers such as Methyl 4-chloro-3-(chlorosulfonyl)benzoate .

  • Di-sulfonated Byproducts: Under harsh conditions or with a large excess of reagent, a second chlorosulfonation event may occur.

  • Sulfone Formation: A common side reaction in sulfonation chemistry is the formation of a sulfone, where two aryl rings are linked by a sulfonyl group, yielding a bis(4-carbomethoxy-3-chlorophenyl) sulfone type structure.[9]

Potential Degradation Impurities
  • Hydrolysis Product: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Exposure to atmospheric or residual moisture can readily convert the -SO₂Cl group to a sulfonic acid (-SO₃H), forming Methyl 4-chloro-2-(sulfo)benzoate . This is often the primary degradant.

The following diagram illustrates these potential impurity formation pathways.

Impurity_Formation SM Methyl 4-chlorobenzoate (Starting Material) Reagent + Chlorosulfonic Acid (Excess) SM->Reagent Product This compound (API) Reagent->Product Main Reaction Isomer Positional Isomer (e.g., 3-SO2Cl isomer) Reagent->Isomer Side Reaction Sulfone Sulfone Byproduct Reagent->Sulfone Side Reaction Moisture + H2O (Moisture) Product->Moisture Hydrolysis Methyl 4-chloro-2-(sulfo)benzoate (Hydrolysis Product) Moisture->Hydrolysis Degradation

Caption: Potential impurity formation pathways during the synthesis and storage of this compound.

A Multi-Modal Analytical Strategy

No single analytical technique is sufficient to identify and quantify all potential impurities. A robust strategy employs orthogonal methods, primarily chromatography for separation and spectroscopy for identification.[10] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for impurity analysis in pharmaceuticals due to its reliability and versatility.[11]

The logical workflow for impurity identification is outlined below.

Analytical_Workflow start Sample Preparation (Dissolution in Aprotic Solvent, e.g., ACN) hplc_uv HPLC-UV / PDA Screening (Detect & Quantify Knowns/Unknowns) start->hplc_uv lc_ms LC-MS Analysis (Determine m/z of Unknowns) hplc_uv->lc_ms Unknown peak > threshold? report Characterization & Reporting (Impurity Profile) hplc_uv->report All peaks identified ms_ms Tandem MS (MS/MS) (Fragment Impurity Ions for Structural Clues) lc_ms->ms_ms nmr Impurity Isolation & NMR (Definitive Structure Elucidation) ms_ms->nmr Structure ambiguous? nmr->report

Caption: A systematic workflow for the identification and characterization of unknown impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Photodiode Array (PDA) detection is the primary technique for separating the main component from its impurities and quantifying them.[12] Developing a robust, stability-indicating HPLC method is a critical first step.[13][14]

Key Method Development Considerations:

  • Column Chemistry: A reversed-phase C18 column is a common starting point for moderately polar analytes like these.

  • Mobile Phase: A mixture of an aqueous buffer (often with acid, like phosphoric or formic acid, to control ionization and improve peak shape) and an organic modifier (acetonitrile or methanol) is typical.[15]

  • Gradient Elution: A gradient is almost always necessary to elute a wide range of impurities with different polarities, from the non-polar starting material to the highly polar sulfonic acid degradant.

  • Detector: A PDA detector is highly recommended as it provides spectral data that can help in peak tracking and assessing peak purity.[12]

Table 1: Potential Impurities and their Expected Chromatographic Behavior

Impurity NameOriginExpected PolarityExpected Elution Order (Reversed-Phase)
Methyl 4-chlorobenzoateStarting MaterialLowLate
Sulfone ByproductSide ReactionVery LowVery Late
Positional IsomersSide ReactionSimilar to APINear API peak
This compound API Moderate Main Peak
Methyl 4-chloro-2-(sulfo)benzoateDegradationHighEarly
Experimental Protocol: HPLC-PDA Method for Impurity Profiling
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm (monitor 210-400 nm with PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile. Caution: The sulfonyl chloride is reactive. Prepare samples fresh and analyze promptly. Avoid aqueous diluents for the stock solution to prevent degradation.[10]

  • System Suitability: Prepare a solution containing the main compound and a known impurity (if available) or a stressed (degraded) sample to ensure adequate resolution between the main peak and its critical impurities.

  • Analysis: Inject a diluent blank, followed by the system suitability solution, and then the sample solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For any unknown impurity detected above the identification threshold (typically 0.10% as per ICH Q3A), structural elucidation is required.[2] LC-MS is the most powerful tool for this purpose, providing the molecular weight of the impurity.[10]

Key Considerations for LC-MS:

  • Ionization Source: Electrospray Ionization (ESI) is suitable for these polar molecules. Both positive and negative ion modes should be explored.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is invaluable for determining the accurate mass and calculating the elemental composition.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. Common fragmentation pathways for sulfonyl chlorides and related structures include the loss of Cl• (M-35/37) and SO₂ (M-64).[10][16] The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature for chlorine-containing fragments.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure confirmation, especially for isomers, isolation of the impurity followed by NMR analysis is the gold standard. Preparative HPLC can be used for isolation. ¹H and ¹³C NMR will provide definitive information on the connectivity of atoms. Due to the reactivity of the sulfonyl chloride, aprotic deuterated solvents like CDCl₃ or Acetone-d₆ must be used.[10]

Conclusion

The identification and control of impurities in this compound is a multifaceted task that demands a deep understanding of its chemistry and the application of advanced analytical technologies. By anticipating potential impurities based on the synthetic pathway and degradation mechanisms, and by employing a logical, multi-modal analytical workflow centered on HPLC and LC-MS, scientists can build a comprehensive impurity profile. This rigorous, science-based approach is fundamental to ensuring the quality, safety, and efficacy of the final products derived from this important chemical intermediate, satisfying both scientific and regulatory standards.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Sulfonamides using Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Sulfonamides and Key Building Blocks

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. Its presence in drugs is associated with diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1][2][3] The enduring importance of this moiety drives continuous research into novel synthetic methodologies and the development of versatile building blocks to accelerate drug discovery.[3][4]

Methyl 4-chloro-2-(chlorosulfonyl)benzoate emerges as a particularly valuable reagent in this context. Its bifunctional nature, featuring a highly reactive sulfonyl chloride group and a modifiable methyl ester, provides a strategic platform for constructing complex molecular architectures. The sulfonyl chloride allows for the facile introduction of the critical sulfonamide linkage, while the ester group offers a secondary point for diversification, enabling fine-tuning of a molecule's physicochemical properties for lead optimization.[5]

This guide provides a comprehensive overview of the principles, protocols, and practical considerations for utilizing this compound in the synthesis of N-substituted sulfonamides, intended for researchers and professionals in drug development and organic synthesis.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 85392-01-4[6]
Molecular Formula C₈H₆Cl₂O₄S[6][7]
Molecular Weight 269.10 g/mol [7]
Appearance Solid[6]
Storage Inert atmosphere, 2-8°C[6]

Safety Profile: This reagent is classified as corrosive. It causes severe skin burns and eye damage.[6][7] Handling requires appropriate personal protective equipment (PPE) and engineering controls.

Core Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic nucleophilic acyl substitution reaction.[1]

Mechanism Deep Dive:

  • Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride group.

  • Chloride Displacement: This attack leads to the formation of a transient intermediate. The stable chloride ion is subsequently displaced as an excellent leaving group.

  • Proton Transfer: The reaction generates a protonated sulfonamide and a chloride ion, which combine to form hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize this acidic byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[1]

Caption: Figure 1: General Reaction Mechanism.

Detailed Experimental Protocol: Standard Synthesis

This protocol provides a robust method for the synthesis of N-substituted sulfonamides using conventional laboratory techniques.

4.1. Materials and Reagents

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

4.2. Step-by-Step Procedure

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM. Rationale: Anhydrous conditions are crucial as sulfonyl chlorides readily hydrolyze in the presence of water.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[1]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes using a dropping funnel.[1] Rationale: The reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side-product formation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[1]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[1] Rationale: Each wash removes specific impurities, simplifying the final purification step.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]

4.3. Characterization Confirm the identity and purity of the final product using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared Spectroscopy (IR): To identify the characteristic S=O and N-H stretching frequencies of the sulfonamide group.

Process Workflow Visualization

The entire experimental process can be summarized in the following workflow.

G Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification cluster_analysis Analysis setup 1. Reaction Setup (Inert atmosphere, 0°C) addition 2. Reagent Addition (Amine, Base, Sulfonyl Chloride) setup->addition react 3. Stir at RT (6-18 hours) addition->react tlc 4. Monitor via TLC react->tlc workup 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) tlc->workup dry 6. Dry & Concentrate workup->dry purify 7. Purify (Chromatography/Recrystallization) dry->purify char 8. Characterization (NMR, MS, IR) purify->char

Caption: Figure 2: Experimental Workflow.

Safety and Handling

Working with sulfonyl chlorides necessitates strict adherence to safety protocols.

  • Hazard: this compound is corrosive and moisture-sensitive.[6][7] Contact with skin and eyes will cause severe burns. Inhalation can cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Waste & Quenching: Unused reagent and reaction waste should be quenched carefully by slow addition to a stirred solution of a weak base like sodium bicarbonate before disposal according to institutional guidelines.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine. 2. Reagent hydrolysis due to wet solvent/glassware. 3. Insufficient base.1. Check the purity of the amine. 2. Ensure all solvents are anhydrous and glassware is flame- or oven-dried. 3. Use at least 1.5 equivalents of base.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products. 3. Product degradation.1. Increase reaction time or gently heat if reactants are stable. 2. Maintain low temperature during addition; ensure efficient stirring. 3. Ensure workup steps are not overly harsh (e.g., strong acid/base).
Product is Difficult to Purify Co-elution of impurities with the product during chromatography.Try a different solvent system for chromatography or consider purification by recrystallization.

Applications and Further Transformations

The synthetic utility of this compound extends beyond the initial sulfonamide formation. The resulting product retains a methyl ester group, which serves as a handle for further chemical modification.[5]

  • Hydrolysis: The ester can be hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This introduces a new functional group that can participate in amide coupling or other transformations.

  • Amidation: The ester can be directly converted to an amide by reaction with an appropriate amine, often at elevated temperatures.

  • Transesterification: Reaction with a different alcohol in the presence of a catalyst can swap the methyl group for a different alkyl group, altering the molecule's steric and electronic properties.[5]

This dual reactivity makes the reagent an excellent scaffold for building combinatorial libraries of diverse compounds, a common strategy in the early phases of drug discovery to explore structure-activity relationships (SAR).

References

"Methyl 4-chloro-2-(chlorosulfonyl)benzoate as a reagent in organic chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Methyl 4-chloro-2-(chlorosulfonyl)benzoate

A Senior Application Scientist's Guide to a Versatile Bifunctional Reagent in Modern Organic Synthesis

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will explore its fundamental properties, core applications, and provide detailed, field-proven protocols for its use in the synthesis of key molecular scaffolds.

Introduction: A Tale of Two Reactive Centers

This compound (CAS 85392-01-4) is a crystalline solid that serves as a powerful and versatile building block in organic synthesis.[1] Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a highly electrophilic sulfonyl chloride and a methyl ester. This bifunctional nature allows for sequential, controlled modifications, making it an invaluable reagent for constructing complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[2]

The primary reactive site is the chlorosulfonyl (-SO₂Cl) group, which readily undergoes nucleophilic substitution with a wide array of nucleophiles. This reaction is the cornerstone of its application, providing a robust method for forging sulfonamide and sulfonate ester linkages—motifs frequently found in pharmacologically active compounds.[2][3] The methyl ester offers a secondary site for transformations such as hydrolysis or amidation, enabling further diversification of the molecular scaffold.[2]

This guide will focus on the most prevalent application—the synthesis of sulfonamides—and provide a comprehensive framework for experimental success.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

Table 1: Properties of this compound

Property Value Source
CAS Number 85392-01-4 [1]
Molecular Formula C₈H₆Cl₂O₄S [4]
Molecular Weight 269.10 g/mol [4]
Appearance Solid [1]
IUPAC Name This compound [4]

| Storage | Inert atmosphere, 2-8°C |[1] |

Hazard Identification and Safety Precautions

DANGER: This compound is corrosive and causes severe skin burns and serious eye damage.[1][4][5] It reacts with water, potentially releasing toxic gases.[5] Always handle this reagent inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

Key GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage.[4]

Handling & First Aid:

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[5]

  • In Case of Contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6] Remove all contaminated clothing.

  • Spills: Do not use water to clean up spills. Use an inert, dry absorbent material.

Core Application: Synthesis of Substituted Sulfonamides

The reaction of the sulfonyl chloride moiety with primary or secondary amines is the most prominent application of this reagent. This reaction forms a stable sulfonamide bond, a critical pharmacophore in many FDA-approved drugs. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, displacing the chloride, which is an excellent leaving group.[2]

General Reaction Mechanism

The causality of this transformation is rooted in fundamental electronic principles. The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms, making it a prime target for nucleophiles like amines.

Caption: Nucleophilic substitution at the sulfonyl chloride center.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocols

The following protocols are designed to be self-validating, including steps for reaction, workup, and purification, ensuring a logical progression to the final, characterized product.

General Workflow for Sulfonamide Synthesis

This workflow outlines the entire experimental process, from initial setup to final analysis, providing a clear roadmap for the laboratory procedure.

Caption: Standard laboratory workflow for sulfonamide synthesis.

Protocol: Synthesis of Methyl 4-chloro-2-(benzylsulfamoyl)benzoate

This protocol details the synthesis of a representative sulfonamide using benzylamine as the nucleophile.

Materials & Equipment:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add benzylamine (1.05 eq) and triethylamine (1.5 eq). Dissolve the mixture in anhydrous DCM (approx. 0.2 M relative to the limiting reagent). Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 20-30 minutes. Causality Note: Slow, cooled addition is crucial to control the exotherm of the reaction and minimize side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove excess amine and triethylamine hydrochloride, followed by water (1x), and finally with brine (1x). Trustworthiness Note: The acidic wash is a critical self-validating step to ensure the removal of basic impurities, simplifying subsequent purification.

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to afford the pure Methyl 4-chloro-2-(benzylsulfamoyl)benzoate.

Field-Proven Insights & Troubleshooting

  • Moisture Sensitivity: The sulfonyl chloride moiety is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[5] Always use anhydrous solvents and conduct the reaction under an inert atmosphere for optimal results.

  • Alternative Bases: While triethylamine is common, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) can be used to minimize potential side reactions with the base itself. Pyridine can also be used and may act as a nucleophilic catalyst.

  • Purification Challenges: The polarity of the resulting sulfonamide can vary greatly depending on the R-group of the amine used. A TLC scouting system with varying ratios of ethyl acetate and hexanes is recommended to determine the optimal conditions for chromatographic purification.

Conclusion

This compound is a high-value reagent whose synthetic utility is defined by its dual reactive sites. Its ability to reliably form sulfonamide linkages makes it a workhorse in discovery chemistry for generating libraries of compounds for biological screening. By understanding the principles of its reactivity and adhering to robust, well-designed protocols, researchers can effectively leverage this building block to accelerate their synthetic campaigns and drive innovation in drug development and materials science.

References

Application Notes: Synthetic Protocols and Mechanistic Insights for Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Reagent Overview

Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS No. 85392-01-4) is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1] Its structure incorporates two key reactive sites: a highly electrophilic sulfonyl chloride and a methyl ester. This unique arrangement allows for selective and sequential chemical transformations, making it an invaluable building block for creating complex molecular architectures and libraries of compounds for biological screening.

The primary utility of this reagent stems from the reactivity of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2][3] The sulfonamide functional group is a privileged scaffold in pharmacology, present in numerous approved drugs spanning antibacterials, diuretics, and anti-inflammatory agents.[4] The strategic placement of the methyl ester and a chloro substituent on the benzene ring provides additional handles for chemical modification and influences the overall electronic properties and reactivity of the molecule.

This guide provides an in-depth analysis of the reagent's reactivity, detailed, field-tested protocols for its application in synthesis, and the mechanistic rationale behind key experimental choices.

Physicochemical Properties Value Source
CAS Number 85392-01-4PubChem[1]
Molecular Formula C₈H₆Cl₂O₄SPubChem[1]
Molecular Weight 269.10 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Primary Hazards Corrosive, Causes skin irritation, Causes serious eye damagePubChem[1]
Storage Conditions Inert atmosphere, 2-8°C, Moisture sensitiveSigma-Aldrich

Section 2: Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is dominated by the chemistry of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack.

The general reaction mechanism involves the addition of a nucleophile (e.g., an amine, alcohol) to the sulfur atom, forming a transient, high-energy pentacoordinate intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, to yield the final substituted product.

G start_node This compound product_node Substituted Product (Sulfonamide, Sulfonate Ester) start_node->product_node Reaction hcl_node HCl (byproduct) start_node->hcl_node Generates nucleophile_node Nucleophile (e.g., R-NH₂, R-OH) nucleophile_node->product_node salt_node Salt Byproduct (e.g., Et₃N·HCl) hcl_node->salt_node Neutralized by base_node Base (e.g., Et₃N, Pyridine) base_node->salt_node

Caption: General reaction workflow for this compound.

The presence of the ester and chloro groups on the aromatic ring further modulates this reactivity. While the ester at the ortho position provides some steric hindrance, the overall electron-withdrawing nature of the substituents maintains the high reactivity of the sulfonyl chloride functional group. This allows for clean and efficient reactions, often under mild conditions.

Section 3: Protocol I: Synthesis of N-Substituted Sulfonamides

The formation of a sulfonamide bond is the most common and valuable application of this reagent.[3][5] The protocol described below is a robust, general procedure that can be adapted for a wide variety of primary and secondary amines.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur center. The non-bonding electron pair of the amine nitrogen attacks the electrophilic sulfur atom. A proton is subsequently lost from the nitrogen (facilitated by a base), and the chloride ion is eliminated to form the stable S-N bond. The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

Caption: Simplified mechanism of sulfonamide formation.
Detailed Experimental Protocol

Objective: To synthesize a representative sulfonamide, Methyl 4-chloro-2-((phenylamino)sulfonyl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

    • Causality: Anhydrous conditions are crucial to prevent the competing hydrolysis of the highly moisture-sensitive sulfonyl chloride.[6] Triethylamine acts as an acid scavenger for the HCl byproduct. A slight excess of the amine and a larger excess of the base ensure the reaction goes to completion.

  • Reaction Setup: Cool the solution to 0 °C using an ice-water bath with gentle stirring.

    • Causality: The reaction is exothermic. Cooling mitigates potential side reactions and ensures controlled addition.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

    • Causality: Slow, dropwise addition maintains a low concentration of the electrophile, preventing rapid temperature increases and the formation of potential dimeric or polymeric byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

    • Causality: This series of washes systematically removes unreacted starting materials and byproducts, leading to a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure sulfonamide product.

Data Summary: Representative Reaction Conditions
Amine Nucleophile Base Solvent Temp (°C) Typical Yield (%)
BenzylaminePyridineTHF0 to RT85-95%
MorpholineEt₃NDCM0 to RT90-98%
L-Proline Methyl EsterDIPEADMF0 to RT75-85%
AnilineEt₃NDCM0 to RT80-90%

Section 4: Protocol II: Exploiting Orthogonal Reactivity

A key advantage of this compound is the differential reactivity of its two functional groups. The sulfonyl chloride is significantly more reactive towards amines than the methyl ester. This allows for a selective reaction at the sulfonyl group while leaving the ester intact. The ester can then be modified in a subsequent step, such as hydrolysis to the corresponding carboxylic acid, enabling the synthesis of more complex derivatives.

G start Methyl 4-chloro-2- (chlorosulfonyl)benzoate step1_amine + R₂NH, Base (Sulfonamide Formation) start->step1_amine intermediate Intermediate Sulfonamide Ester step1_amine->intermediate step2_hydrolysis + LiOH or NaOH (Ester Hydrolysis) intermediate->step2_hydrolysis final_product Final Carboxylic Acid Product step2_hydrolysis->final_product

Caption: Sequential reaction workflow exploiting orthogonal reactivity.
Detailed Experimental Protocol: Ester Hydrolysis

Objective: To hydrolyze the methyl ester of a previously synthesized sulfonamide derivative.

Materials:

  • Sulfonamide-ester starting material (from Protocol I) (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 eq)

  • Tetrahydrofuran (THF) / Water solvent mixture (e.g., 3:1)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the sulfonamide-ester starting material in a mixture of THF and water.

  • Saponification: Add an aqueous solution of LiOH (or NaOH) (2-3 eq) to the solution. Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Causality: Saponification is the base-mediated hydrolysis of an ester. A co-solvent system like THF/water is often required to ensure the solubility of both the organic substrate and the inorganic base.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 by adding 1 M HCl dropwise. The carboxylic acid product should precipitate out of the solution.

    • Causality: Acidification protonates the carboxylate salt formed during saponification, yielding the neutral carboxylic acid, which is typically less soluble in the aqueous medium.

  • Isolation: The precipitated solid can be collected by vacuum filtration, washed with cold water, and dried. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

Section 5: Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1]

  • GHS Hazard Statements: H314: Causes severe skin burns and eye damage; H315: Causes skin irritation; H318: Causes serious eye damage.[1][7]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact; consider double-gloving or using butyl rubber gloves), and chemical safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in a well-ventilated area. Keep the container tightly closed when not in use.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]

Section 6: References

  • Bao, W., & Zhang, Y. (2004). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH.--INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.--INVALID-LINK--

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.--INVALID-LINK--

  • Ye, F., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC, NIH.--INVALID-LINK--

  • Langler, R. F. (1976). A facile synthesis of sulfonyl chlorides. Canadian Journal of Chemistry, 54(4), 498-502. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation.--INVALID-LINK--

  • Moody, T. S., & Thompson, A. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(6), 882-888. --INVALID-LINK--

  • PharmaBlock. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.--INVALID-LINK--

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.--INVALID-LINK--

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. --INVALID-LINK--

  • PubChem. (n.d.). This compound.--INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound.--INVALID-LINK--

  • Benchchem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate.--INVALID-LINK--

  • PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate.--INVALID-LINK--

  • Apollo Scientific. (n.d.). Methyl 4-(chlorosulfonyl)benzoate.--INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 2-(chlorosulfonyl)benzoate.--INVALID-LINK--

References

Application Notes & Protocols: The Utility of Methyl 4-chloro-2-(chlorosulfonyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a bifunctional reagent of significant interest to medicinal chemists. Its structure, featuring a highly reactive sulfonyl chloride group and a modifiable methyl ester, positions it as a powerful building block for synthesizing diverse molecular libraries. The presence of a chloro-substituent on the aromatic ring offers an additional site for synthetic elaboration, further expanding its utility.

The primary application of this intermediate lies in the construction of the sulfonamide functional group, a privileged scaffold in drug design.[1][2] The sulfonamide moiety is a key component in a wide array of therapeutic agents, including diuretics, antibacterials, hypoglycemic agents, and anti-inflammatory drugs.[1][3] Its ability to act as a bioisostere for carboxylic acids, coupled with improved metabolic stability and bioavailability compared to amides, makes it a highly sought-after functional group in drug development campaigns.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in synthesizing key medicinal chemistry intermediates.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[4]
CAS Number 85392-01-4[4]
Molecular Formula C₈H₆Cl₂O₄S[4]
Molecular Weight 269.10 g/mol [4]
Physical Form Solid
Storage Temp. Inert atmosphere, 2-8°C

Core Application: Synthesis of Substituted Benzenesulfonamides

The most prevalent use of this compound is the synthesis of N-substituted sulfonamides via reaction with primary or secondary amines.[3][5] This reaction is robust, high-yielding, and forms the cornerstone of many synthetic routes targeting bioactive molecules.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion, being an excellent leaving group, is displaced, resulting in the formation of a stable S-N bond.[6] An equivalent of acid (HCl) is generated, which is typically neutralized by adding a base to the reaction mixture to prevent the protonation of the starting amine and drive the reaction to completion.

G cluster_workflow General Sulfonamide Synthesis R_NH2 R-NH₂ (Amine) Reaction Vessel Reaction Vessel R_NH2->Reaction Vessel Start This compound Start->Reaction Vessel Base Base (e.g., Pyridine) Base->Reaction Vessel Product N-Substituted Sulfonamide Salt Base·HCl Reaction Vessel->Product Nucleophilic Substitution Reaction Vessel->Salt

Caption: General workflow for sulfonamide synthesis.

Protocol: General Procedure for N-Sulfonylation

This protocol describes a general method for reacting this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous pyridine or triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.2-0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Base Addition: Add the base (e.g., pyridine, 1.5 eq) to the cooled solution and stir for 5 minutes.

  • Amine Addition: Dissolve the amine (1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture over 15-30 minutes using a dropping funnel. Maintaining a slow addition rate is important for temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted sulfonamide.

Application in the Synthesis of Diuretic Drug Scaffolds

Many potent loop diuretics, such as Furosemide and Bumetanide, are substituted sulfamoylbenzoic acids.[7][8] The synthetic strategies for these drugs rely on the foundational reactions of chlorosulfonation followed by amination/ammonolysis.[7][9] this compound serves as an excellent starting point for synthesizing analogs of these important therapeutic agents.

The following multi-step protocol outlines the synthesis of a key precursor, 4-chloro-2-carboxy-benzenesulfonamide , demonstrating the sequential modification of both functional groups.

G Start Methyl 4-chloro-2- (chlorosulfonyl)benzoate Intermediate Methyl 4-chloro-2- (aminosulfonyl)benzoate Start->Intermediate Step 1 Step1_reagent 1. NH₄OH (Ammonolysis) Product 4-chloro-2-carboxy- benzenesulfonamide (Diuretic Precursor) Intermediate->Product Step 2 Step2_reagent 2. NaOH (aq), Heat (Saponification)

Caption: Synthetic pathway to a diuretic precursor.

Protocol: Synthesis of Methyl 4-chloro-2-(aminosulfonyl)benzoate (Step 1)

This protocol details the conversion of the sulfonyl chloride to a primary sulfonamide (sulfamoyl group).

Materials:

  • This compound

  • Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)

  • Dichloromethane (DCM) or suitable organic solvent

  • Ice-water bath

  • Beaker, magnetic stirrer

Procedure:

  • Preparation: In a well-ventilated fume hood, place concentrated ammonium hydroxide (approx. 10-20 equivalents) in a beaker and cool to 0°C in an ice-water bath.

  • Addition: Dissolve this compound (1.0 eq) in a minimal amount of a water-miscible solvent like THF or acetone, or a water-immiscible solvent like DCM. Add this solution portion-wise or dropwise to the cold, vigorously stirring ammonium hydroxide solution. Maintain the temperature below 10°C throughout the addition.[9]

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. A precipitate will likely form.

  • Isolation:

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

    • Alternatively, if the product is in an organic layer (like DCM), separate the layers. Wash the organic layer with water, dry over Na₂SO₄, and concentrate to obtain the crude product.

  • Purification: The crude Methyl 4-chloro-2-(aminosulfonyl)benzoate can often be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol: Hydrolysis to 4-chloro-2-carboxy-benzenesulfonamide (Step 2)

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 4-chloro-2-(aminosulfonyl)benzoate

  • Sodium Hydroxide (NaOH) solution (e.g., 2M aqueous)

  • Hydrochloric Acid (HCl) (e.g., 3M aqueous)

  • Heating mantle or oil bath, condenser

Procedure:

  • Setup: Suspend or dissolve Methyl 4-chloro-2-(aminosulfonyl)benzoate (1.0 eq) in the aqueous NaOH solution (2-4 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (80-100°C) and maintain for 2-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The mixture should become a clear solution as the sodium salt of the product forms.

  • Cooling & Acidification: Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Precipitation: Slowly acidify the cold solution by adding 3M HCl dropwise with vigorous stirring. The carboxylic acid product will precipitate out of the solution. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of ~2.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven to yield the final 4-chloro-2-carboxy-benzenesulfonamide.

Safety and Handling

This compound and its related isomers are reactive and corrosive chemicals that must be handled with appropriate care.[10]

  • Hazard Identification:

    • Corrosive: Causes severe skin burns and eye damage.[11][12]

    • Water Reactive: Reacts violently with water and moisture, liberating toxic hydrogen chloride gas.[11][12]

  • Personal Protective Equipment (PPE):

    • Always handle in a chemical fume hood.[11]

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[10][11]

  • Handling and Storage:

    • Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from water or moist air.[11]

    • Avoid creating dust.[10]

    • Ground all equipment when transferring material.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

References

Application Notes and Protocols for the Derivatization of Methyl 4-chloro-2-(chlorosulfonyl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a richly functionalized aromatic compound that serves as an excellent starting point for the synthesis of diverse molecular libraries in drug discovery. Its key structural features—a reactive sulfonyl chloride, a modifiable methyl ester, and a substituted benzene ring—offer multiple handles for chemical derivatization. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

The sulfonamide functional group, readily formed from the sulfonyl chloride moiety, is a cornerstone of medicinal chemistry.[1][2] It is present in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] Notably, aromatic sulfonamides are a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes implicated in diseases such as glaucoma and cancer.[2][3][4][5] The strategic positioning of the chloro and methyl ester groups on the phenyl ring of this compound provides a framework for developing highly selective inhibitors targeting specific CA isozymes, such as the tumor-associated CA IX.[3][4]

This guide provides detailed protocols for the primary derivatization pathways of this compound, focusing on the synthesis of sulfonamide libraries and subsequent modification of the methyl ester. The methodologies are designed to be robust and adaptable for researchers in drug development.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically planned to explore structure-activity relationships (SAR). The two primary sites for modification are the sulfonyl chloride and the methyl ester groups. A typical workflow involves the initial reaction of the highly reactive sulfonyl chloride with a diverse panel of amines to generate a library of sulfonamides. Subsequently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another set of amines to create a second dimension of structural diversity.

G start This compound sulfonamide Sulfonamide Library (Methyl 4-chloro-2-(sulfamoyl)benzoate derivatives) start->sulfonamide Primary Amine Nucleophiles (Protocol 1) acid Carboxylic Acid Intermediate (4-chloro-2-(sulfamoyl)benzoic acid derivatives) sulfonamide->acid Ester Hydrolysis (Protocol 2) amide Amide Library (4-chloro-2-(sulfamoyl)benzamide derivatives) acid->amide Amide Coupling (Protocol 3)

Caption: Key derivatization workflows for this compound.

Protocol 1: Synthesis of N-Substituted Methyl 4-chloro-2-sulfamoylbenzoates

This protocol details the reaction of this compound with primary or secondary amines to form a library of sulfonamide derivatives. The sulfonyl chloride is a highly electrophilic group that readily reacts with nucleophilic amines. A base is required to neutralize the hydrochloric acid generated during the reaction.[1]

Reaction Scheme:

[Image of the hydrolysis of a Methyl 4-chloro-2-sulfamoylbenzoate derivative to the corresponding carboxylic acid]

[Image of the amide coupling of a 4-chloro-2-sulfamoylbenzoic acid derivative with a generic amine R3R4NH]

Caption: Logical flow from scaffold to lead optimization.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the generation of compound libraries for drug discovery. The protocols outlined in this application note provide a robust framework for the synthesis of diverse sulfonamide and benzamide derivatives. The systematic application of these methods will enable the exploration of structure-activity relationships and the optimization of lead compounds targeting a range of biological targets, with a particular promise for the development of novel carbonic anhydrase inhibitors. Further derivatization could explore modifications of the chloro substituent on the aromatic ring, although this would likely require multi-step synthetic sequences starting from different precursors.

References

Application Notes: Methyl 4-chloro-2-(chlorosulfonyl)benzoate in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a multifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure is primed for the strategic construction of complex heterocyclic systems. The molecule possesses three key reactive sites: a highly electrophilic sulfonyl chloride group, a modifiable methyl ester, and a chloro-substituted aromatic ring. This unique combination allows for sequential, controlled reactions to build diverse molecular architectures, particularly sulfur- and nitrogen-containing heterocycles.

The primary utility of this compound lies in its capacity to act as a linchpin for forming sulfonamide linkages, a critical functional group present in numerous pharmaceutical drugs.[1] The reaction of the sulfonyl chloride with primary or secondary amines is typically rapid and efficient, providing a robust method for cyclization. This application note will detail the core reactivity, provide exemplary protocols for the synthesis of key heterocyclic families like the benzothiadiazines, and offer expert insights into reaction optimization and safety.

Core Reactivity and Mechanistic Considerations

The synthetic power of this compound is centered on the reactivity of the sulfonyl chloride (-SO₂Cl) group. This group is a potent electrophile, readily undergoing nucleophilic attack by heteroatoms.

  • Reaction with Amines: The most common application involves the reaction with primary or secondary amines to form highly stable sulfonamide bonds. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion, which serves as an excellent leaving group.[1] This reaction is the cornerstone for building numerous heterocyclic systems.

  • Reaction with Alcohols: In the presence of a base, alcohols or phenols can react with the sulfonyl chloride to yield sulfonate esters.[1]

  • Transformations of the Ester Group: The methyl ester group offers a secondary site for modification. It can be hydrolyzed under basic conditions (saponification) to the corresponding carboxylic acid, allowing for further functionalization, such as amide bond formation.[1]

This dual reactivity allows chemists to use the compound as a molecular scaffold, building complexity in a controlled, stepwise manner.[1]

Application Focus: Synthesis of 1,2,4-Benzothiadiazine-1,1-dioxides

A prominent application of this reagent's ortho-isomer and related structures is in the synthesis of the 1,2,4-benzothiadiazine-1,1-dioxide core. This scaffold is found in a class of diuretic and antihypertensive drugs, including chlorothiazide and diazoxide.[2][3][4] The general strategy involves the reaction of a substituted 2-aminobenzenesulfonamide with a one-carbon electrophile. While the title compound is this compound, the principles demonstrated in the synthesis of these related structures are directly applicable. For instance, the synthesis of diazoxide analogs often starts from a substituted aniline which is chlorosulfonylated to create the reactive handle for cyclization.[5]

Diagram: General Synthetic Pathway to Benzothiadiazine Scaffolds

The following diagram illustrates the conceptual workflow for constructing benzothiadiazine-1,1-dioxide derivatives, a class of compounds for which analogs of this compound are key precursors.

G reagent reagent intermediate intermediate product product step step A Substituted Aniline (e.g., m-Chloroaniline) B Chlorosulfonylation (e.g., with Chlorosulfonic Acid) A->B C Disulfonyl Chloride Intermediate B->C D Ammonolysis (e.g., with NH₃) C->D E Disulfonamide Intermediate D->E F Cyclization with One-Carbon Source (e.g., Formic Acid) E->F G Benzothiadiazine-1,1-dioxide (e.g., Chlorothiazide) F->G

References

Application Notes and Protocols: Synthesis of N-Substituted Sulfonamides via Reaction of Methyl 4-chloro-2-(chlorosulfonyl)benzoate with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-substituted methyl 4-chloro-2-(sulfamoyl)benzoates through the reaction of Methyl 4-chloro-2-(chlorosulfonyl)benzoate with various primary amines. Sulfonamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of therapeutic agents.[1][2][3][4][5] This guide details the underlying reaction mechanism, provides a robust, step-by-step protocol for synthesis and purification, discusses potential side reactions, and outlines methods for product characterization. The protocols and insights are designed for researchers, chemists, and professionals in drug discovery and development to facilitate the efficient synthesis of novel sulfonamide derivatives.

Introduction and Scientific Background

The sulfonamide functional group is a bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and distinct hydrogen bonding capabilities.[6] These characteristics have led to the widespread use of sulfonamides in drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[2][3][7]

The most reliable and common method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9][10] This reaction proceeds via nucleophilic substitution at the electrophilic sulfur center. This compound is a versatile building block, containing three distinct reactive sites: the highly electrophilic sulfonyl chloride, the methyl ester, and the chlorinated aromatic ring. The significant difference in reactivity between the sulfonyl chloride and the methyl ester allows for the selective formation of the sulfonamide bond under controlled conditions, making it an ideal substrate for creating diverse libraries of compounds for drug discovery.

Reaction Mechanism and Rationale

The synthesis of N-substituted sulfonamides from this compound and a primary amine is a classic nucleophilic acyl substitution reaction at the sulfur atom.

Mechanism Breakdown:

  • Nucleophilic Attack: The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride group.

  • Intermediate Formation: This attack forms a transient, pentacoordinate sulfur intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting sulfonamide is protonated. A base, such as triethylamine or pyridine, is included in the reaction to neutralize the generated hydrochloric acid (HCl), preventing the protonation of the starting amine and driving the reaction to completion.[7][8]

The high electrophilicity of the sulfonyl chloride ensures it reacts preferentially over the methyl ester, enabling a clean and selective transformation.

References

Application Notes & Protocols: Experimental Conditions for Reactions of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a highly reactive sulfonyl chloride group and a modifiable methyl ester, makes it a valuable intermediate for the synthesis of diverse molecular scaffolds.[1] The sulfonyl chloride moiety is a potent electrophile, enabling the facile construction of sulfonamides, a functional group present in a wide array of clinically important drugs, including antibiotics, diuretics, and enzyme inhibitors.[2][3][4]

This guide provides a detailed exploration of the experimental conditions for the primary reactions of this compound, with a focus on sulfonamide formation. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind key experimental choices. The protocols herein are designed to be self-validating, incorporating guidance on reaction monitoring, optimization, and troubleshooting to ensure reliable and reproducible outcomes.

Compound Properties and Safety Profile

A thorough understanding of the reactant's properties and hazards is a prerequisite for safe and effective experimentation.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 85392-01-4[5]
Molecular Formula C₈H₆Cl₂O₄S[5]
Molecular Weight 269.10 g/mol [5]
Physical Form Solid
GHS Pictograms GHS05
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H318: Causes serious eye damage.[5][6]
Primary Hazards Corrosive, Irritant, Moisture-sensitive[5][7]
Storage Store under an inert atmosphere at 2-8°C.

Safety Imperative: Due to its corrosive nature, all manipulations of this compound must be performed in a certified chemical fume hood.[5][8] Mandatory personal protective equipment (PPE) includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[8] The compound is sensitive to moisture; therefore, anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride group.[7]

Core Reactivity: The Mechanism of Sulfonamide Synthesis

The primary and most synthetically useful reaction involving this compound is its conversion to a sulfonamide via reaction with a primary or secondary amine.[2][9]

Mechanistic Rationale

The reaction proceeds via a classic nucleophilic acyl substitution mechanism at the sulfur atom. The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom.[1]

  • Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses by displacing the chloride ion, an excellent leaving group.[1]

  • Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] This acid will readily protonate any unreacted amine in the mixture, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the HCl and allow the reaction to proceed to completion.[2][10]

G cluster_reactants Reactants cluster_products Products R1 This compound Sulfonamide N-Substituted Sulfonamide R1->Sulfonamide Nucleophilic Attack HCl HCl (byproduct) R1->HCl Amine Primary/Secondary Amine (R'R''NH) Amine->Sulfonamide Amine->HCl H⁺ source Base Base (e.g., Pyridine) HCl->Base Neutralized by

Caption: General reaction scheme for sulfonamide formation.

Detailed Protocol: General Procedure for Sulfonamide Formation

This protocol provides a robust, generalized procedure for the reaction of this compound with a primary amine. Researchers should optimize stoichiometry and reaction times based on the specific amine used.

Materials and Reagents
ReagentCASM.W. ( g/mol )Typical Stoichiometry
This compound85392-01-4269.101.0 eq
Primary or Secondary AmineVariesVaries1.0 - 1.2 eq
Pyridine (Anhydrous)110-86-179.102.0 - 3.0 eq (or as solvent)
Dichloromethane (DCM, Anhydrous)75-09-284.93Solvent
1 M Hydrochloric Acid (aq.)7647-01-036.46For workup
Saturated Sodium Bicarbonate (aq.)144-55-884.01For workup
Brine (Saturated NaCl aq.)7647-14-558.44For workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent

Experimental Workflow

G start Start: Assemble Dry Glassware under N₂ dissolve_amine 1. Dissolve Amine & Pyridine in Anhydrous DCM start->dissolve_amine cool 2. Cool Solution to 0°C (Ice-Water Bath) dissolve_amine->cool add_sulfonyl 4. Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl dissolve_sulfonyl 3. Prepare Solution of Sulfonyl Chloride in Anhydrous DCM dissolve_sulfonyl->add_sulfonyl react 5. Warm to RT & Stir (Monitor by TLC/LC-MS) add_sulfonyl->react quench 6. Quench with 1 M HCl (aq.) react->quench extract 7. Separate Layers & Extract Aqueous Layer with DCM quench->extract wash 8. Wash Combined Organics (NaHCO₃, Brine) extract->wash dry 9. Dry with MgSO₄, Filter, & Concentrate wash->dry purify 10. Purify via Column Chromatography dry->purify end End: Characterize Product (NMR, MS, IR) purify->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 equivalents) and anhydrous pyridine (2.0 equivalents) in anhydrous dichloromethane (DCM).[11]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.[10]

  • Addition of Sulfonyl Chloride: In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 5°C.[7][10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the sulfonyl chloride) is consumed.

  • Workup - Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (aq.). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[12][13]

Key Experimental Parameters & Optimization

The success of the sulfonylation reaction depends on the careful control of several key parameters. The rationale for these choices is critical for troubleshooting and adapting the protocol to different substrates.

Table 2: Summary of Key Experimental Parameters and Rationale

ParameterTypical ConditionsRationale & CausalityPotential Issues
Stoichiometry 1.0 - 1.2 eq. AmineA slight excess of the amine can help ensure the complete consumption of the more valuable sulfonyl chloride.A large excess of sulfonyl chloride can lead to di-sulfonylation of primary amines.[7]
Base Pyridine, Triethylamine (TEA) (≥2 eq.)Neutralizes the HCl byproduct, preventing protonation and deactivation of the amine nucleophile.[2] Pyridine can also serve as the solvent.[10]Insufficient base will stall the reaction.
Solvent DCM, Acetonitrile, THF (Anhydrous)Aprotic solvents are required to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride to the unreactive sulfonic acid.[7]Use of protic solvents (e.g., alcohols) can lead to the formation of sulfonate ester side products.[7]
Temperature 0°C to Room Temp.The reaction is often exothermic. Initial cooling controls the reaction rate, prevents side reactions, and improves safety.[10]High temperatures can promote side reactions like di-sulfonylation.[7]
Reaction Time 2 - 24 hoursVaries based on the nucleophilicity of the amine. Aromatic amines are generally less reactive than aliphatic amines and may require longer times.Incomplete reaction; prolonged times may lead to degradation or side products.
Troubleshooting Common Issues
  • Low Yield / No Reaction:

    • Cause: Hydrolysis of the sulfonyl chloride.

    • Solution: Ensure all glassware is rigorously dried and use high-quality anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.[7]

    • Cause: Insufficient base.

    • Solution: Ensure at least two equivalents of base are used relative to the amine to neutralize the generated HCl.

  • Formation of a Di-sulfonated Byproduct (with primary amines):

    • Cause: Use of excess sulfonyl chloride or elevated reaction temperatures.[7]

    • Solution: Use a 1:1 stoichiometry or a slight excess of the amine. Maintain lower reaction temperatures (0°C to RT). Add the sulfonyl chloride solution slowly to avoid localized high concentrations.[7]

  • Difficult Purification:

    • Cause: Residual pyridine in the crude product.

    • Solution: Ensure thorough washing with aqueous HCl during the workup step to convert pyridine into its water-soluble hydrochloride salt, which is easily removed in the aqueous phase.

References

Scale-Up Synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its molecular structure, featuring a reactive sulfonyl chloride group, makes it a versatile building block for introducing the chlorosulfonyl benzoate moiety into more complex molecules. The scale-up of its synthesis from laboratory to industrial production presents several challenges, including the handling of corrosive and hazardous reagents, controlling exothermic reactions, and ensuring high purity of the final product. This guide provides a comprehensive overview of the critical considerations and detailed protocols for the safe and efficient large-scale synthesis of this compound.

Synthetic Strategy: The Sandmeyer Reaction

The most common and industrially viable route for the synthesis of aryl sulfonyl chlorides, including this compound, is a modified Sandmeyer reaction.[1][2] This method involves the diazotization of an appropriate aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide.[1][3] For the synthesis of this compound, the starting material is Methyl 2-amino-4-chlorobenzoate.

Reaction Scheme Overview

The overall synthetic transformation can be visualized as a two-step, one-pot process:

  • Diazotization: Methyl 2-amino-4-chlorobenzoate is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid to form an in situ diazonium salt.

  • Chlorosulfonylation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, catalyzed by a copper(I) or copper(II) salt, to yield the desired sulfonyl chloride.

Synthetic_Scheme Methyl 2-amino-4-chlorobenzoate Methyl 2-amino-4-chlorobenzoate Diazonium Salt (in situ) Diazonium Salt (in situ) Methyl 2-amino-4-chlorobenzoate->Diazonium Salt (in situ) 1. NaNO2, HCl (Diazotization) This compound This compound Diazonium Salt (in situ)->this compound 2. SO2, CuCl (Chlorosulfonylation)

Caption: General two-step synthesis of this compound.

Critical Process Parameters and Scale-Up Considerations

Scaling up the synthesis of this compound requires careful control over several critical parameters to ensure safety, efficiency, and product quality.

Reagent Handling and Safety

Chlorosulfonic Acid and Thionyl Chloride: While the Sandmeyer reaction is preferred, alternative methods might involve the direct chlorosulfonation of Methyl 4-chlorobenzoate using chlorosulfonic acid or thionyl chloride. These reagents are highly corrosive, react violently with water, and release toxic fumes.[4][5][6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][7] In a large-scale setting, a full acid suit and a self-contained breathing apparatus (SCBA) may be necessary.[5]

  • Ventilation: All manipulations must be conducted in a well-ventilated fume hood or a contained reactor system.[8]

  • Quenching: Accidental spills should be neutralized with a suitable agent like sodium bicarbonate, and the area should be well-ventilated.[7]

Diazotization Step

The formation of the diazonium salt is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and decomposition of the unstable diazonium intermediate.

  • Temperature Control: The reaction should be maintained at a low temperature, typically between 0 and 5 °C, using an efficient cooling system.

  • Rate of Addition: Slow, controlled addition of the sodium nitrite solution is crucial to manage the exotherm.

  • Monitoring: Continuous monitoring of the reaction temperature is essential.

Chlorosulfonylation Step

The introduction of the diazonium salt to the sulfur dioxide solution is also exothermic and requires careful control.

  • SO2 Source: Sulfur dioxide can be introduced as a gas or from a stable surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[3][9] Using a surrogate can improve handling and safety on a larger scale.

  • Catalyst: Copper(I) chloride is a common catalyst, though copper(II) salts can also be used.[9] The catalyst loading should be optimized for efficiency and cost-effectiveness.

  • Solvent System: Acetic acid or a mixture of acetic acid and water is often used as the solvent.[1] The choice of solvent can impact the solubility of the reactants and the final product, influencing the ease of isolation.

Work-up and Purification

The isolation and purification of this compound are critical for obtaining a high-purity product.

  • Quenching: The reaction mixture is typically quenched by pouring it into ice-water to precipitate the crude product and decompose any unreacted diazonium salt.

  • Filtration and Washing: The precipitated solid is collected by filtration and washed with cold water to remove inorganic salts and residual acid.

  • Drying: The product must be dried under vacuum at a low temperature to prevent decomposition.

  • Recrystallization: If necessary, the crude product can be recrystallized from a suitable solvent, such as a mixture of petroleum ether and ethyl acetate, to improve purity.[10]

Analytical Characterization

To ensure the quality of the final product, a comprehensive analytical characterization is necessary.

Analytical Technique Purpose
HPLC To determine the purity of the final product and quantify any impurities.
NMR (¹H and ¹³C) To confirm the chemical structure of the product.
Mass Spectrometry (MS) To confirm the molecular weight of the product.
FT-IR To identify the characteristic functional groups, such as the sulfonyl chloride and ester groups.

Detailed Step-by-Step Protocol

This protocol describes a laboratory-scale synthesis that can be adapted for pilot-plant and larger-scale production with appropriate engineering controls.

Materials and Equipment
  • Methyl 2-amino-4-chlorobenzoate[11]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) or DABSO[3][9]

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Jacketed reactor with overhead stirring, temperature probe, and addition funnels

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Protocol Workflow

Protocol_Workflow cluster_Diazotization Diazotization cluster_Chlorosulfonylation Chlorosulfonylation cluster_Workup Work-up and Purification A Charge Methyl 2-amino-4-chlorobenzoate, HCl, and water to reactor B Cool to 0-5 °C A->B C Slowly add NaNO2 solution B->C D Stir for 30 min at 0-5 °C C->D G Slowly add diazonium salt solution to SO2 solution D->G E Prepare a solution of SO2 and CuCl in acetic acid F Cool SO2 solution to 10-15 °C E->F H Stir for 1-2 hours, allowing to warm to room temperature I Quench reaction mixture in ice-water H->I J Filter the precipitated solid I->J K Wash with cold water J->K L Dry under vacuum at <40 °C K->L

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Procedure
  • Diazotization:

    • In a jacketed reactor, charge Methyl 2-amino-4-chlorobenzoate, concentrated hydrochloric acid, and water.

    • Cool the mixture to 0-5 °C with constant stirring.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution to the reactor, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Chlorosulfonylation:

    • In a separate reactor, prepare a solution of sulfur dioxide and a catalytic amount of copper(I) chloride in glacial acetic acid.

    • Cool this solution to 10-15 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. A vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to keep the reaction temperature below 25 °C.

    • After the addition is complete, continue to stir the reaction mixture for 1-2 hours, allowing it to gradually warm to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a large beaker containing crushed ice and water with stirring.

    • The crude this compound will precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the product in a vacuum oven at a temperature not exceeding 40 °C to a constant weight.

Conclusion

The scale-up synthesis of this compound via the Sandmeyer reaction is a well-established and efficient method. However, it requires meticulous attention to safety protocols and precise control of reaction parameters, particularly temperature. By implementing robust engineering controls, providing thorough operator training, and utilizing appropriate analytical techniques, this synthesis can be performed safely and efficiently on an industrial scale to produce a high-quality product.

References

The Pivotal Role of Methyl 4-chloro-2-(chlorosulfonyl)benzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a highly reactive and versatile chemical intermediate, holding a significant position in the landscape of modern agrochemical synthesis. Its unique structural features, namely the electrophilic sulfonyl chloride and the ester functionalities on a chlorinated benzene ring, make it a crucial building block for a range of potent herbicides. This application note provides a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the utilization of this key intermediate, with a particular focus on the synthesis of sulfonylurea herbicides. We will delve into the detailed reaction mechanisms, provide step-by-step protocols, and offer insights into the rationale behind the experimental choices, thereby ensuring both scientific integrity and practical applicability.

Core Concepts: The Chemistry of Sulfonylurea Herbicides

Sulfonylurea herbicides are a class of highly effective, low-application-rate herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By blocking this pathway, sulfonylurea herbicides halt plant growth, leading to weed death. The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge (-SO₂NHCONH-) connecting an aryl or heterocyclic group to another heterocyclic group. This compound serves as the foundational precursor for the aryl sulfonyl portion of many of these herbicides.

Application Spotlight: Synthesis of Chlorimuron-ethyl

A prominent example of an agrochemical synthesized from this compound is Chlorimuron-ethyl.[3] This herbicide is widely used for broadleaf weed control in crops such as soybeans and peanuts.[4] The synthesis involves the formation of a sulfonylurea bridge by reacting this compound with a specific heterocyclic amine, 2-amino-4-chloro-6-methoxypyrimidine.

Reaction Scheme:

The overall synthetic pathway can be visualized as a two-step process, starting from the synthesis of the key heterocyclic amine intermediate followed by the crucial condensation reaction.

Synthesis_Scheme cluster_step1 Step 1: Synthesis of Heterocyclic Amine cluster_step2 Step 2: Sulfonylurea Bridge Formation 2_amino_4_6_dichloropyrimidine 2-Amino-4,6- dichloropyrimidine 2_amino_4_chloro_6_methoxypyrimidine 2-Amino-4-chloro-6- methoxypyrimidine 2_amino_4_6_dichloropyrimidine->2_amino_4_chloro_6_methoxypyrimidine Methanol/Toluene sodium_methoxide Sodium Methoxide (CH3ONa) sodium_methoxide->2_amino_4_chloro_6_methoxypyrimidine methyl_benzoate Methyl 4-chloro-2- (chlorosulfonyl)benzoate chlorimuron_ethyl Chlorimuron-ethyl methyl_benzoate->chlorimuron_ethyl amine_intermediate 2-Amino-4-chloro-6- methoxypyrimidine amine_intermediate->chlorimuron_ethyl Aprotic Solvent (e.g., Acetonitrile) base Tertiary Amine Base (e.g., Pyridine) base->chlorimuron_ethyl Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R'-NH₂ (Heterocyclic Amine) Intermediate [R-SO₂(Cl)-N⁺H₂-R'] Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl (Methyl 4-chloro-2- (chlorosulfonyl)benzoate) SulfonylChloride->Intermediate Sulfonamide R-SO₂-NH-R' (Sulfonamide) Intermediate->Sulfonamide Elimination of HCl HCl HCl Intermediate->HCl Base Base HCl->Base Neutralization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific laboratory conditions.

Quick Reference: Key Optimization Parameters

For experienced professionals, the following table summarizes the critical parameters for maximizing yield and purity. Each parameter is discussed in detail in the subsequent troubleshooting guide.

ParameterRecommended RangeImpact on Yield & Purity
Reagent Molar Ratio 3.0 - 5.0 eq. Chlorosulfonic AcidLow ratio: Incomplete conversion. High ratio: Increased risk of di-sulfonation and harsher work-up.
Reaction Temperature 0-5°C (Addition), 60-70°C (Heating)Too low: Slow or stalled reaction. Too high: Promotes side reactions (di-sulfonation, charring).
Reaction Time 2 - 4 hours (Post-heating)Insufficient time leads to incomplete reaction. Extended time can increase impurity formation.
Moisture Control Anhydrous ConditionsCrucial. Moisture leads to violent reaction with chlorosulfonic acid and hydrolysis of the product.
Quenching Method Slow addition to crushed iceEssential for safety and preventing product degradation from exothermic hydrolysis.

Troubleshooting and Optimization Guide (Q&A)

This section addresses specific experimental issues in a detailed question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My overall yield is consistently below 60%. What are the most likely causes and how can I improve this?

Low yield is a common issue stemming from incomplete reaction, degradation of the product during work-up, or competing side reactions.

Causality:

The chlorosulfonation of methyl 4-chlorobenzoate is an electrophilic aromatic substitution. The powerful electrophile, SO₃ (generated in situ from chlorosulfonic acid), is directed by the existing substituents. The chloro group is ortho-, para-directing but deactivating, while the methyl ester group is meta-directing and deactivating. The ortho- position to the chloro group is the target. The reaction's success hinges on maintaining a delicate balance: the conditions must be forcing enough to achieve substitution at a deactivated ring position but controlled enough to prevent side reactions.

Solutions & Protocols:

  • Verify Reagent Quality and Stoichiometry:

    • Chlorosulfonic Acid (ClSO₃H): Use a fresh, unopened bottle if possible. ClSO₃H is highly hygroscopic and readily hydrolyzes to sulfuric acid and HCl upon exposure to atmospheric moisture, reducing its activity.

    • Molar Ratio: A significant excess of chlorosulfonic acid is necessary to act as both the reagent and the solvent. A molar ratio of 4:1 (ClSO₃H : Methyl 4-chlorobenzoate) is a robust starting point.

  • Implement Strict Temperature Control:

    • Addition Phase: Slowly add the methyl 4-chlorobenzoate substrate to the chlorosulfonic acid at 0-5°C. This minimizes charring from the initial exothermic dissolution.

    • Reaction Phase: After the addition is complete, allow the mixture to slowly warm to room temperature before carefully heating to 60-70°C. A process optimization study for a similar sulfonation found this temperature range to be optimal for driving the reaction to completion without significant byproduct formation[1].

  • Ensure Anhydrous Conditions:

    • Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture reacts violently with chlorosulfonic acid and will hydrolyze the desired sulfonyl chloride product to the corresponding sulfonic acid, which is difficult to separate and results in yield loss[2][3].

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

Impurity generation is often a direct consequence of suboptimal reaction control. The three most common impurities are unreacted starting material, the isomeric di-sulfonated product, and the hydrolyzed sulfonic acid.

Causality:

  • Unreacted Starting Material: Indicates an incomplete reaction, typically due to insufficient heating, inadequate reaction time, or deactivated chlorosulfonic acid.

  • Di-sulfonated Product: The product, this compound, is still susceptible to a second sulfonation under harsh conditions (high temperature or prolonged reaction time).

  • Sulfonic Acid Impurity: The chlorosulfonyl group (-SO₂Cl) is highly susceptible to hydrolysis. Even trace amounts of water during the reaction or, more commonly, during the work-up, can convert the product into Methyl 4-chloro-2-(sulfo)benzoate.

Solutions & Protocols:

  • Minimizing Di-sulfonation:

    • Strictly adhere to the recommended reaction temperature (60-70°C). Do not exceed this range.

    • Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate system). Once the starting material is consumed, proceed to the work-up without unnecessary delay.

  • Preventing Hydrolysis:

    • The most critical step is the work-up. The reaction mixture must be quenched by adding it slowly and in portions to a large excess of crushed ice with vigorous stirring. This method rapidly dissipates the heat generated from the exothermic hydrolysis of the excess chlorosulfonic acid, protecting the product's sulfonyl chloride group. Reversing the addition (adding ice/water to the reaction) is extremely dangerous and will cause violent splattering.

  • Purification Strategy:

    • After quenching and extraction (e.g., with dichloromethane), the primary purification method is recrystallization. A solvent system like cyclohexane/ethyl acetate or toluene can be effective. The sulfonic acid impurity will remain in the aqueous layer or be removed during washing, while recrystallization can effectively separate the product from unreacted starting material and the di-sulfonated byproduct.

Experimental Workflow & Reaction Pathways

To visualize the process, the following diagrams outline the recommended experimental workflow and the key chemical transformations.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification P1 Dry Glassware P2 Charge ClSO3H P1->P2 P3 Cool to 0-5°C P2->P3 R1 Slowly Add Methyl 4-chlorobenzoate P3->R1 R2 Warm to RT R1->R2 R3 Heat to 60-70°C R2->R3 R4 Monitor by TLC R3->R4 W1 Quench into Crushed Ice R4->W1 W2 Extract with DCM W1->W2 W3 Wash with Brine W2->W3 W4 Dry over Na2SO4 W3->W4 W5 Concentrate W4->W5 PU1 Recrystallize W5->PU1 PU2 Filter & Dry PU1->PU2 PU3 Characterize (NMR, MS) PU2->PU3

Caption: High-level workflow for the synthesis and purification of this compound.

ReactionPathways Start Methyl 4-chlorobenzoate Product Desired Product This compound Start->Product + ClSO3H (Controlled Temp) Side1 Hydrolysis Product (Sulfonic Acid) Product->Side1 + H2O (Moisture Contamination) Side2 Di-sulfonated Product Product->Side2 + ClSO3H (Excess Temp/Time)

Caption: Desired reaction pathway versus common side reactions that lower yield.

Detailed Experimental Protocol

This protocol represents a robust starting point for optimization in your lab.

Materials:

  • Methyl 4-chlorobenzoate[4][5]

  • Chlorosulfonic acid (≥99%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Setup: Equip a three-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

  • Reagent Charging: In the flask, add chlorosulfonic acid (4.0 eq.). Begin stirring and cool the flask in an ice/salt bath to 0-5°C.

  • Substrate Addition: Slowly add methyl 4-chlorobenzoate (1.0 eq.) to the cooled chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. Subsequently, heat the reaction mixture in an oil bath to 60-70°C for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice, extracting with ethyl acetate, and analyzing by TLC against the starting material.

  • Work-up (Quenching): Prepare a large beaker containing a generous amount of crushed ice (at least 10 times the volume of the reaction mixture). With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. A white precipitate should form.

  • Extraction: Transfer the ice/aqueous slurry to a separatory funnel and extract three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (careful, potential for gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent or solvent system (e.g., toluene or hexanes/ethyl acetate) to obtain the purified this compound.

Frequently Asked Questions (FAQs)

  • Q: Can I use sulfuric acid and thionyl chloride instead of chlorosulfonic acid?

    • A: While a two-step sulfonation followed by chlorination is possible, it is often less efficient. Chlorosulfonic acid serves as both the sulfonating agent and the chlorinating agent in a single, potent step, making it the preferred reagent for this transformation.

  • Q: How critical is the quality of the starting methyl 4-chlorobenzoate?

    • A: Very critical. The starting material should be pure and, most importantly, anhydrous. Any impurities can lead to side reactions, and moisture will consume the chlorosulfonic acid.

  • Q: What are the primary safety concerns?

    • A: Chlorosulfonic acid is extremely corrosive and reacts violently with water[3]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. The quenching step is highly exothermic and must be performed with extreme caution.

  • Q: My product appears as an oil and won't solidify. What should I do?

    • A: This suggests the presence of impurities that are depressing the melting point. Ensure the work-up was thorough, particularly the washing steps, to remove any acidic residue. Attempt purification via column chromatography on silica gel if recrystallization fails.

References

"common side reactions with Methyl 4-chloro-2-(chlorosulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-chloro-2-(chlorosulfonyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues and side reactions encountered during the use of this reagent, providing in-depth troubleshooting advice and preventative measures to ensure the success of your experiments.

I. Overview of Reactivity

This compound is a bifunctional molecule containing both a methyl ester and a sulfonyl chloride. The sulfonyl chloride is the more reactive site, susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine and the ester group on the aromatic ring further influences its reactivity. Understanding the interplay of these functional groups is key to troubleshooting unexpected outcomes.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site is the sulfur atom of the chlorosulfonyl group (-SO₂Cl). This group is highly electrophilic and will readily react with nucleophiles. A secondary, less reactive site is the carbonyl carbon of the methyl ester group (-COOCH₃), which can undergo nucleophilic acyl substitution under certain conditions.

Q2: How should I handle and store this compound to maintain its integrity?

A2: This compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[1] Use of a desiccator is highly recommended. Containers should be tightly sealed to prevent hydrolysis from atmospheric moisture.[1][2] When handling, always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood.[2]

Q3: What are the initial signs of decomposition or hydrolysis of the reagent?

A3: A key sign of hydrolysis is the evolution of hydrogen chloride (HCl) gas, which may be noticeable as fumes or a pungent odor upon opening the container.[1] The solid material may also appear clumpy or discolored. If you suspect hydrolysis, it is advisable to test a small amount of the reagent before committing to a large-scale reaction.

III. Troubleshooting Guide for Common Side Reactions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester and Formation of a Water-Soluble Byproduct.

Question: I am reacting this compound with an amine/alcohol to form a sulfonamide/sulfonate ester, but my yield is consistently low. I also observe the formation of a significant amount of a water-soluble byproduct. What is happening and how can I fix it?

Causality: The most common side reaction with sulfonyl chlorides is hydrolysis.[3][4] Trace amounts of water in your reaction solvent, on your glassware, or in your starting materials will react with the highly electrophilic sulfonyl chloride to form the corresponding sulfonic acid. This sulfonic acid is water-soluble and will not be your desired product, leading to a lower yield. The reaction is exothermic and produces corrosive hydrogen chloride gas.[1][5]

Hydrolysis_Side_Reaction

Troubleshooting Protocol:

StepActionRationale
1 Thoroughly Dry Glassware Bake glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
2 Use Anhydrous Solvents Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened bottles are preferred.
3 Dry Starting Materials If your nucleophile is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it or using a drying agent.
4 Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
5 Use of a Tertiary Amine Base Add a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine, to the reaction mixture. This will scavenge the HCl produced during the reaction, which can catalyze other side reactions.
Problem 2: Formation of an Unexpected Product with Dimeric Structure.

Question: I am performing a reaction with a di-functional nucleophile (e.g., a diamine or a diol) and obtaining a significant amount of a polymeric or dimeric byproduct instead of the desired monosubstituted product. How can I control the selectivity?

Causality: When using a nucleophile with two reactive sites, there is a statistical probability of the sulfonyl chloride reacting at both ends of two separate nucleophile molecules, leading to dimerization or polymerization. This is especially prevalent when the concentration of the reactants is high.

Dimerization_Side_Reaction

Troubleshooting Protocol:

StepActionRationale
1 High Dilution Perform the reaction at a much lower concentration (high dilution). This favors intramolecular reactions or reactions with the solvent over intermolecular reactions that lead to dimerization.
2 Slow Addition Add the this compound solution dropwise to the solution of the difunctional nucleophile over an extended period. This keeps the instantaneous concentration of the sulfonyl chloride low.
3 Use of a Large Excess of the Nucleophile Use a large molar excess of the difunctional nucleophile. This increases the probability that the sulfonyl chloride will react with a fresh nucleophile molecule rather than the other end of an already reacted one.
Problem 3: The Methyl Ester is Cleaved During the Reaction.

Question: During my reaction, which is performed under basic conditions, I am observing the loss of the methyl ester group, resulting in a carboxylic acid byproduct. How can I prevent this?

Causality: The methyl ester can be hydrolyzed to a carboxylic acid under basic (saponification) or strongly acidic conditions. If your reaction conditions are basic, for example, using a strong base to deprotonate your nucleophile or as an acid scavenger, this can lead to the cleavage of the ester.

Troubleshooting Protocol:

StepActionRationale
1 Use a Non-Nucleophilic Base If a base is required, opt for a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine instead of stronger, more nucleophilic bases like sodium hydroxide or potassium carbonate.
2 Control Reaction Temperature Run the reaction at a lower temperature. Ester hydrolysis is often slower at reduced temperatures.
3 Limit Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.
4 Protecting Group Strategy In more extreme cases, consider if a different ester with greater stability under your reaction conditions (e.g., a tert-butyl ester) could be used in the synthesis of your starting material.

IV. References

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(5), 589-597. --INVALID-LINK--

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001). Google Patents. --INVALID-LINK--

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). A B Enterprises. --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 748-754. --INVALID-LINK--

  • King, J. F., & Hillhouse, J. H. (1983). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 105(9), 2675-2682. --INVALID-LINK--

  • Sulfuryl chloride. (2023). In Sciencemadness Wiki. --INVALID-LINK--

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development, 13(5), 875-879. --INVALID-LINK--

  • SULPHURYL CHLORIDE. (n.d.). S D Fine-Chem Limited. --INVALID-LINK--

  • This compound. (n.d.). PubChem. --INVALID-LINK--

References

Technical Support Center: Purification of Methyl 4-chloro-2-(sulfonamido)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with reaction products of Methyl 4-chloro-2-(chlorosulfonyl)benzoate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of its sulfonamide derivatives. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules. Its high reactivity, while advantageous for synthesis, presents specific challenges in purification. The primary product, a sulfonamide, is often accompanied by impurities stemming from the inherent reactivity of the starting material and reaction conditions. The most prevalent impurity is the corresponding sulfonic acid, formed via hydrolysis of the sulfonyl chloride functional group.[1][2] This guide will equip you with the knowledge to anticipate, troubleshoot, and resolve these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when working with the reaction products of this compound?

A1: The most common impurity is the sulfonic acid derivative, Methyl 4-chloro-2-(sulfo)benzoate. This is formed by the hydrolysis of the reactive sulfonyl chloride group by water present in the reaction or work-up.[1][2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize its formation.[1]

Q2: My final product shows a broad melting point and the NMR spectrum has unexpected peaks. What could be the issue?

A2: A broad melting point and unexpected NMR signals strongly suggest the presence of impurities. Besides the sulfonic acid, other possible impurities could be unreacted starting materials or byproducts from side reactions. We recommend analyzing the purity of your starting sulfonyl chloride, as it can degrade over time, especially if exposed to moisture.[3] Analytical techniques like NMR, GC-MS, or LC-MS can help identify the impurities.[3]

Q3: I am struggling to separate my desired sulfonamide product from the sulfonic acid impurity. What purification strategy do you recommend?

A3: An effective strategy is to exploit the difference in acidity and polarity between the sulfonamide and the sulfonic acid. An aqueous workup is a good first step. Washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) will deprotonate the more acidic sulfonic acid, forming a water-soluble salt that can be removed in the aqueous layer. The less acidic sulfonamide will remain in the organic phase. Subsequent purification by recrystallization or column chromatography is then usually more effective.

Q4: What are the best chromatographic conditions for purifying sulfonamides derived from this compound?

A4: For many sulfonamides, normal-phase column chromatography on silica gel is a suitable method.[4][5] A common mobile phase is a mixture of hexane and ethyl acetate; the polarity can be adjusted based on the specific properties of your compound.[5] For more polar sulfonamides, reversed-phase chromatography using a C18 stationary phase may offer better separation.[4]

Q5: Can I use recrystallization to purify my sulfonamide product? What solvents are recommended?

A5: Yes, recrystallization is an excellent technique for purifying solid sulfonamides. The choice of solvent is critical and depends on the specific sulfonamide's solubility profile. A good starting point is to try solvent systems like chloroform/hexane or carbon tetrachloride, as suggested for similar compounds.[3] The ideal solvent will dissolve the compound when hot but have low solubility when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of sulfonamide products derived from this compound.

Problem 1: Low Yield After Aqueous Work-up
Potential Cause Troubleshooting Action Scientific Rationale
Product Precipitation at the Interface During extraction, if your product is a solid, it may precipitate at the interface of the organic and aqueous layers, leading to loss during separation.Add more organic solvent to fully dissolve the product. Gentle warming may also help, but be cautious of potential degradation.
Product is Partially Water-Soluble If your sulfonamide has polar functional groups, it may have some solubility in the aqueous phase, especially if the pH is not optimal.Before extraction, ensure the pH of the aqueous layer is neutral or slightly acidic to suppress the deprotonation and subsequent solubilization of the sulfonamide.
Hydrolysis During Work-up Prolonged exposure to aqueous conditions, especially if basic, can lead to hydrolysis of the ester group or other sensitive functionalities.Perform the aqueous work-up quickly and at a low temperature (e.g., using ice-cold solutions) to minimize the risk of hydrolysis.

Problem 2: Persistent Sulfonic Acid Impurity After Purification

Caption: Troubleshooting workflow for removing sulfonic acid impurity.

Detailed Experimental Protocol: Purification by Column Chromatography

This protocol provides a step-by-step guide for the purification of a representative sulfonamide, Methyl 4-chloro-2-(N-benzylsulfamoyl)benzoate, using silica gel column chromatography.

Materials:

  • Crude Methyl 4-chloro-2-(N-benzylsulfamoyl)benzoate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).

    • Visualize the spots under UV light (254 nm). The desired product and impurities should be visible. The goal is to find a solvent system that gives good separation between the spots (Rf of the product around 0.3-0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface.

    • Drain the excess hexane until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This is the dry loading method.

    • Carefully add the dried sample-silica mixture to the top of the column.

  • Elution:

    • Begin eluting the column with the solvent system determined from the TLC analysis (e.g., 4:1 hexane:ethyl acetate).

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Fraction Analysis and Pooling:

    • Spot every few fractions on a TLC plate and develop it to identify the fractions containing the pure product.

    • Combine the fractions that contain only the desired product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified sulfonamide.

  • Purity Confirmation:

    • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.[3]

References

Technical Support Center: Synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a critical intermediate in pharmaceutical and agrochemical research. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the common challenges of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no product yield?

A1: The most frequent cause of reaction failure is the deactivation of the chlorosulfonating agent, typically chlorosulfonic acid, due to moisture. Chlorosulfonic acid reacts violently with water to produce sulfuric acid and hydrochloric acid, neither of which will effectively chlorosulfonate the starting material. It is imperative that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: I see a significant amount of a white solid precipitating during the reaction. What is it?

A2: This is likely the formation of a sulfonic acid byproduct instead of the desired sulfonyl chloride. This occurs when there is residual water in the reaction mixture. The initially formed sulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, which is often less soluble in the reaction medium.

Q3: My final product is a dark, viscous oil instead of the expected crystalline solid. What happened?

A3: Dark coloration often indicates charring or sulfonation at undesired positions on the aromatic ring, which can occur at elevated temperatures. The reaction is highly exothermic, and poor temperature control can lead to side reactions and decomposition. Maintaining the recommended temperature range is crucial for a clean reaction.

Q4: How can I be sure my starting material, methyl 4-chlorobenzoate, is pure enough?

A4: The purity of the starting material is critical. Any impurities can lead to side reactions and a complex product mixture. It is recommended to verify the purity of your methyl 4-chlorobenzoate by techniques such as NMR or melting point determination before starting the synthesis.

In-depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues, their root causes, and corrective actions.

Problem 1: Low or No Yield
Potential Cause Explanation Recommended Solution
Moisture Contamination Chlorosulfonic acid is highly sensitive to water and will be quenched, halting the reaction.Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere.
Inadequate Temperature Control The reaction is exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions and decomposition will occur.Use an ice bath to maintain the temperature as specified in the protocol, typically between 0-5°C during the addition of chlorosulfonic acid.
Insufficient Reaction Time The chlorosulfonation of an electron-deficient ring like methyl 4-chlorobenzoate can be sluggish.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction has stalled, consider extending the reaction time.
Improper Stoichiometry An insufficient amount of chlorosulfonic acid will result in incomplete conversion of the starting material.Use a molar excess of chlorosulfonic acid as recommended in established procedures, typically 3-5 equivalents.
Problem 2: Formation of Impurities
Impurity Identification Cause Prevention & Removal
4-Chloro-2-(sulfo)benzoic acid methyl ester Appears as a white precipitate in the reaction mixture.Hydrolysis of the sulfonyl chloride product by trace amounts of water.Rigorous exclusion of moisture. If formed, it can be difficult to remove. Prevention is key.
Disulfonated Products Higher molecular weight peaks in mass spectrometry.High reaction temperatures or prolonged reaction times can lead to a second sulfonation on the aromatic ring.Strict temperature control and reaction monitoring to stop the reaction upon completion.
Starting Material Presence of the starting material in the final product analysis.Incomplete reaction due to reasons mentioned in Problem 1.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

Experimental Protocols

General Protocol for this compound Synthesis
  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. A typical setup includes a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with methyl 4-chlorobenzoate. Cool the flask in an ice bath to 0-5°C.

  • Chlorosulfonation: Add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for the recommended duration, monitoring by TLC or another suitable method.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to obtain the pure this compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Check Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes troubleshoot_moisture Verify Anhydrous Conditions low_yield->troubleshoot_moisture troubleshoot_temp Verify Temperature Control low_yield->troubleshoot_temp troubleshoot_time Optimize Reaction Time low_yield->troubleshoot_time troubleshoot_stoichiometry Check Reagent Stoichiometry low_yield->troubleshoot_stoichiometry check_purity Check Purity (NMR, LC-MS) good_yield->check_purity pure_product Pure Product check_purity->pure_product Yes impure_product Impurities Detected check_purity->impure_product No end End pure_product->end recrystallize Recrystallize/Purify impure_product->recrystallize troubleshoot_moisture->start troubleshoot_temp->start troubleshoot_time->start troubleshoot_stoichiometry->start recrystallize->check_purity

Caption: A flowchart for troubleshooting the synthesis of this compound.

Technical Support Center: Managing Unstable Intermediates in Reactions with Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-chloro-2-(chlorosulfonyl)benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges associated with this versatile but reactive compound, particularly concerning the management of unstable intermediates. Our goal is to equip you with the expertise to anticipate and resolve issues, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing poor yield and multiple side products. What are the likely unstable intermediates and how can I mitigate their formation?

A1: The primary challenge in reactions involving this compound lies in the high reactivity of the sulfonyl chloride group (-SO₂Cl). This group is a potent electrophile, making it susceptible to nucleophilic attack by various species, including the desired amine, but also by residual water, alcohols, or even the solvent itself.

The principal unstable intermediate to consider is the sulfonic acid derivative, formed through hydrolysis of the sulfonyl chloride. This hydrolysis is often a major competing reaction that significantly reduces the yield of the desired sulfonamide.[1][2] The presence of moisture in the reactants, solvents, or atmosphere can lead to the formation of Methyl 4-chloro-2-(sulfonic acid)benzoate, which is unreactive towards amination under typical conditions.

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent. Amines and other reagents should be dried and stored over desiccants.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • In Situ Formation and Use: In some cases, it is advantageous to generate the sulfonyl chloride in situ and use it immediately in the subsequent reaction without isolation.[3] This minimizes exposure to ambient conditions and potential degradation.

  • Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base, such as triethylamine or diisopropylethylamine (DIPEA), is often preferred to scavenge the HCl generated during the reaction without competing with the desired nucleophile.[4] Pyridine can also be used, especially with weakly nucleophilic amines, to facilitate the amination.[3]

Q2: I am observing the formation of a significant amount of a dimeric or polymeric byproduct. What is causing this and how can I prevent it?

A2: The formation of dimeric or polymeric byproducts often points to a self-condensation reaction or reaction with bifunctional nucleophiles. If your amine nucleophile has a second reactive site, intermolecular reactions can lead to oligomerization.

However, a more common issue with sulfonyl chlorides is the formation of sulfonyl anhydrides. This can occur if there is a slight excess of the sulfonyl chloride or if the reaction conditions promote the elimination of HCl between two molecules of the sulfonic acid intermediate (formed from hydrolysis).

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the amine nucleophile can help ensure the complete consumption of the sulfonyl chloride, minimizing self-reaction.

  • Slow Addition: Add the this compound solution slowly to the solution of the amine and base. This maintains a low concentration of the reactive sulfonyl chloride at any given time, favoring the desired intramolecular reaction over intermolecular side reactions.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. Highly exothermic reactions can promote byproduct formation.[5]

Q3: The purification of my final sulfonamide product is proving difficult due to the presence of unreacted starting material and the sulfonic acid byproduct. What are the recommended purification techniques?

A3: Effective purification requires a strategy that can separate the desired neutral sulfonamide from both the unreacted electrophilic sulfonyl chloride and the highly polar sulfonic acid byproduct.

Recommended Purification Workflow:

  • Aqueous Workup:

    • Quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl) to hydrolyze any remaining sulfonyl chloride to the sulfonic acid.

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). The desired sulfonamide will be in the organic layer.

  • Basic Wash:

    • Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic sulfonic acid byproduct. The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography/Crystallization:

    • If further purification is necessary, column chromatography on silica gel is typically effective. The polarity difference between the sulfonamide and any remaining non-polar impurities should allow for good separation.

    • Crystallization from an appropriate solvent system can also be an excellent method for obtaining highly pure product.

Q4: Are there alternative, more stable reagents I can use instead of this compound to avoid handling this unstable intermediate?

A4: Yes, several alternative strategies exist to form sulfonamides that avoid the direct use of often unstable sulfonyl chlorides.[6]

  • Sulfonates as Precursors: In some cases, the corresponding sulfonate salt can be prepared and then converted to the sulfonamide. This approach can be advantageous as sulfonate salts are generally more stable and easier to handle than sulfonyl chlorides.

  • Sulfinamides followed by Oxidation: A mild and general method involves the reaction of methyl sulfinates with lithium amides to form sulfinamides, which are then oxidized to the desired sulfonamides.[6] This two-step process avoids the use of hazardous and unstable sulfonyl chlorides.

  • Late-Stage Functionalization of Primary Sulfonamides: Recent advances have shown that primary sulfonamides can be activated and converted into sulfonyl chlorides in situ for further derivatization.[7] This strategy is particularly useful in medicinal chemistry for late-stage diversification of drug-like molecules.

Troubleshooting Guides

Problem 1: Incomplete Reaction - Low Conversion of Starting Material
Potential Cause Troubleshooting Step Scientific Rationale
Insufficiently active amine Increase reaction temperature or use a more forcing solvent (e.g., DMF, DMSO). Consider adding a catalyst like DMAP.Weakly nucleophilic amines may require more energy to overcome the activation barrier for the reaction with the sulfonyl chloride.
Steric hindrance If either the amine or the sulfonyl chloride is sterically hindered, longer reaction times and higher temperatures may be necessary.Steric bulk around the reacting centers can slow down the rate of nucleophilic attack.
Poor solubility of reagents Choose a solvent in which all reactants are fully soluble.For a reaction to proceed efficiently, the reactants must be in the same phase to interact.
Deactivation of the sulfonyl chloride Ensure rigorous anhydrous conditions to prevent hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.The sulfonyl chloride is highly moisture-sensitive.[8]
Problem 2: Formation of Sulfonic Acid Byproduct
Potential Cause Troubleshooting Step Scientific Rationale
Presence of moisture Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere.Water acts as a nucleophile, reacting with the sulfonyl chloride to form the corresponding sulfonic acid.[2]
Hydrolysis during workup Minimize the time the reaction mixture is in contact with aqueous solutions during the workup. Use cold aqueous solutions to slow the rate of hydrolysis.Prolonged exposure to water, especially at higher temperatures, will increase the extent of sulfonyl chloride hydrolysis.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step Scientific Rationale
Emulsion formation during extraction Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.Increasing the ionic strength of the aqueous phase can help to break up emulsions.
Product is water-soluble If the sulfonamide product has high polarity, it may partition into the aqueous layer. Extract with a more polar organic solvent or perform multiple extractions.The choice of extraction solvent should be matched to the polarity of the product.
Co-elution during chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.Fine-tuning the mobile phase polarity is crucial for resolving compounds with similar retention factors.

Experimental Protocols & Visualizations

General Protocol for the Synthesis of a Sulfonamide using this compound
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane, THF) in an oven-dried flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography or crystallization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Amine & Base in Dry Solvent (0 °C) add Add Sulfonyl Chloride Solution Dropwise prep->add Inert Atmosphere react Stir at Room Temp (Monitor by TLC/LC-MS) add->react quench Quench with Water react->quench extract Extract & Wash (Acid, Base, Brine) quench->extract purify Dry, Concentrate & Purify (Chromatography/ Crystallization) extract->purify troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation start Poor Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete_node check_sm->incomplete_node No side_products_node check_sm->side_products_node Yes temp Increase Temperature/ Reaction Time incomplete_node->temp catalyst Add Catalyst (e.g., DMAP) incomplete_node->catalyst solvent Change Solvent incomplete_node->solvent hydrolysis Check for Hydrolysis (Sulfonic Acid) side_products_node->hydrolysis dimer Check for Dimerization side_products_node->dimer anhydrous Ensure Rigorous Anhydrous Conditions hydrolysis->anhydrous slow_add Use Slow Addition/ Lower Temperature dimer->slow_add

References

"hydrolysis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate as a side reaction"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Mitigating Hydrolysis as a Side Reaction

Welcome to the technical support guide for Methyl 4-chloro-2-(chlorosulfonyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and prevent one of the most common pitfalls in its application: hydrolysis of the sulfonyl chloride group. The inherent reactivity that makes this compound a valuable synthetic intermediate also renders it highly susceptible to moisture, leading to unwanted side reactions, reduced yields, and purification challenges.[1][2][3]

This guide offers in-depth, field-tested insights in a direct question-and-answer format to help you anticipate and resolve issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The answers provide causal explanations and actionable solutions.

Question 1: My sulfonamide synthesis is resulting in a significantly lower yield than expected. What is the likely cause and how can I fix it?

Answer: A low yield in sulfonamide synthesis is frequently caused by the competitive hydrolysis of the this compound starting material.[4] The sulfonyl chloride functional group (R-SO₂Cl) is highly electrophilic and readily reacts with water, which is a common contaminant in solvents, reagents, or glassware.[5][6]

  • Causality: When water is present, it acts as a nucleophile and attacks the sulfur atom of the sulfonyl chloride. This reaction is often faster than or competitive with the desired reaction with your amine, especially if the amine is a weak nucleophile. The product of this hydrolysis is the corresponding sulfonic acid, Methyl 4-chloro-2-(sulfo)benzoate. This sulfonic acid is unreactive towards the amine under typical sulfonamide formation conditions and represents a loss of your starting material, directly leading to a lower yield of the desired sulfonamide.

  • Solution Workflow:

    • Strict Anhydrous Conditions: The most critical step is the rigorous exclusion of moisture. Use freshly distilled, dry solvents and ensure all reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]

    • Reagent Addition Order: Add the amine and a non-nucleophilic base (like pyridine or triethylamine) to the reaction vessel first.[7] Then, add the this compound solution dropwise at a reduced temperature (e.g., 0 °C). This ensures the more nucleophilic amine is readily available to react preferentially over trace amounts of water.[6]

    • Controlled Quenching: Quench the reaction by pouring it onto ice or a cold, dilute acid solution. This rapid cooling minimizes the time the unreacted sulfonyl chloride is exposed to an aqueous environment during workup, thereby reducing hydrolysis.[4]

Question 2: I'm observing a persistent, polar impurity in my HPLC and TLC analysis that doesn't correspond to my starting material or desired product. Could this be the hydrolyzed byproduct?

Answer: Yes, it is highly probable. The sulfonic acid byproduct (Methyl 4-chloro-2-(sulfo)benzoate) is significantly more polar than both the starting sulfonyl chloride and the resulting sulfonamide.

  • Analytical Signature:

    • TLC: The sulfonic acid will have a much lower Rf value (closer to the baseline) compared to the other components in most common solvent systems (e.g., ethyl acetate/hexanes).

    • HPLC: When using reverse-phase chromatography (e.g., a C18 column), the sulfonic acid will have a shorter retention time due to its high polarity.

    • Mass Spectrometry: The hydrolyzed product will have a molecular weight corresponding to the replacement of the -Cl atom (mass ≈ 35.5) with an -OH group (mass ≈ 17), resulting in a net mass decrease of approximately 18.5 amu compared to the starting material.

  • Confirmation & Removal:

    • Co-injection: If you suspect hydrolysis, you can confirm the impurity by intentionally exposing a small sample of your starting material to water and running an HPLC analysis of the resulting mixture alongside your reaction mixture. The peak corresponding to the impurity should increase.

    • Aqueous Extraction: During the workup, the sulfonic acid can be removed by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate. The sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous phase.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the chemistry, handling, and analysis of this compound.

FAQ 1: What is the mechanism of hydrolysis for this compound?

Answer: The hydrolysis of arylsulfonyl chlorides in neutral water typically proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism.[8][9][10] Water acts as the nucleophile, attacking the electrophilic sulfur atom. A second water molecule can act as a general base, deprotonating the attacking water molecule in the transition state to facilitate the displacement of the chloride leaving group.[8] The reaction results in the formation of the sulfonic acid and hydrochloric acid.[5]

Hydrolysis_Mechanism cluster_caption Hydrolysis mechanism of a sulfonyl chloride. Reactant This compound + H₂O TS Trigonal Bipyramidal Transition State Reactant->TS Nucleophilic Attack (Sɴ2-type) Product Methyl 4-chloro-2-(sulfo)benzoate + HCl TS->Product Chloride leaving caption_node

Caption: Hydrolysis mechanism of a sulfonyl chloride.

FAQ 2: What are the best laboratory practices to prevent hydrolysis during a reaction?

Answer: A proactive approach based on meticulous technique is the key to preventing hydrolysis.

TacticRationaleKey Implementation Steps
Inert Atmosphere Excludes atmospheric moisture from the reaction vessel.Purge glassware with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
Anhydrous Solvents Minimizes the primary source of water contamination.Use freshly opened bottles of anhydrous solvents or distill solvents from an appropriate drying agent (e.g., CaH₂).
Dry Glassware Removes adsorbed water from glass surfaces.Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool in a desiccator or under inert gas.
Proper Reagent Handling Prevents introduction of moisture from reagents.Use anhydrous grade reagents. Handle hygroscopic materials in a glove box or under a stream of inert gas.
Low Temperature Slows the rate of the hydrolysis side reaction.Cool the reaction mixture (e.g., to 0 °C) before adding the sulfonyl chloride.

FAQ 3: How should I properly store and handle this compound?

Answer: Proper storage is crucial for maintaining the reagent's integrity. The compound is moisture-sensitive and corrosive.[3][11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like bases and strong oxidizing agents.[2] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C) is recommended.[12][13]

  • Handling: Handle the solid in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] When weighing and transferring the reagent, do so quickly to minimize exposure to atmospheric humidity. If possible, use a glove box or glove bag for sensitive applications.

FAQ 4: What analytical techniques can be used to detect and quantify the hydrolyzed byproduct?

Answer: Several analytical techniques are suitable for this purpose, with HPLC being the most common.[14]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification.[15] A reverse-phase C18 column with a UV detector is typically used. The sulfonic acid byproduct is more polar and will elute earlier than the sulfonyl chloride or the sulfonamide product. Quantification can be achieved by creating a calibration curve with a pure standard of the hydrolyzed product.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for qualitative detection. The proton signals of the aromatic ring adjacent to the sulfonyl group will experience a chemical shift change upon hydrolysis. However, for accurate quantification (qNMR), a non-reactive internal standard is required.[14]

  • Mass Spectrometry (MS): MS, especially when coupled with LC (LC-MS), is excellent for identifying the hydrolyzed product by its molecular weight.[14]

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Strictly Anhydrous Conditions

This protocol outlines the workflow for performing a reaction with this compound to minimize hydrolysis.

Anhydrous_Workflow cluster_caption Workflow for an anhydrous reaction setup. Start Start Dry_Glassware Oven-dry or flame-dry all glassware Start->Dry_Glassware Assemble Assemble glassware hot and cool under vacuum Dry_Glassware->Assemble Inert_Atmosphere Backfill with N₂ or Ar and maintain positive pressure Assemble->Inert_Atmosphere Add_Solvent Add anhydrous solvent via syringe Inert_Atmosphere->Add_Solvent Add_Amine Add amine and base via syringe Add_Solvent->Add_Amine Cool Cool reaction mixture to 0 °C Add_Amine->Cool Add_Sulfonyl Add sulfonyl chloride solution dropwise Cool->Add_Sulfonyl React Allow reaction to proceed Add_Sulfonyl->React caption_node

Caption: Workflow for an anhydrous reaction setup.

  • Glassware Preparation: All glassware (flasks, dropping funnel, condenser) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Assembly: Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation: Dissolve the amine and a suitable non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) in an anhydrous solvent (e.g., dichloromethane or THF) in the reaction flask.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the this compound in a minimal amount of anhydrous solvent in a separate flask and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or to warm slowly to room temperature while monitoring its progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench it by pouring the mixture into a beaker containing ice-cold dilute HCl. Proceed with standard extraction procedures.

Protocol 2: HPLC Method for Detecting Hydrolysis

This protocol provides a general starting point for developing an HPLC method to monitor the hydrolysis side reaction.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient Elution:

    • Start with a gradient of 5% B, ramping to 95% B over 10-15 minutes. This will ensure the elution of the highly polar sulfonic acid first, followed by the less polar product and starting material.

  • Detection:

    • Set the UV detector to a wavelength where all components have reasonable absorbance (e.g., 230 or 254 nm).[15][16]

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the mobile phase starting condition (e.g., 95:5 A:B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The hydrolyzed byproduct, Methyl 4-chloro-2-(sulfo)benzoate, will appear as an early-eluting peak. The starting material and desired sulfonamide will have longer retention times.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for continuous-flow synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you master this powerful technology. Continuous-flow chemistry offers transformative advantages over traditional batch processing, particularly for improving reaction efficiency, safety, and scalability when developing libraries of related compounds.[1][2] This guide is structured to anticipate the challenges you may face and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about adopting continuous-flow synthesis for compound library development.

Q1: What is continuous-flow synthesis, and how does it fundamentally differ from batch chemistry?

A: In traditional batch synthesis, reactants are combined in a vessel, brought to a specific condition, and the reaction proceeds for a set time before the product is isolated.[2] Continuous-flow synthesis, by contrast, involves pumping reactant streams through a reactor (often a tube or a micro-structured chip) where they mix and react continuously.[3] The product emerges from the reactor outlet in a constant stream. The key difference lies in the reaction environment: a batch reactor has a uniform-in-space but evolving-in-time profile, whereas a flow reactor operates at a steady state, with conditions varying along the reactor's length but remaining constant at any given point over time.[3]

Q2: Why is flow chemistry particularly advantageous for creating libraries of related compounds?

A: Flow chemistry is exceptionally well-suited for library synthesis due to several core advantages:

  • Rapid Reaction Optimization: Key parameters like temperature, pressure, and residence time can be altered quickly by adjusting pump flow rates or temperature controllers.[4] This allows for the rapid screening of conditions to find the optimal settings for a new substrate, a process that is much more time-consuming in batch.[5]

  • Automation and High Throughput: Automated flow systems can sequentially introduce different starting materials from a well-plate, allowing for the synthesis of hundreds of related compounds with minimal manual intervention.[6]

  • Consistency and Reproducibility: The precise control over reaction parameters ensures that each analogue in a library is produced under identical conditions, leading to highly consistent and reproducible results.[7]

  • Efficient Material Usage: The small internal volume of flow reactors means that only milligram quantities of starting material are needed for each experiment, which is ideal when working with precious building blocks.

Q3: What are the most critical parameters I need to control in a flow chemistry experiment?

A: The four most critical parameters are:

  • Flow Rate: This, in conjunction with the reactor volume, determines the residence time —the average time molecules spend in the reactor.[8][9] It is the flow equivalent of "reaction time" in batch.

  • Temperature: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, enabling precise temperature control and the safe use of highly exothermic reactions or superheated conditions.[10][11][12]

  • Pressure: A back pressure regulator (BPR) is used to pressurize the system. This is crucial for heating solvents above their atmospheric boiling points, which can dramatically accelerate reaction rates.[13][14] It also helps control the behavior of gaseous reagents or byproducts.[14]

  • Mixing: Efficient mixing is vital for fast and selective reactions. In flow reactors, mixing is achieved through diffusion in microreactors or through passive or active mixers in larger tubes.[15][16] The quality of mixing can significantly impact yield and impurity profiles.[15]

Q4: Can I handle reactions that produce solids or slurries in a flow system?

A: Yes, but it is a significant challenge and a primary cause of reactor clogging.[17][18] Standard small-diameter tube reactors are prone to blockage.[19] Strategies to manage solids include:

  • Using reactors with wider channels or specialized designs like continuously stirred tank reactors (CSTRs) in series.[20]

  • Applying ultrasonication to the reactor to break up agglomerates.[17]

  • Careful solvent selection to maximize the solubility of all components.[18][21]

  • Adding seed crystals of the solid byproduct to promote controlled growth on existing particles rather than on reactor walls.[22]

Troubleshooting Guide: From Theory to Practice

This guide addresses common problems in a "Problem -> Probable Cause -> Validated Solution" format, explaining the reasoning behind each step.

Problem 1: Rapid Increase in System Back Pressure and Pump Stalling
  • Symptom: The pressure reading from your BPR or inline manometer rises steadily or spikes, and the pumps may stop delivering fluid.

  • Probable Cause: This is the classic sign of a reactor blockage or clog . The precipitate could be an inorganic salt byproduct (e.g., from a cross-coupling reaction), the product itself crashing out of solution, or an insoluble starting material.[18][23]

  • Validated Solution Workflow:

    • Immediate Action (Safety First): Stop the pumps to prevent over-pressurization and potential system failure.

    • Diagnosis:

      • Isolate the Blockage: If your system has multiple segments, carefully and systematically bypass each component (e.g., pre-heating coil, reactor, BPR) to identify where the pressure drop occurs. The blockage is in the last component before the pressure normalizes.

      • Solubility Check: Review your reaction scheme. Are any byproducts or the product itself known to have low solubility in the chosen solvent? A quick batch experiment in a vial can often confirm this.[18]

    • Resolution:

      • Solvent System Modification: The most robust solution is often to change the solvent or add a co-solvent to ensure all components remain in solution throughout the reaction.[18] A solvent screen is a valuable first step in process development.

      • Temperature Adjustment: If the product is precipitating upon cooling, ensure all tubing downstream of the heated reactor is also temperature-controlled.[18]

      • Apply Sonication: Place the reactor in an ultrasonic bath. The high-frequency agitation can break up solid agglomerates and keep them suspended, preventing the formation of a hard clog.[17]

      • Reduce Concentration: Running the reaction at a lower concentration can keep components below their solubility limit, though this may require longer residence times to achieve full conversion.[18]

  • Visual Troubleshooting Workflow for Clogging:

    A step-by-step logical diagram for diagnosing and resolving reactor clogging.

    G start High Back Pressure Detected stop_pumps Stop Pumps Immediately start->stop_pumps diagnose Isolate Blockage Location (Systematically bypass components) stop_pumps->diagnose is_clogged Is Clog Identified? diagnose->is_clogged review_sol Review Reaction Solubility (Product, Byproduct, SMs) is_clogged->review_sol Yes fail Mechanical Failure? (Check fittings, BPR) is_clogged->fail No dissolve Attempt to Dissolve Clog (Flush with strong solvent) review_sol->dissolve success Is Clog Cleared? dissolve->success remediate Implement Remediation Strategy success->remediate Yes success->fail No strategy1 Modify Solvent System (Increase solubility) remediate->strategy1 strategy2 Apply Sonication remediate->strategy2 strategy3 Reduce Reactant Concentration remediate->strategy3 restart Restart System & Monitor Pressure strategy1->restart strategy2->restart strategy3->restart end Problem Resolved restart->end

    Caption: Troubleshooting workflow for reactor clogging.

Problem 2: Inconsistent or Lower-Than-Expected Yield
  • Symptom: The reaction conversion varies between runs, or the yield is significantly lower than in the equivalent batch experiment.

  • Probable Cause: This often points to issues with residence time or mixing . An incorrect assumption about the flow profile can lead to molecules spending too little (or too much) time in the reactor.[8] Poor mixing can create localized areas of high concentration, leading to side products.[15]

  • Validated Solution Workflow:

    • Verify System Parameters:

      • Confirm Flow Rates: Calibrate your pumps. Ensure they are delivering the volume you have programmed.

      • Calculate Mean Residence Time (τ): Use the formula τ = Reactor Volume (V) / Total Flow Rate (Q).[9] Ensure this calculated time aligns with the required reaction time.

    • Investigate Residence Time Distribution (RTD):

      • The Concept: In an ideal "plug flow" reactor (PFR), every molecule spends the exact same amount of time inside. In reality, some fluid elements move faster and some slower, leading to a distribution of times (the RTD).[24][25] A very broad RTD means some reactant has insufficient time to react while some product may over-react and degrade.[8]

      • The Fix: For reactions sensitive to precise timing, a tubular reactor that approaches ideal plug flow is best. If mixing is also critical, a cascade of CSTRs can narrow the RTD compared to a single CSTR.[9]

    • Enhance Mixing:

      • Passive Mixers: For simple tubular reactors, increasing the flow rate (which increases the Reynolds number) can improve mixing, but this also reduces residence time, so the reactor length must be increased to compensate.[15] Using coiled tubing or adding static mixing elements can induce secondary flows that enhance mixing.[3][26]

      • Active Mixers: For challenging mixing scenarios (e.g., immiscible liquids, viscous solutions), an active mixer may be required.

    • Check Temperature Control: Ensure your temperature probe is correctly placed and calibrated. Inconsistent heating can lead to variable reaction rates.[10][12]

Problem 3: Difficulty in Scaling the Process
  • Symptom: A reaction optimized on a small lab-scale system fails to give the same results when moving to a larger production-scale reactor.

  • Probable Cause: Heat and mass transfer do not scale linearly.[27] Simply making a tube reactor wider ("scaling-up") dramatically decreases the surface-area-to-volume ratio, making it difficult to control temperature for exothermic reactions.[7][28] Mixing efficiency also changes with reactor geometry.[27]

  • Validated Solution Workflow:

    • Adopt a "Numbering-Up" (or "Scale-Out") Strategy: Instead of building one massive reactor, run multiple identical lab-scale reactors in parallel.[29] This approach preserves the optimized heat/mass transfer characteristics and provides a highly reliable path from discovery to production. The chemistry remains identical; only the throughput is increased.[29]

    • Maintain Key Ratios: If scaling-up is necessary, focus on maintaining the surface-area-to-volume ratio as much as possible. This might involve moving from a simple tube to a more complex plate-based reactor design.

    • Re-optimize Parameters: A scaled-up system is a new system. It is essential to re-optimize flow rates and mixing parameters, as the fluid dynamics will have changed.[27]

Data Summaries & Key Comparisons
Table 1: Batch vs. Continuous-Flow Synthesis for Compound Libraries
FeatureBatch SynthesisContinuous-Flow SynthesisScientific Rationale
Reaction Control Moderate; temperature gradients can form in large vessels.[28]Excellent; superior heat transfer due to high surface-area-to-volume ratio.[3][11]Efficient heat management prevents hotspots and side reactions, improving selectivity.
Safety Higher risk; accumulation of large quantities of reagents and energetic intermediates.[30]Intrinsically safer; small reactor volume limits the amount of hazardous material at any one time.[11][31]Minimizing the reaction "hold-up" significantly reduces the consequences of a thermal runaway.
Scalability Difficult; requires re-optimization due to changing heat/mass transfer.[7][27]Straightforward; often achieved by "numbering-up" or running the system for longer.[29][31]Preserves optimized reaction conditions, ensuring consistent product quality from lab to production.
Optimization Speed Slow; each experiment is a discrete, time-consuming run.Rapid; parameters can be changed on-the-fly for high-throughput screening.[4][5]Enables faster development of optimal conditions for each compound in a library.
Material Usage Can be wasteful, especially during optimization.Highly efficient; small volumes used for each experiment.Conserves valuable or scarce starting materials during library synthesis.
Table 2: General Solvent Selection Guide for Flow Chemistry
PropertyDesired CharacteristicRationale & ConsiderationsExample "Good" SolventsExample "Challenging" Solvents
Solubility High for all reactants, products, and byproducts.Prevents precipitation and reactor clogging, which is the most common failure mode.[18]THF, Acetonitrile, NMP, DMSODiethyl Ether (low boiling point), Hexanes (poor solubility for polar salts)
Boiling Point HighAllows for a wider temperature range under pressure, accelerating reactions without excessive BPR pressure.[13][14]Toluene, Dioxane, DMFDichloromethane, Acetone
Viscosity LowReduces the required pump pressure and improves mixing efficiency. High viscosity can lead to very high back pressure.Acetonitrile, AcetoneEthylene Glycol, NMP
Material Compatibility Inert to tubing and reactor materials.Some solvents can cause swelling or degradation of common tubing materials (e.g., PFA, PTFE) or seals.[32]Most common organic solventsCheck compatibility charts, especially for aggressive reagents.
Experimental Protocols
Protocol 1: Setup and Validation of a Basic Continuous-Flow System

This protocol describes the assembly and testing of a system for a generic solution-phase reaction.

  • System Assembly:

    • Connect two HPLC pumps to separate reservoirs containing your reactant solutions (Reactant A in Solvent, Reactant B in Solvent).

    • Use PFA or stainless steel tubing (1/16" or 1/8" OD is common for lab scale).

    • Combine the two streams using a T-mixer.

    • Connect the mixer outlet to the inlet of your reactor coil (e.g., a 10 mL PFA coil).

    • Submerge the reactor coil in a temperature-controlled oil bath or place it in a column heater.

    • Connect the reactor outlet to a Back Pressure Regulator (BPR), typically set to 7-10 bar (100-150 psi) to start.

    • Connect the BPR outlet to a product collection vessel.

    • Self-Validation: Place an inline pressure transducer between the reactor and the BPR to monitor system pressure in real-time.

  • System Priming and Leak Check:

    • Pump pure solvent through both lines at a low flow rate (e.g., 0.1 mL/min each).

    • Check all fittings for leaks. Tighten as necessary.

    • Once solvent is seen exiting the collection line, confirm the pressure reading is stable at the BPR setpoint. This validates system integrity.

  • Running the Reaction:

    • Set the reactor to the desired temperature and allow it to equilibrate.

    • Switch the pump inlets from the solvent reservoirs to the reactant solution reservoirs.

    • Set the desired flow rates. For a 10 mL reactor and a 20-minute desired residence time, the total flow rate (Q) would be V/τ = 10 mL / 20 min = 0.5 mL/min. If using two pumps, each would be set to 0.25 mL/min.

    • Self-Validation: Allow the system to run for at least 3-4 reactor volumes to reach a steady state before collecting your analytical sample. For the example above, this would be 3 x 20 min = 60 minutes. This ensures the collected sample is representative of the steady-state reaction.

  • Visual Diagram of a Basic Flow Setup:

    A schematic of a standard two-pump continuous-flow synthesis system.

    G cluster_pumps Pumps & Reagents cluster_reactor Reaction Zone cluster_downstream Downstream Processing pumpA Pump A mixer T-Mixer pumpA->mixer pumpB Pump B pumpB->mixer reagentA Reagent A reagentA->pumpA reagentB Reagent B reagentB->pumpB reactor Reactor Coil (Heated/Cooled) mixer->reactor bpr Back Pressure Regulator (BPR) reactor->bpr collection Product Collection bpr->collection

    Caption: A generic continuous-flow experimental setup.

Protocol 2: Rapid Optimization and Library Synthesis of an Amide Coupling

This protocol demonstrates how to leverage flow chemistry to quickly find optimal conditions and then apply them to synthesize a small library.

  • Stock Solution Preparation:

    • Prepare stock solutions of your starting materials: Carboxylic Acid (0.2 M), Amine (0.2 M), and a coupling agent like HATU (0.22 M) in a suitable solvent like Acetonitrile. Also prepare a stock of a base like DIPEA (0.4 M).

  • Rapid Temperature Optimization:

    • Set up the system as in Protocol 1. Pump the four solutions at equal flow rates (e.g., 0.1 mL/min each, for a total Q of 0.4 mL/min).

    • With a 10 mL reactor, this gives a residence time of 25 minutes.

    • Set the initial temperature to 40°C. Run for 3-4 reactor volumes and collect a sample for UPLC analysis.

    • Increase the temperature to 60°C, wait for steady-state (approx. 25-30 mins, or 1 reactor volume), and collect another sample.

    • Repeat at 80°C and 100°C.

    • Self-Validation: The UPLC results will quickly show the optimal temperature for maximizing conversion and minimizing impurity formation.

  • Rapid Residence Time Optimization:

    • Using the optimal temperature found in the previous step (e.g., 80°C), now vary the total flow rate.

    • Set Q = 1.0 mL/min (τ = 10 min). Collect sample.

    • Set Q = 0.5 mL/min (τ = 20 min). Collect sample.

    • Set Q = 0.25 mL/min (τ = 40 min). Collect sample.

    • Self-Validation: The results will identify the shortest residence time required to achieve maximum conversion, maximizing throughput.

  • Automated Library Synthesis:

    • Using the optimized conditions (e.g., 80°C, τ = 20 min), replace the single amine reservoir with a well-plate containing 10 different primary amines.

    • Use an automated liquid handler to sequentially inject each amine into the flow stream.

    • Program the system to run for 3 reactor volumes for each amine, with an automated fraction collector separating the product from each run.

    • Outcome: A library of 10 related amides can be synthesized and purified in a single automated run over a few hours.

  • Logic Diagram for Reaction Optimization:

    A flowchart illustrating the sequential optimization of key reaction parameters.

    G start Define Reaction & Goal (e.g., Maximize Yield) screen_temp Screen Temperature (e.g., 40, 60, 80°C) at constant residence time start->screen_temp analyze1 Analyze Samples (UPLC) Identify Best Temperature screen_temp->analyze1 optimal_temp Optimal Temperature Found analyze1->optimal_temp screen_time Screen Residence Time (e.g., 10, 20, 40 min) at optimal temperature optimal_temp->screen_time Yes analyze2 Analyze Samples (UPLC) Identify Best Residence Time screen_time->analyze2 optimal_time Optimal Residence Time Found analyze2->optimal_time screen_equiv Screen Stoichiometry (e.g., 1.0, 1.1, 1.2 eq) at optimal T and τ optimal_time->screen_equiv Yes analyze3 Analyze Samples (UPLC) Identify Best Stoichiometry screen_equiv->analyze3 optimal_cond Final Optimized Conditions analyze3->optimal_cond library_synth Apply to Library Synthesis optimal_cond->library_synth

    Caption: Logic for optimizing reaction parameters.

References

"Methyl 4-chloro-2-(chlorosulfonyl)benzoate handling and storage precautions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this reactive chemical. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Core Safety & Handling Principles

This compound is a corrosive and moisture-sensitive compound.[1] The primary reactive site is the sulfonyl chloride group, which readily undergoes hydrolysis with water to produce corrosive hydrochloric acid and sulfonic acid.[2][3] Understanding this reactivity is fundamental to its safe handling.

Key Hazards Summary
Hazard ClassDescriptionGHS Pictogram
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1][4]GHS05
Eye Damage/IrritationCauses serious eye damage.[1]GHS05
Moisture ReactivityReacts with water or moist air to form toxic and corrosive gases.[2][5]-

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Receiving and Storage

Question: I've just received a shipment of this compound. The container appears intact, but what are the immediate storage requirements?

Answer: Upon receipt, immediately transfer the container to a designated storage area for corrosive and moisture-sensitive chemicals. The recommended storage condition is in a cool, dry, well-ventilated location under an inert atmosphere, with a temperature range of 2-8°C. Ensure the container is tightly sealed to prevent moisture ingress.[5][6] Storing it away from incompatible materials such as water, bases, alcohols, and amines is crucial to prevent hazardous reactions.[2][6]

Question: I noticed some white solid/powder around the cap of the bottle upon opening. What is this, and is it dangerous?

Answer: The white solid is likely the result of the sulfonyl chloride reacting with atmospheric moisture, forming the corresponding sulfonic acid and hydrochloric acid. While the sulfonic acid itself is a stable solid, the presence of HCl indicates a breach in the container's seal. This situation should be handled with caution as the solid may be acidic and corrosive. Always open containers of sulfonyl chlorides in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Section 2: Handling and Personal Protective Equipment (PPE)

Question: What is the minimum required PPE for handling this compound?

Answer: Due to its corrosive nature, comprehensive PPE is mandatory.[7] This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[6][8][9]

  • Skin Protection: Wear chemical-resistant gloves (such as nitrile or neoprene) and a lab coat.[6] For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[10]

  • Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhalation of any vapors or fumes.[8][11]

Troubleshooting Workflow: PPE Selection

start Handling Methyl 4-chloro-2- (chlorosulfonyl)benzoate? fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_check Minimum PPE: - Chemical Goggles - Face Shield - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_check Yes stop STOP! Do not proceed without proper ventilation. fume_hood->stop No risk_assessment Risk of splashing or handling large quantities? ppe_check->risk_assessment enhanced_ppe Enhanced PPE: - Chemical-resistant apron or coveralls risk_assessment->enhanced_ppe Yes proceed Proceed with experiment risk_assessment->proceed No enhanced_ppe->proceed

Caption: Decision workflow for selecting appropriate PPE.

Section 3: In-Experiment Issues

Question: My reaction involving this compound is producing a white fume. What is happening?

Answer: The white fume is most likely hydrogen chloride (HCl) gas. This is a strong indicator that the sulfonyl chloride is coming into contact with water or another protic solvent (like an alcohol). This reaction is exothermic and can be vigorous.[11][12] Immediately ensure your reaction setup is dry and that all solvents and reagents are anhydrous. If the fuming is excessive, it may indicate a significant contamination issue.

Question: I am trying to dissolve the compound in a solvent, but it seems to be reacting instead. What solvents are compatible?

Answer: this compound is incompatible with protic solvents such as water, alcohols, and amines, as well as strong bases and oxidizing agents.[2][13] Suitable solvents for reactions are typically anhydrous aprotic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or toluene. Always ensure your solvent is dry before use.

Incompatible Materials Diagram

cluster_incompatible Incompatible Materials reagent Methyl 4-chloro-2- (chlorosulfonyl)benzoate water Water / Moisture reagent->water alcohols Alcohols reagent->alcohols amines Amines reagent->amines bases Strong Bases reagent->bases oxidizers Strong Oxidizing Agents reagent->oxidizers

Caption: Materials incompatible with this compound.

Section 4: Spills and Waste Disposal

Question: I've had a small spill of this compound in the fume hood. How should I clean it up?

Answer: For a small spill, first ensure you are wearing the appropriate PPE.[14] Do NOT use water or combustible materials like paper towels directly on the spill.[6][15]

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[11][15]

  • Collection: Carefully sweep the absorbed material into a suitable, sealable, and properly labeled hazardous waste container.[11]

  • Decontamination: Wipe the spill area with a cloth lightly dampened with an anhydrous aprotic solvent (e.g., dichloromethane or toluene), and place the cloth in the hazardous waste container. Then, decontaminate the area with a basic solution like sodium bicarbonate, followed by a final wipe with soap and water.[11]

Question: How do I dispose of leftover or waste this compound?

Answer: Unused or waste this compound must be treated as hazardous waste and disposed of through an approved waste disposal facility.[11][16] A common laboratory procedure for quenching small amounts of residual sulfonyl chloride is to slowly and carefully add it to a stirred, ice-cooled basic solution, such as 5% sodium bicarbonate or dilute sodium hydroxide.[11] This is an exothermic reaction that will release corrosive fumes, so it must be performed in a chemical fume hood.[11] Never add the base to the sulfonyl chloride.[11]

Experimental Protocol: Quenching and Disposal of Residual this compound

This protocol outlines the steps for safely neutralizing small quantities of the compound before disposal.

  • Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing a 5% aqueous solution of sodium bicarbonate. Place the beaker in an ice bath to manage the exothermic reaction.

  • Personal Protective Equipment: Don appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Slow Addition: While vigorously stirring the bicarbonate solution, slowly and carefully add the residual this compound dropwise or in very small portions.

  • Monitoring: Observe for gas evolution (CO2 from the bicarbonate neutralization) and fuming (HCl). Control the addition rate to keep the reaction manageable.

  • Neutralization Check: Once the addition is complete, continue stirring for at least 30 minutes to ensure the reaction has gone to completion. Check the pH of the solution to ensure it is neutral or slightly basic.

  • Disposal: The neutralized aqueous solution can then be disposed of in accordance with local regulations, typically down the drain with copious amounts of water.[11]

References

Technical Support Center: Workup Procedures for Reactions Involving Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup of reactions involving Methyl 4-chloro-2-(chlorosulfonyl)benzoate. Our goal is to equip you with the expertise to navigate common challenges, optimize your procedures, and ensure the integrity of your results.

PART 1: Critical Safety & Handling

Before initiating any experimental work, it is imperative to understand the hazards associated with this compound. This compound is highly reactive and corrosive.

Hazard Profile:

PropertyInformationSource(s)
CAS Number 85392-01-4[1]
Molecular Formula C₈H₆Cl₂O₄S[2]
Physical State Solid[1]
Primary Hazards Corrosive; Causes severe skin burns and eye damage. Reacts violently with water.[2][3][4]
GHS Pictogram GHS05 (Corrosion)[1]
Hazard Statement H314: Causes severe skin burns and eye damage[1][4]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[4][5]

  • Fume Hood: Handle this reagent exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture and will readily hydrolyze.[6] Store in a desiccator or under an inert atmosphere and use anhydrous solvents and dry glassware for reactions.[6]

  • Quenching: Be aware that quenching the reaction (especially with water or protic solvents) can be exothermic and may release HCl gas. Perform this step slowly and with appropriate cooling.

PART 2: The General Workup Workflow: A Conceptual Overview

Reactions with this compound, typically forming sulfonamides with primary or secondary amines, share a common set of challenges during workup.[7][8] The primary goals are to:

  • Quench and remove any unreacted sulfonyl chloride.

  • Remove the acidic byproduct, 4-chloro-2-(sulfo)benzoic acid methyl ester, formed from hydrolysis.

  • Isolate the desired neutral sulfonamide product.

Below is a conceptual workflow that illustrates the logic behind a standard aqueous workup.

G A 1. Reaction Completion (e.g., Amine + Sulfonyl Chloride) B 2. Quenching (Slow addition to ice-water) A->B Reaction mixture C 3. Extraction (Add immiscible organic solvent, e.g., EtOAc, DCM) B->C Quenched mixture D 4. Phase Separation C->D Biphasic mixture E_org Organic Layer (Contains product, unreacted amine) D->E_org Separated E_aq Aqueous Layer (Contains hydrolyzed sulfonyl chloride, salts) D->E_aq Separated F 5. Basic Wash (e.g., sat. aq. NaHCO₃) E_org->F Wash to remove acidic impurities G 6. Brine Wash (sat. aq. NaCl) F->G Wash to remove residual water H 7. Drying (e.g., Na₂SO₄, MgSO₄) G->H Dry organic layer I 8. Concentration (Rotary Evaporation) H->I Dried solution J 9. Purification (Chromatography or Recrystallization) I->J Crude product

Caption: A typical aqueous workup workflow for sulfonamide synthesis.

PART 3: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the workup of reactions involving this compound.

Q1: My reaction yield is very low. What are the likely causes related to the workup?

A1: Low yield can stem from issues in the reaction itself or during the workup and isolation phase.[9]

  • Causality & Solution:

    • Premature Hydrolysis: The primary culprit is often the hydrolysis of the starting sulfonyl chloride to the unreactive sulfonic acid, either before or during the reaction.[6] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

    • Product Loss to Aqueous Layer: Your sulfonamide product might have some water solubility, especially if it's a low molecular weight compound or contains polar functional groups. Before discarding any aqueous layers, it is prudent to re-extract them 1-2 times with your organic solvent. You can also check a concentrated sample of the aqueous layer by TLC or LC-MS to diagnose product loss.[9][10]

    • Insufficient Quenching/Washing: If the workup is too slow or the washes are not thorough, the product can be lost to side reactions or remain complexed with impurities.

    • Emulsion Formation: Significant product can be trapped in an emulsion. See Q3 for guidance on how to manage this.

Q2: After adding the quenching solution and extraction solvent, I have a gooey, insoluble precipitate between the two layers. What is it and how do I handle it?

A2: This is a classic workup problem, particularly with sulfonyl chloride chemistry.[10][11]

  • Causality & Solution:

    • Identity of the "Goo": The precipitate is often the salt of the sulfonic acid byproduct (4-chloro-2-(sulfo)benzoic acid methyl ester) formed with the amine base (like triethylamine or pyridine) used in the reaction. It can also be occluded starting materials or product.

    • Handling Strategy: Do not discard the precipitate. The best approach is to continue the workup, washing with sufficient water to dissolve the salts.[10] You may need to perform several water washes. If it persists, you can attempt to dissolve the entire mixture by adding more organic solvent and water, then re-separating. As a last resort, you can filter the entire biphasic mixture through a pad of Celite to remove the insoluble material, then proceed with separating the filtrate layers. Wash the Celite pad with your organic solvent to recover any trapped product.

Q3: An emulsion formed during my extraction, and the layers won't separate. What should I do?

A3: Emulsions are common when working with chlorinated solvents like Dichloromethane (DCM) or when basic solutions are shaken too vigorously.[12]

  • Causality & Solution:

    • Breaking the Emulsion: The primary goal is to increase the ionic strength of the aqueous layer. Add a saturated solution of sodium chloride (brine) and swirl gently, rather than shaking.[12] Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can also help.

    • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

    • Solvent Addition: Adding more of either the organic or aqueous phase can sometimes resolve the issue. For DCM, which is prone to emulsions, adding a small amount of a different solvent like THF or chloroform can sometimes aid separation.[12]

Q4: My final product is an oil, but the literature reports a solid. What went wrong?

A4: This usually indicates the presence of impurities that are depressing the melting point.

  • Causality & Solution:

    • Residual Solvent: The most common reason is residual solvent. Ensure your product is dried thoroughly on a rotary evaporator and then under high vacuum for several hours. Gently heating on the rotovap (if the product is stable) can help remove high-boiling solvents like DMF or DMSO.

    • Sulfonic Acid Byproduct: The sulfonic acid byproduct of hydrolysis is a common impurity. If your basic washes (see Q5) were not effective, this acidic impurity will remain.

    • Other Impurities: Unreacted amine or byproducts from side reactions can also result in an oily product.[13][14] Further purification via flash column chromatography or recrystallization is necessary. For column chromatography, a typical mobile phase would be a gradient of ethyl acetate in hexanes.

PART 4: Frequently Asked Questions (FAQs)

Q5: What is the purpose of the sodium bicarbonate (NaHCO₃) wash, and is it always necessary?

A5: Yes, a wash with a mild aqueous base like saturated sodium bicarbonate or dilute sodium carbonate is a critical step.

  • The Chemistry Behind the Wash: The primary side reaction in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride starting material into the corresponding sulfonic acid.[6] This sulfonic acid is a strong acid and will be present in your organic layer. The bicarbonate wash deprotonates the acidic sulfonic acid (R-SO₃H) to form its water-soluble salt (R-SO₃⁻Na⁺), which then partitions into the aqueous layer and is removed.[15][16] Your desired sulfonamide product is typically neutral and remains in the organic layer. Vigorous CO₂ evolution may occur, so be sure to vent the separatory funnel frequently.[10]

G cluster_0 Before Wash cluster_1 After Wash & Separation A Organic Layer Product (Sulfonamide) Sulfonic Acid (R-SO₃H) D Aqueous Layer (Waste) R-SO₃⁻Na⁺ H₂CO₃ (H₂O + CO₂) A:f0->D:f0 Acid-Base Reaction B Aqueous Layer NaHCO₃ B:f0->D:f0 Reacts with Acid C Organic Layer (Washed) Product (Sulfonamide)

Caption: Logic of the basic wash to remove sulfonic acid byproduct.

Q6: How can I effectively remove unreacted amine starting material during the workup?

A6: If your desired sulfonamide product is stable to acid, an acidic wash is the most effective method.

  • Procedure: Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[11][17] The amine will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous layer and thus removed from your product.[17]

  • Caution: Perform this wash after the basic bicarbonate wash to avoid neutralizing your base. Always test the acid stability of your final product on a small scale first.[9]

Q7: What are the best practices for purifying the final sulfonamide product?

A7: The choice of purification depends on the physical properties of your product.

  • Recrystallization: If your crude product is a solid and reasonably pure (>90%), recrystallization is an excellent method for obtaining high-purity material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Flash Column Chromatography: This is the most versatile method for purifying both solid and oily products and for separating complex mixtures.[7][18] Sulfonamides are typically moderately polar. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The highly polar sulfonic acid byproduct will remain at the baseline (Rf = 0).

  • Purity Analysis: After purification, purity should be confirmed using techniques like HPLC, LC-MS, and NMR.[19][20]

References

Technical Support Center: Alternative Solvents for Methyl 4-chloro-2-(chlorosulfonyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection, reaction optimization, and troubleshooting. As a highly reactive and moisture-sensitive building block, the successful application of this reagent is critically dependent on understanding the reaction environment, particularly the choice of solvent.

This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can adapt, troubleshoot, and innovate in your own work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, with a focus on how solvent choice is pivotal to overcoming these challenges.

Category 1: Solvent Selection and Properties

Question: What are the conventional solvents for reactions with this compound, and what are their limitations?

Answer: Conventionally, anhydrous aprotic solvents are the standard choice for reactions involving sulfonyl chlorides. The primary goal is to prevent the hydrolysis of the highly reactive sulfonyl chloride group, which readily reacts with water to form the corresponding and often unreactive sulfonic acid.[1]

Common conventional solvents include:

  • Dichloromethane (DCM): Offers good solubility for a wide range of organic compounds and is relatively inert.

  • Tetrahydrofuran (THF): A polar aprotic ether that is a good solvent for many reagents.

  • Acetonitrile (MeCN): A polar aprotic solvent that can be effective, though its reactivity with some strong electrophiles should be considered.[2]

  • Toluene: A nonpolar solvent useful for reactions that may benefit from higher temperatures.

Limitations: The main drawbacks of these solvents are environmental and safety concerns. Many are classified as volatile organic compounds (VOCs) and are targeted for reduction in industrial processes.[3] Furthermore, ensuring strictly anhydrous conditions can be cumbersome, requiring distillation from drying agents and inert atmosphere techniques, which adds complexity and cost to the experimental setup.[4]

Question: What alternative, "greener" solvents can be used for sulfonamide synthesis?

Answer: The development of sustainable chemistry has led to the exploration of several alternative solvent systems for sulfonamide synthesis.[5] These options aim to reduce environmental impact without compromising reaction efficiency.

Promising alternative solvents include:

  • Ethanol (EtOH): Has been shown to be a highly effective medium, often providing excellent yields for sulfonamide formation.[6][7] While it is a protic solvent, the reaction with an amine nucleophile is typically much faster than solvolysis, especially when the amine is used in slight excess or with a base.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether that is considered a greener substitute for THF and DCM.[3]

  • Water: Although counterintuitive due to the risk of hydrolysis, reactions can be successfully performed in water, often in the presence of a base like sodium carbonate (Na₂CO₃) to scavenge the HCl byproduct.[3] The low solubility of the sulfonyl chloride in water can sometimes protect it from rapid hydrolysis, allowing the reaction with the amine to proceed at the interface or in a biphasic system.[8]

  • Deep Eutectic Solvents (DES): These are mixtures of compounds (e.g., choline chloride and glycerol) that form a eutectic with a melting point far lower than the individual components. They are non-volatile, often biodegradable, and can be effective media for sulfonamide synthesis.[5][9]

The following table summarizes the properties of selected conventional and alternative solvents.

SolventTypeBoiling Point (°C)Key AdvantagesKey Disadvantages
Dichloromethane (DCM)Aprotic Polar39.6Excellent solubility, inertEnvironmental concerns (VOC), potential toxicity
Tetrahydrofuran (THF)Aprotic Polar66Good solvent, forms stable complexesCan form explosive peroxides, must be anhydrous
Ethanol (EtOH)Protic Polar78.4"Green" solvent, readily available, good yields[6][7]Protic nature can lead to solvolysis
Water (H₂O)Protic Polar100Ultimate green solvent, inexpensive, non-flammableHigh risk of sulfonyl chloride hydrolysis[1]
2-MeTHFAprotic Polar80Greener alternative to THF/DCM, higher b.p.[3]Can form peroxides, less common than THF
Acetonitrile (MeCN)Aprotic Polar81.6Good for a range of reactions, UV transparent[2]Toxic, can be reactive under certain conditions

Question: I'm having solubility issues with my amine starting material in aprotic solvents like DCM or Toluene. What should I do?

Answer: Solubility mismatch is a common hurdle. If your amine, particularly if it's a salt (e.g., a hydrochloride) or a highly polar molecule, does not dissolve, the reaction will be slow or may not proceed at all due to the heterogeneous nature of the mixture.

Troubleshooting Steps:

  • Switch to a More Polar Aprotic Solvent: If you are using a nonpolar solvent like toluene, first try a more polar aprotic solvent like THF, Acetonitrile, or DMF (Dimethylformamide).

  • Use a Solvent Mixture: A combination of solvents can be effective. For example, adding a small amount of a polar solvent like DMF or DMSO (Dimethyl sulfoxide) to a primary solvent like DCM can be enough to dissolve the amine without significantly altering the overall reaction environment.

  • Consider a Greener Polar Solvent: Ethanol may be an excellent choice here, as it is a polar solvent capable of dissolving many polar amines and their salts.[6]

  • Phase-Transfer Catalysis: If you must use a nonpolar solvent with a polar amine salt, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the amine anion into the organic phase where it can react with the sulfonyl chloride.

Category 2: Troubleshooting Common Reaction Failures

Question: My reaction has a low yield, and I suspect hydrolysis of the this compound. How can I confirm this and prevent it?

Answer: Low yield is a frequent problem, and hydrolysis of the sulfonyl chloride to the inert sulfonic acid is the most common cause.

Diagnostic Workflow:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Look for the disappearance of your starting sulfonyl chloride and the appearance of a new, highly polar spot (often stays at the baseline on TLC) corresponding to the sulfonic acid. The mass spectrum should show the expected mass for the hydrolyzed product.

  • pH Check: If the reaction is run in an aprotic solvent without a base, the formation of HCl as a byproduct will make the mixture acidic. This can sometimes catalyze further decomposition. You can test the pH of an aqueous wash of the reaction mixture.

Preventative Measures:

  • Ensure Anhydrous Conditions: This is the most critical factor when using traditional aprotic solvents. Dry all glassware in an oven (e.g., >120°C for several hours) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system.[4]

  • Use a Base: Include a non-nucleophilic base like triethylamine (Et₃N) or pyridine in the reaction. The base will scavenge the HCl produced, driving the reaction to completion and preventing acid-catalyzed side reactions. Pyridine can also serve as the solvent.[10]

  • Solvent Choice: If hydrolysis is persistent, switching to a rigorously dried aprotic solvent is recommended. Alternatively, using a solvent like ethanol where the desired reaction is known to be very fast can be a practical solution, as the reaction with the amine can outcompete the slower solvolysis reaction.[5][6]

troubleshooting_workflow start Problem: Low Yield or Incomplete Reaction check_hydrolysis Is the sulfonic acid byproduct detected (TLC, LC-MS)? start->check_hydrolysis check_solubility Are all reactants fully dissolved? check_hydrolysis->check_solubility No implement_anhydrous Solution: Implement Strict Anhydrous Conditions (Dry glassware, anhydrous solvent) check_hydrolysis->implement_anhydrous Yes add_base Solution: Add a non-nucleophilic base (e.g., Et3N) to scavenge HCl. check_hydrolysis->add_base Yes change_solvent Solution: Change to a more suitable solvent or use a co-solvent system. check_solubility->change_solvent No optimize_conditions Solution: Optimize temperature or reaction time. check_solubility->optimize_conditions Yes

Caption: Troubleshooting workflow for low-yield reactions.

Question: The purification of my product is difficult due to streaks on my silica gel column. How can solvent choice simplify the workup?

Answer: Purification issues often stem from byproducts formed during the reaction. The sulfonic acid byproduct is acidic and very polar, often leading to streaking on silica gel columns.

Strategies for Simplified Workup:

  • Minimize Byproduct Formation: The best strategy is to choose a solvent and conditions that minimize hydrolysis, as discussed above. A cleaner reaction leads to easier purification.

  • Aqueous Workup: Before chromatographic purification, perform an aqueous workup. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid byproduct, extracting it into the aqueous layer as a salt. This simple step can dramatically improve the ease of chromatographic purification.

  • Precipitation/Filtration: In some cases, the desired sulfonamide product is poorly soluble in the reaction solvent and may precipitate upon formation. This offers a very simple purification method where the product is isolated by filtration. Recent studies using sustainable solvents like water or ethanol have noted this advantage, leading to a solvent-free workup.[5][6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity and can be more scalable than chromatography.[11]

Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis in a Conventional Solvent (DCM)

This protocol outlines a standard procedure using dichloromethane and a non-nucleophilic base.

protocol_workflow start Start: Oven-Dried Flask under N2 atmosphere step1 Step 1: Dissolve Amine (1.0 eq.) and Et3N (1.2 eq.) in anhydrous DCM. start->step1 step2 Step 2: Cool solution to 0 °C (ice-water bath). step1->step2 step3 Step 3: Add a solution of Methyl 4-chloro-2-(chlorosulfonyl)benzoate (1.1 eq.) in anhydrous DCM dropwise. step2->step3 step4 Step 4: Allow reaction to warm to room temperature and stir for 2-16 hours. (Monitor by TLC/LC-MS) step3->step4 step5 Step 5: Quench with water. Separate layers. Wash organic layer with NaHCO3(aq) and brine. step4->step5 step6 Step 6: Dry organic layer (Na2SO4), filter, and concentrate. step5->step6 end End: Purify crude product by column chromatography or recrystallization. step6->end

Caption: Experimental workflow for sulfonamide synthesis in DCM.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 equivalent) and anhydrous dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure in an Alternative Solvent (Ethanol)

This protocol leverages a greener solvent and often simplifies the workup.[5][6]

  • To a round-bottom flask, add the amine (1.0 equivalent) and ethanol.

  • Add this compound (1.1 equivalents) to the solution at room temperature (the reaction is often exothermic; for larger scales, cooling may be necessary).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 1-6 hours, monitoring by TLC or LC-MS.

  • Workup Option A (Precipitation): If the product precipitates from the reaction mixture, cool the flask in an ice bath to maximize precipitation, collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pure product.

  • Workup Option B (Extraction): If the product is soluble, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product for further purification if necessary.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Handling: Handle the solid reagent in a fume hood to avoid inhalation of dust.[14] Avoid all contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[13]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into the chemical environment of atoms within a molecule.[1][2][3] This guide offers an in-depth analysis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the interpretation of its ¹H and ¹³C NMR spectra, provide a robust experimental protocol for data acquisition, and draw comparisons with a structurally related alternative to highlight the nuances of NMR spectral analysis.

The Significance of this compound in Medicinal Chemistry

This compound is a versatile bifunctional molecule.[4][5] The presence of a reactive sulfonyl chloride group and a methyl ester allows for sequential or orthogonal chemical modifications, making it a valuable building block for creating libraries of compounds for high-throughput screening. The sulfonamide linkage, readily formed from the sulfonyl chloride, is a privileged scaffold in a multitude of approved drugs.

Deciphering the Molecular Structure: Predicted ¹H and ¹³C NMR Spectra

While a publicly available experimental spectrum for this compound is not readily found, we can confidently predict its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous compounds. The molecular structure and numbering scheme are presented below.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorosulfonyl, chloro, and methyl ester groups.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-6~ 8.1d~ 8.5H-6 is ortho to the strongly electron-withdrawing ester group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5.
H-5~ 7.8ddJ(H5-H6) ~ 8.5, J(H5-H3) ~ 2.0H-5 is ortho to the chloro group and meta to the ester and sulfonyl chloride groups. It will be a doublet of doublets due to coupling with H-6 and a smaller meta coupling with H-3.
H-3~ 7.9dJ(H3-H5) ~ 2.0H-3 is ortho to the strongly electron-withdrawing sulfonyl chloride group and meta to the chloro group, resulting in a downfield shift. It will appear as a doublet due to meta coupling with H-5.
-OCH₃~ 4.0sN/AThe methyl protons of the ester group will appear as a singlet in a typical downfield region for methyl esters.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale
C=O~ 164The carbonyl carbon of the methyl ester will be in the typical downfield region for esters.
C-2~ 145This carbon is directly attached to the strongly electron-withdrawing sulfonyl chloride group, causing a significant downfield shift.
C-4~ 140The carbon bearing the chloro group will also be shifted downfield.
C-1~ 135The ipso-carbon attached to the ester group.
C-6~ 132Aromatic CH carbon.
C-5~ 130Aromatic CH carbon.
C-3~ 128Aromatic CH carbon.
-OCH₃~ 53The methyl carbon of the ester group.

Experimental Protocol for NMR Analysis

A standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following protocol is recommended for the analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-20 mg of the sample prep2 Dissolve in ~0.7 mL of deuterated chloroform (CDCl3) prep1->prep2 prep3 Add a small amount of TMS as an internal standard prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Lock the spectrometer on the deuterium signal of CDCl3 prep4->acq1 acq2 Shim the magnetic field to achieve optimal homogeneity acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans, 1-2s relaxation delay) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans, 2s relaxation delay, proton decoupled) acq3->acq4 proc1 Apply Fourier transformation acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Perform baseline correction proc2->proc3 proc4 Reference the spectra to TMS (0.00 ppm for ¹H and ¹³C) proc3->proc4 proc5 Integrate ¹H signals and pick peaks for both spectra proc4->proc5

Caption: Recommended workflow for NMR analysis.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its good dissolving power and relatively simple residual solvent peak.[6]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point of 0.00 ppm.[7]

  • Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the coupled protons in the aromatic region.[8]

  • Number of Scans: The number of scans is adjusted to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans due to the low natural abundance of the ¹³C isotope.[9]

Comparative Analysis: this compound vs. Methyl 4-(chlorosulfonyl)benzoate

To better understand the influence of substituent positioning on NMR spectra, a comparison with the isomeric Methyl 4-(chlorosulfonyl)benzoate is instructive.

Feature This compound Methyl 4-(chlorosulfonyl)benzoate Key Difference and Rationale
¹H NMR Aromatic Pattern Three distinct signals (doublet, doublet of doublets, doublet)Two doublets (AA'BB' system)The lower symmetry of the 2,4-disubstituted isomer results in a more complex splitting pattern. The 4-substituted isomer has a plane of symmetry, making the protons at positions 2 and 6, and 3 and 5 chemically equivalent.
¹H NMR Chemical Shifts Protons are generally more deshielded due to the proximity of two electron-withdrawing groups on one side of the ring.Protons ortho to the sulfonyl chloride group (~8.2 ppm) and ortho to the ester group (~8.1 ppm) will be the most downfield.The additive effects of the substituents lead to different chemical environments for the aromatic protons.
¹³C NMR Number of Signals Six aromatic carbon signals are expected.Four aromatic carbon signals are expected due to symmetry.The presence of a symmetry element in Methyl 4-(chlorosulfonyl)benzoate reduces the number of unique carbon environments.

This comparative approach demonstrates the power of NMR to distinguish between closely related isomers, a critical capability in process chemistry and quality control to ensure the correct product has been synthesized.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of key pharmaceutical intermediates like this compound.[8][10] Through a careful analysis of predicted chemical shifts and coupling patterns, a detailed picture of the molecular structure can be obtained. By following a robust experimental protocol and comparing the spectral data with that of related compounds, researchers can confidently verify the identity and purity of their synthesized molecules. This analytical rigor is fundamental to the integrity and success of the drug development pipeline.

References

A Comparative Guide to the Mass Spectrometric Analysis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS No. 85392-01-4) is a key bifunctional organic intermediate, featuring both a reactive sulfonyl chloride and a methyl ester group.[1] Its distinct chemical properties make it a valuable reagent in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Given its role as a critical building block, the unambiguous structural confirmation, purity assessment, and quantification of this compound are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical solution, providing unparalleled sensitivity and structural specificity.

This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of this compound. We will explore the rationale behind selecting specific ionization techniques, predict fragmentation pathways based on first principles and literature on analogous structures, and present a robust experimental protocol. Furthermore, we will objectively compare the performance of LC-MS with alternative analytical methods, such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to provide researchers with a comprehensive framework for method selection.

Part 1: The Mass Spectrometry-Centric Approach

For a reactive and structurally complex molecule like this compound, mass spectrometry is the preferred analytical tool. Its ability to ionize the molecule and analyze the mass-to-charge ratio (m/z) of the parent molecule and its fragments provides definitive structural evidence and allows for detection at trace levels, far surpassing the capabilities of many other techniques.

Expertise in Action: Selecting the Optimal Ionization Technique

The choice of ionization source is the most critical parameter in developing a robust MS method. For LC-MS analysis of polar, non-volatile compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the industry standards.[2][3]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules that are already in solution.[4] Given the presence of the polar ester and sulfonyl chloride moieties, ESI is the most logical starting point. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation, preserving the molecular weight information. Analysis in both positive and negative ion modes is recommended. While positive mode is expected to yield the protonated molecule, negative mode is often highly sensitive for sulfonated compounds and may yield adducts.[5][6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[2] While ESI is the primary recommendation, APCI could serve as a valuable alternative if ESI sensitivity is low or if the compound shows thermal stability. Studies on aromatic sulfonate esters have shown that APCI can produce stable precursor ions, particularly in the negative ion mode.[7]

For this compound, ESI in positive ion mode is the recommended primary approach to generate the protonated molecular ion [M+H]⁺ for subsequent fragmentation analysis (MS/MS).

Predictive Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The protonated molecular ion (precursor ion) is isolated and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern (product ions).

The chemical formula for this compound is C₈H₆Cl₂O₄S, with a monoisotopic mass of 267.9364 Da.[8] The expected protonated molecule [M+H]⁺ would have an m/z of 268.9437.

Based on the known fragmentation behavior of aromatic sulfonyl chlorides and benzoate esters, we can predict the following major fragmentation pathways:[9][10][11]

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonyl compounds is the neutral loss of SO₂ (64 Da).[9] This is often a dominant pathway.

  • Loss of Chlorine Radical (•Cl): Cleavage of the S-Cl bond would result in the loss of a chlorine radical (35 Da).

  • Loss of Methoxy Radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical (31 Da).

  • Loss of the entire Ester Group: Fragmentation may involve the loss of the methyl benzoate radical or related structures.

These predicted pathways are visualized in the diagram below.

G parent [M+H]⁺ m/z 268.94 frag1 [M+H - SO₂]⁺ m/z 204.98 parent->frag1 - SO₂ (63.96 Da) frag2 [M+H - Cl]⁺ m/z 233.97 parent->frag2 - Cl (34.97 Da) frag3 [M+H - OCH₃]⁺ m/z 237.95 parent->frag3 - OCH₃ (31.02 Da) frag4 [M+H - SO₂ - Cl]⁺ m/z 169.01 frag1->frag4 - Cl (34.97 Da)

Predicted fragmentation pathway of protonated this compound.

Part 2: A Self-Validating Experimental Protocol

This protocol provides a robust starting point for the LC-MS/MS analysis of this compound. The inclusion of a blank and a standard ensures the system is clean and performing correctly, making the protocol self-validating.

Step-by-Step LC-MS/MS Methodology
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

    • Create a working standard solution by diluting the stock solution to 1.0 µg/mL with 50:50 acetonitrile:water.

    • Prepare a "blank" sample consisting of 50:50 acetonitrile:water.

    • Dissolve experimental samples in acetonitrile and dilute to a similar final concentration.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan (m/z 100-500) and Targeted MS/MS.

    • Precursor Ion for MS/MS: m/z 268.9.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe multiple fragments.

  • Data Analysis and Validation:

    • Inject the blank to ensure no carryover or system contamination.

    • Inject the working standard to confirm the retention time, precursor ion mass accuracy, and fragmentation pattern.

    • Analyze experimental samples, confirming the presence of the target compound by matching retention time and the MS/MS fragmentation pattern to the standard.

Part 3: Performance Comparison with Alternative Technologies

While LC-MS/MS is a premier technique, a comprehensive analytical strategy often involves orthogonal methods for confirmation. The choice of technique depends on the analytical goal, be it structural elucidation, purity assessment, or routine quantification.

G start Analytical Goal? q1 Trace-Level ID & Quantification? start->q1 q2 Unambiguous Structure Elucidation? start->q2 q3 Routine Purity & Quantification? start->q3 q1->q2 No lcms LC-MS/MS q1->lcms Yes q2->q3 No nmr NMR Spectroscopy q2->nmr Yes hplcuv HPLC-UV q3->hplcuv Yes

Decision workflow for selecting an analytical technique.
Comparative Data Summary

The following table objectively compares the performance attributes of mass spectrometry with other common analytical techniques for the analysis of this compound.

Parameter LC-MS/MS HPLC-UV NMR Spectroscopy Infrared (IR) Spectroscopy
Specificity Very High (Mass + RT + Fragments)Moderate (RT only)Very High (Unique chemical shifts)Low (Functional groups only)
Sensitivity Very High (pg-ng)Moderate (ng-µg)Low (mg)Low (mg)
Structural Info High (Connectivity via fragments)NoneVery High (Full 3D structure)Moderate (Functional groups)
Quantification Excellent (with standards)Excellent (with standards)Good (with internal standard)Not suitable
Purity Analysis Good (detects non-chromophoric impurities)Good (for UV-active impurities)Good (for major impurities)Not suitable
Throughput HighHighLowVery High
Expertise Req. HighModerateHighLow
  • HPLC-UV: This is a workhorse technique for routine purity checks and quantification.[12] It is robust and reliable but lacks the specificity of MS. It cannot distinguish between isomers or compounds with identical retention times and similar UV spectra, and it will not detect impurities that lack a UV chromophore.

  • NMR Spectroscopy: NMR is the definitive method for the de novo structural elucidation of organic molecules.[10] It provides unambiguous information about the carbon-hydrogen framework. However, it suffers from significantly lower sensitivity compared to MS, requiring milligram quantities of pure sample, making it unsuitable for trace analysis.

  • Infrared (IR) Spectroscopy: IR is a rapid technique used to confirm the presence of key functional groups (e.g., C=O stretch for the ester, S=O stretches for the sulfonyl chloride).[12] It serves as a quick identity check but provides no information on purity or detailed connectivity.

Conclusion

For the comprehensive characterization of this compound, a multi-technique approach provides the highest level of confidence. However, LC-MS/MS stands out as the most versatile and powerful single technique , offering an exceptional balance of sensitivity, specificity, and structural insight. Its ability to confirm molecular weight and provide a detailed fragmentation fingerprint makes it indispensable for identifying the compound in complex reaction mixtures, monitoring reaction progress, and quantifying it at trace levels. While NMR remains the gold standard for absolute structural proof and HPLC-UV is a robust tool for routine quality control, LC-MS/MS provides the critical data needed for the demanding applications in modern drug discovery and development.

References

A Comparative Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel or synthesized compounds is a cornerstone of scientific rigor. Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a unique set of characterization challenges due to its multiple reactive functional groups. This guide provides an in-depth analysis of Infrared (IR) spectroscopy as a primary tool for its identification and quality control, while objectively comparing its performance against other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The-Central-Role-of-Vibrational-Spectroscopy-in-Functional-Group-Analysis

Infrared spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint by probing the vibrational frequencies of chemical bonds.[1] For a molecule like this compound, with its distinct ester, sulfonyl chloride, and substituted aromatic moieties, IR spectroscopy offers a first line of verification, confirming the presence of these critical functional groups. The principle hinges on the absorption of infrared radiation at specific wavenumbers, causing bonds to stretch or bend. The positions of these absorption bands are highly characteristic of the bond type and its chemical environment.

Deciphering the IR Spectrum of this compound

The chemical structure of this compound dictates a complex yet predictable IR spectrum. The presence of strong electron-withdrawing groups (the sulfonyl chloride and the chloro group) and an electron-donating group (the methyl ester, via resonance) on the benzene ring influences the electronic distribution and, consequently, the bond strengths and vibrational frequencies of the functional groups.

Below is a summary of the expected and experimentally observed IR absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityRationale and Causality
3100 - 3000 Aromatic C-H StretchMedium to WeakThese absorptions are characteristic of the C-H stretching vibrations of the benzene ring.[2]
~1735 C=O Stretch (Ester) Strong The carbonyl stretch of the methyl ester is one of the most prominent peaks in the spectrum.[3][4][5] Its position is influenced by the electronic effects of the substituents on the aromatic ring.
1590 - 1450 Aromatic C=C StretchMedium to StrongThese bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring and are characteristic of aromatic compounds.[2][6]
~1380 SO₂ Asymmetric Stretch Strong The asymmetric stretching of the S=O bonds in the sulfonyl chloride group gives rise to a strong absorption band in this region.[7][8]
~1180 SO₂ Symmetric Stretch Strong The symmetric stretching of the S=O bonds results in another strong, characteristic absorption for the sulfonyl chloride group.[7][8]
1300 - 1000 C-O Stretch (Ester)StrongEsters typically show two C-O stretching bands, one for the C-O bond adjacent to the carbonyl and one for the O-CH₃ bond.[4][9]
~830 C-H Out-of-Plane BendStrongThe out-of-plane bending of the C-H bonds on the substituted benzene ring provides information about the substitution pattern.[10]
~760 C-Cl StretchStrongThe stretching vibration of the carbon-chlorine bond is expected in this region.

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum is contingent on proper sample preparation and instrument operation. The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the KBr pellet method.

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly dry a small amount (1-2 mg) of this compound to remove any residual moisture.

    • In a clean agate mortar, grind the sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). The mixture should be homogenous and have a fine, consistent texture.

  • Pellet Formation:

    • Transfer the ground mixture to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify the key absorption bands.

    • Compare the observed peak positions with established correlation charts and reference spectra to confirm the presence of the expected functional groups.

A Comparative Analysis: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is an excellent tool for functional group identification, a comprehensive characterization of this compound necessitates the use of complementary analytical techniques.[11][12] NMR spectroscopy and Mass Spectrometry provide detailed structural and molecular weight information that IR alone cannot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[13] Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.

  • ¹H NMR: Would provide information on the number of different types of protons and their neighboring protons. The aromatic protons would appear as distinct multiplets in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their relative positions on the ring. The methyl protons of the ester group would appear as a singlet in the upfield region (around 4.0 ppm).

  • ¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found significantly downfield (around 165 ppm), while the aromatic carbons would appear in the 120-150 ppm range.[14] The methyl carbon of the ester would be observed further upfield (around 53 ppm).

Mass Spectrometry (MS)

Mass Spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[1] It also provides structural information through the analysis of fragmentation patterns.

For this compound, Electron Ionization (EI) MS would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the chloro group (-Cl), or the entire chlorosulfonyl group (-SO₂Cl). The fragmentation of the aromatic ring can also provide valuable structural information.[2]

Head-to-Head Comparison
FeatureIR SpectroscopyNMR SpectroscopyMass Spectrometry
Information Provided Functional groups presentDetailed atomic connectivity and chemical environmentMolecular weight, elemental formula, and fragmentation patterns
Strengths Rapid, non-destructive, excellent for identifying key functional groups.Provides unambiguous structural elucidation.Highly sensitive, provides exact molecular weight and formula.
Limitations Provides limited information on the overall molecular structure and connectivity.Larger sample quantity required, more complex data interpretation.Can be a destructive technique, may not always show a molecular ion peak.
Application for this Molecule Confirms the presence of ester, sulfonyl chloride, and substituted aromatic ring.Determines the precise substitution pattern on the benzene ring and confirms the overall structure.Confirms the molecular weight and the presence of two chlorine atoms through isotopic patterns.

Conclusion: An Integrated Approach to Characterization

For the unequivocal characterization of this compound, a multi-technique approach is paramount. Infrared spectroscopy serves as a rapid and reliable first-pass analysis, confirming the presence of the essential functional groups that define the molecule. However, for complete structural elucidation and confirmation of purity, the detailed connectivity information from NMR spectroscopy and the molecular weight and fragmentation data from Mass Spectrometry are indispensable. By integrating the insights from all three techniques, researchers can ensure the identity and quality of this important chemical intermediate, thereby upholding the principles of scientific integrity and enabling robust downstream applications.

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the strengths of each analytical technique.

Characterization Workflow for this compound cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation and Purity start Synthesized Compound ir IR Spectroscopy start->ir Rapid Screening nmr NMR Spectroscopy (¹H and ¹³C) ir->nmr Functional Group Confirmation ms Mass Spectrometry ir->ms Preliminary Identification data_integration Data Integration and Analysis nmr->data_integration ms->data_integration final_structure Confirmed Structure and Purity Assessment data_integration->final_structure

Caption: A typical workflow for the comprehensive characterization of a synthesized organic compound.

Molecular Structure and Key Functional Groups

The following diagram highlights the key functional groups of this compound that are identifiable by IR spectroscopy.

Structure of this compound cluster_mol cluster_ester Methyl Ester cluster_sulfonyl Sulfonyl Chloride C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 S S C2->S C4 C C3->C4 C5 C C4->C5 Cl_ring Cl C4->Cl_ring C6 C C5->C6 C6->C1 O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester = CH3 CH₃ O1_ester->CH3 O1_s O S->O1_s = O2_s O S->O2_s = Cl_s Cl S->Cl_s

Caption: Key functional groups of this compound.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of reactive intermediates like Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a cornerstone of robust chemical synthesis and drug discovery. The inherent reactivity of the sulfonyl chloride functional group, while synthetically valuable, presents distinct analytical challenges.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this critical compound, offering experimentally grounded insights to inform your analytical strategy.

The Analytical Challenge: Understanding the Molecule

This compound possesses a combination of chemical features that dictate the optimal HPLC approach. The presence of the highly electrophilic sulfonyl chloride group makes the molecule susceptible to hydrolysis. Furthermore, the compound's polarity, influenced by the ester and sulfonyl chloride moieties, can lead to poor retention on traditional reversed-phase columns.[3][4][5] A successful HPLC method must, therefore, offer sufficient retention, resolve the main component from potential impurities, and be stability-indicating.[6][7]

Comparative HPLC Methodologies

Two primary HPLC approaches are evaluated here for the purity analysis of this compound: a conventional Reversed-Phase HPLC (RP-HPLC) method and a modified approach utilizing a polar-embedded stationary phase for enhanced retention of polar analytes.

Method 1: Conventional Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a workhorse in pharmaceutical analysis, separating compounds based on their hydrophobicity.[8] A standard C18 column is often the first choice.

Rationale for Experimental Choices:

  • Stationary Phase: A C18 column is selected for its broad applicability in separating non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (typically acetonitrile or methanol) is employed to elute compounds with a wide range of polarities. The use of a low pH buffer, such as phosphate or formate, helps to suppress the ionization of any potential acidic impurities, leading to better peak shape and retention.

  • Detector: UV detection is suitable due to the aromatic nature of the analyte.

Experimental Protocol: RP-HPLC

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-20 min: 40% to 90% B, 20-25 min: 90% B, 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Acetonitrile

Potential Limitations: Due to the polar nature of this compound, a standard C18 column might exhibit poor retention, with the main peak eluting close to the solvent front.[4][9] This can compromise the resolution from polar impurities and affect the accuracy of the analysis.

Method 2: Modified Reversed-Phase HPLC with a Polar-Embedded Column

To address the retention challenges of polar analytes, stationary phases with embedded polar groups (e.g., amide, carbamate) have been developed. These columns offer alternative selectivity and improved retention for polar compounds.

Rationale for Experimental Choices:

  • Stationary Phase: A polar-embedded C18 column is chosen to enhance the retention of the polar sulfonyl chloride through secondary interactions with the embedded polar groups. This allows for the use of highly aqueous mobile phases without the risk of phase collapse.

  • Mobile Phase: The mobile phase composition can be similar to the conventional RP-HPLC method, but the enhanced retention on the polar-embedded phase may allow for a starting mobile phase with a higher aqueous content, leading to better separation of early-eluting impurities.

Experimental Protocol: Polar-Embedded RP-HPLC

ParameterCondition
Column Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-3 min: 20% B, 3-15 min: 20% to 80% B, 15-20 min: 80% B, 20.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Acetonitrile

Expected Performance Advantages: This method is anticipated to provide better retention and resolution for the parent compound and any polar process impurities or degradation products, such as the corresponding sulfonic acid formed upon hydrolysis.

Visualizing the Analytical Workflow

HPLC Workflow for Purity Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Methyl 4-chloro-2- (chlorosulfonyl)benzoate Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Area % Calculation Chromatogram->Integration Report Generate Purity Report Integration->Report

Caption: General workflow for the HPLC purity analysis of this compound.

Comparison of Method Performance

ParameterConventional RP-HPLCPolar-Embedded RP-HPLCJustification
Retention of Analyte Potentially lowExpected to be higherThe polar-embedded phase provides additional interaction mechanisms for polar analytes.
Resolution from Polar Impurities May be compromisedLikely to be superiorIncreased retention allows for better separation from early eluting compounds.
Method Robustness HighHighBoth methods utilize standard, robust HPLC conditions.
Suitability for Stability Studies ModerateHighBetter separation of degradation products makes it more suitable as a stability-indicating method.

Potential Impurities and Their Separation

A comprehensive purity assessment must consider potential process-related impurities and degradation products. Key potential impurities for this compound include:

  • Starting materials: e.g., 2,5-dichlorobenzoic acid.

  • Isomers: e.g., Methyl 2-chloro-4-(chlorosulfonyl)benzoate.

  • Hydrolysis product: 4-chloro-2-(carbomethoxy)benzene-1-sulfonic acid.

The enhanced selectivity of the polar-embedded column is particularly advantageous for resolving the target compound from its more polar hydrolysis product.

Logical Framework for Method Selection

Method Selection Logic cluster_methods Recommended HPLC Method Start Primary Analytical Goal? Routine_QC Routine QC (Known Impurity Profile) Start->Routine_QC Routine Purity Check Stability_Forced_Deg Stability Testing or Forced Degradation Start->Stability_Forced_Deg Assess Degradants Dev_Validation Method Development & Validation Start->Dev_Validation Comprehensive Profile RP_HPLC Conventional RP-HPLC (If retention is adequate) Routine_QC->RP_HPLC PE_HPLC Polar-Embedded RP-HPLC (For improved resolution) Stability_Forced_Deg->PE_HPLC Dev_Validation->PE_HPLC

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

While a conventional RP-HPLC method can be a starting point for the purity assessment of this compound, a method employing a polar-embedded stationary phase is likely to offer superior performance, particularly in terms of retention and resolution of the main component from polar impurities and degradants. For developing a robust, stability-indicating method, the polar-embedded approach is the recommended strategy. The choice of method should always be guided by a thorough understanding of the sample and the specific analytical requirements, and validated to ensure its suitability for its intended purpose.

References

A Comparative Guide to the Structural Confirmation of Methyl 4-chloro-2-(chlorosulfonyl)benzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural integrity of synthetic intermediates is paramount. Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a key building block, valued for its dual reactive sites—the sulfonyl chloride and the methyl ester—which allow for diverse molecular elaborations.[1] The introduction of substituents or alteration of this backbone necessitates a rigorous and multi-faceted approach to structural confirmation. An erroneous structural assignment can derail a research program, leading to wasted resources and invalid biological data.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound and its derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a synergistic application of these techniques provides an unassailable, self-validating confirmation of molecular architecture.

The Analytical Triad: A Foundation of Structural Elucidation

The confirmation of novel chemical entities rarely relies on a single analytical technique. Instead, a consensus is built from the complementary data provided by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method interrogates a different aspect of the molecule's physical properties, and together they provide a holistic and validated structural picture.[2]

G cluster_0 Core Analytical Workflow cluster_1 Data Integration & Confirmation Sample Synthesized Compound (e.g., this compound derivative) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Provides Connectivity Map MS Mass Spectrometry (EI, ESI) Sample->MS Provides Mass & Formula IR IR Spectroscopy (FTIR) Sample->IR Provides Functional Groups Integration Synergistic Data Integration NMR->Integration MS->Integration IR->Integration Confirmation Validated Structure Integration->Confirmation Confirms

Caption: A workflow diagram illustrating the synergistic use of NMR, MS, and IR spectroscopy for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the methyl ester.

Expertise in Action: Why NMR is a Primary Tool

NMR provides an atomic-level view of the molecule's connectivity. It allows us to "see" the chemical environment of each proton and carbon atom, revealing how they are connected. The strong electron-withdrawing effects of the sulfonyl chloride and chloro substituents create a distinct and predictable pattern of deshielded signals in the aromatic region of the NMR spectrum.[2] This makes NMR particularly powerful for distinguishing between isomers, a common challenge in synthetic chemistry.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical, as reactive compounds like sulfonyl chlorides can degrade in protic or nucleophilic solvents.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters, such as a 30° pulse width and a relaxation delay of 1-2 seconds.[3] Typically, 16 to 64 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans are usually required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the raw data via Fourier transformation, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios and identify chemical shifts (δ) in both spectra.

Interpreting the Data: Expected Signals for the Parent Compound

The structure of this compound (C₈H₆Cl₂O₄S) dictates a specific set of expected signals.[4][5]

Data Type Expected Signal (Chemical Shift, δ) Assignment & Rationale
¹H NMR ~8.0-8.2 ppm (d)Aromatic H adjacent to -SO₂Cl. Highly deshielded by two electron-withdrawing groups.
~7.8-7.9 ppm (dd)Aromatic H between -Cl and ester.
~7.6-7.7 ppm (d)Aromatic H adjacent to -Cl.
~4.0 ppm (s)Methyl ester (-OCH₃) protons. Singlet, deshielded by the adjacent oxygen.
¹³C NMR ~164-166 ppmCarbonyl carbon of the methyl ester (-C=O).
~130-145 ppmAromatic carbons, including the two carbons directly attached to -SO₂Cl and -COOCH₃.
~125-130 ppmAromatic carbons bearing a hydrogen atom or the -Cl substituent.
~53-54 ppmMethyl ester carbon (-OCH₃).

Note: Predicted shifts are based on standard functional group values and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern. This data is used to confirm the elemental composition and provides corroborating evidence for the structure deduced from NMR.

Expertise in Action: Choosing the Right Ionization Method

For relatively stable and volatile compounds like sulfonyl chlorides, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust choice.[6][7] EI provides detailed fragmentation patterns that serve as a "fingerprint" for the molecule. For more sensitive or less volatile derivatives, "softer" ionization techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are preferable to preserve the molecular ion.[8]

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC inlet. The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the MS source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (M⁺) and characteristic fragment ions.

Interpreting the Data: Expected Mass & Fragments

The molecular formula C₈H₆Cl₂O₄S gives a monoisotopic mass of approximately 267.94 Da.[4][5] A key feature to look for is the isotopic pattern of chlorine. The presence of two chlorine atoms will result in a characteristic M⁺, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

Fragment (m/z) Proposed Structure / Loss Significance
268/270/272 [M]⁺Molecular ion peak cluster, confirming the molecular weight and presence of two Cl atoms.
233 [M - Cl]⁺Loss of a chlorine radical from the sulfonyl chloride group.
209 [M - COOCH₃]⁺Loss of the methoxycarbonyl radical.
99/101 [SO₂Cl]⁺A characteristic, albeit sometimes weak, ion for a sulfonyl chloride group.[2]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While NMR and MS define the molecular skeleton and mass, IR spectroscopy provides rapid and definitive confirmation of the functional groups present. It is an excellent, quick check to ensure the key chemical transformations have occurred and the expected functionalities are present.[2]

Expertise in Action: A Rapid and Trustworthy Check

IR spectroscopy is a fast and non-destructive technique. For this compound, we are looking for the characteristic strong absorptions of the sulfonyl chloride (S=O stretches) and the ester (C=O stretch). The absence of a broad -OH stretch, for example, would confirm that the starting carboxylic acid has been successfully converted to the methyl ester.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is typically needed.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Interpreting the Data: Characteristic Absorption Bands
Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
~1735 cm⁻¹ C=O Stretch (Ester)Strong
1380 - 1340 cm⁻¹ SO₂ Asymmetric StretchStrong[2][9]
1190 - 1160 cm⁻¹ SO₂ Symmetric StretchStrong[2][9]
1300 - 1150 cm⁻¹ C-O Stretch (Ester, acid side)Strong, Broad[10][11]
~800-850 cm⁻¹ C-H bend (Aromatic, substituted)Strong
~780-720 cm⁻¹ C-Cl StretchStrong[9]

The presence of strong bands in all these key regions provides high confidence in the presence of the required functional groups.

Logical Synthesis: From Data to Validated Structure

No single technique is sufficient. The power of this analytical approach lies in the logical integration of all data points.

G cluster_Data Individual Spectral Data cluster_Logic Deductive Logic IR_Data IR Data: - Strong C=O at ~1735 cm⁻¹ - Strong SO₂ at ~1370 & ~1180 cm⁻¹ Logic1 IR confirms presence of Ester and Sulfonyl Chloride functional groups. IR_Data->Logic1 MS_Data MS Data: - M⁺ at m/z 268/270/272 - Fragments show loss of Cl, COOCH₃ Logic2 MS confirms molecular formula C₈H₆Cl₂O₄S and presence of 2 Cl atoms. MS_Data->Logic2 NMR_Data NMR Data: - 3 Aromatic Protons - 1 Methyl Singlet (~4.0 ppm) - Confirms 1,2,4-substitution pattern Logic3 NMR confirms the specific isomeric arrangement and connectivity. NMR_Data->Logic3 Final_Structure Confirmed Structure: This compound Logic1->Final_Structure Logic2->Final_Structure Logic3->Final_Structure

Caption: Logical flow from individual spectral data points to a confirmed chemical structure.

The process is self-validating: the molecular formula determined by MS must be consistent with the functional groups identified by IR and the proton/carbon count from NMR. The fragmentation pattern in the mass spectrum should correspond to the weakest bonds and most stable fragments predicted by the NMR-derived structure. When all data sets converge to describe the same molecule, the structural assignment can be considered confirmed with a high degree of scientific certainty.

References

A Comparative Guide to the Reactivity of Chlorosulfonylbenzoate Isomers for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the strategic functionalization of molecules is paramount. Aryl sulfonyl chlorides are a cornerstone of this endeavor, serving as highly versatile reagents for the synthesis of sulfonamides and sulfonate esters, moieties prevalent in a vast array of therapeutic agents. The reactivity of these sulfonyl chlorides is not a monolithic property; it is exquisitely sensitive to the electronic and steric environment of the aromatic ring. This guide provides an in-depth comparison of the reactivity of the ortho, meta, and para isomers of methyl chlorosulfonylbenzoate, offering field-proven insights and experimental frameworks to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Influence of Isomerism on Reactivity: A Theoretical Framework

The reactivity of the sulfonyl chloride group (-SO₂Cl) towards nucleophiles is fundamentally governed by the electrophilicity of the sulfur atom. The position of the methyl carboxylate group (-COOCH₃) on the benzene ring relative to the sulfonyl chloride profoundly influences this electrophilicity through a combination of electronic and steric effects.

Electronic Effects: The methyl carboxylate group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms. This property enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.[1]

  • Para-isomer (Methyl 4-(chlorosulfonyl)benzoate): In the para position, the electron-withdrawing resonance and inductive effects of the carboxylate group are most pronounced. This leads to a significant increase in the electrophilicity of the sulfonyl sulfur, rendering the para isomer the most reactive of the three towards nucleophilic attack.

  • Meta-isomer (Methyl 3-(chlorosulfonyl)benzoate): In the meta position, only the inductive electron-withdrawing effect of the carboxylate group is operative. This effect is weaker than the combined resonance and inductive effects in the para isomer. Consequently, the meta isomer is expected to be less reactive than the para isomer but more reactive than the unsubstituted benzenesulfonyl chloride.

  • Ortho-isomer (Methyl 2-(chlorosulfonyl)benzoate): The ortho isomer presents a more complex scenario. While the electron-withdrawing inductive effect of the carboxylate group is strongest at the ortho position due to proximity, it is often counteracted by a significant steric hindrance effect.

Steric Effects: The bulky methyl carboxylate group in the ortho position can physically obstruct the approach of a nucleophile to the sulfonyl sulfur. This steric hindrance can dramatically decrease the reaction rate, potentially making the ortho isomer the least reactive of the three, despite the favorable electronic effect. This phenomenon of "steric acceleration" or retardation is a critical consideration in predicting reactivity.[2]

The interplay of these electronic and steric factors dictates the following predicted order of reactivity for nucleophilic substitution reactions:

Para > Meta > Ortho

This trend is a crucial guiding principle for selecting the appropriate isomer for a desired reaction rate and efficiency in a synthetic pathway.

Figure 1. Structures and systematic names of the ortho, meta, and para isomers of methyl chlorosulfonylbenzoate.

Experimental Validation of Reactivity Trends

Comparative Hydrolysis Rates

The hydrolysis of sulfonyl chlorides to their corresponding sulfonic acids is a facile reaction that can be conveniently monitored to determine relative reactivities. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3]

Illustrative Data for Substituted Benzenesulfonyl Chlorides:

The following table presents first-order rate constants for the solvolysis (hydrolysis in water) of various para-substituted benzenesulfonyl chlorides. This data clearly demonstrates the activating effect of electron-withdrawing groups and the deactivating effect of electron-donating groups.

Substituent (at para-position)Rate Constant (k x 10⁻⁴ s⁻¹) at 15°CReference
-OCH₃23.89[4]
-CH₃13.57[4]
-H11.04[4]
-Br7.447[4]
-NO₂9.373[4]

Table 1: First-order rate constants for the solvolysis of para-substituted benzenesulfonyl chlorides in water at 15°C.[4]

Based on this data, the electron-withdrawing nitro group (-NO₂) increases the rate of hydrolysis compared to the unsubstituted compound, while the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups decrease the rate. The methyl carboxylate group of the chlorosulfonylbenzoate isomers is also electron-withdrawing, and thus a similar rate enhancement is expected, particularly for the para and meta isomers.

Comparative Aminolysis Rates

The reaction of sulfonyl chlorides with amines to form sulfonamides is a cornerstone of medicinal chemistry. The rate of this reaction is also highly dependent on the electrophilicity of the sulfonyl sulfur and the nucleophilicity of the amine.

While specific kinetic data for the aminolysis of chlorosulfonylbenzoate isomers is scarce, the principles governing their reactivity are the same as for hydrolysis. The expected order of reactivity remains para > meta > ortho .

Experimental Protocols for Reactivity Assessment

To enable researchers to conduct their own comparative studies, the following detailed protocols for determining hydrolysis and aminolysis rates are provided. These protocols are designed to be self-validating and are based on established analytical techniques.

Protocol 1: Determination of Hydrolysis Rate by Conductometry

This method is highly sensitive as the hydrolysis of a sulfonyl chloride molecule produces two ions, leading to a measurable change in the conductivity of the solution.

Materials:

  • Ortho, meta, and para isomers of methyl chlorosulfonylbenzoate

  • High-purity deionized water

  • Conductivity meter with a temperature-controlled cell

  • Constant temperature water bath

  • Stock solutions of each isomer in a dry, inert solvent (e.g., dioxane or acetonitrile)

Procedure:

  • Equilibrate the conductivity cell containing a known volume of deionized water to the desired temperature (e.g., 25°C) in the water bath.

  • Record the initial conductivity of the water.

  • Inject a small, known volume of the sulfonyl chloride stock solution into the cell with rapid stirring to ensure immediate mixing.

  • Start recording the conductivity as a function of time.

  • Continue measurements until the conductivity reaches a stable value, indicating the completion of the reaction.

  • The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t.

Protocol 2: Determination of Aminolysis Rate by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactant and product over time.[5][6]

Materials:

  • Ortho, meta, and para isomers of methyl chlorosulfonylbenzoate

  • Amine of interest (e.g., benzylamine)

  • Aprotic solvent (e.g., acetonitrile)

  • HPLC system with a UV detector and a suitable C18 reversed-phase column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Quenching solution (e.g., a dilute acid to neutralize the amine)

Procedure:

  • Prepare a standard solution of the sulfonyl chloride and the corresponding sulfonamide product for calibration.

  • In a thermostated reaction vessel, dissolve a known concentration of the sulfonyl chloride isomer in the aprotic solvent.

  • Initiate the reaction by adding a known concentration of the amine.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to the quenching solution.

  • Inject the quenched sample into the HPLC system.

  • Monitor the decrease in the peak area of the sulfonyl chloride and the increase in the peak area of the sulfonamide product over time.

  • The rate constant can be determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law.

Figure 2. Generalized experimental workflow for determining the reaction rates of chlorosulfonylbenzoate isomers.

Practical Implications for Drug Development

The differential reactivity of the chlorosulfonylbenzoate isomers has significant practical implications in the synthesis of drug candidates:

  • Reaction Efficiency and Yield: The highly reactive para isomer is ideal for reactions where rapid and complete conversion is desired, potentially leading to higher yields and shorter reaction times.

  • Selectivity: In molecules with multiple nucleophilic sites, the less reactive ortho or meta isomers might offer greater selectivity, allowing for more controlled functionalization.

  • Process Development and Scale-Up: Understanding the kinetic profile of each isomer is crucial for designing robust and scalable synthetic processes. The choice of isomer can impact reaction temperature, addition rates, and work-up procedures.

  • Stability and Handling: The higher reactivity of the para isomer also implies lower stability. It will be more susceptible to hydrolysis upon exposure to moisture, requiring more stringent handling and storage conditions.

Conclusion

The positional isomerism of the methyl carboxylate group in chlorosulfonylbenzoate has a profound and predictable impact on the reactivity of the sulfonyl chloride moiety. The para isomer stands out as the most reactive due to favorable electronic effects, while the ortho isomer is likely the least reactive due to significant steric hindrance. The meta isomer exhibits intermediate reactivity. By understanding these fundamental principles and employing the robust experimental protocols outlined in this guide, researchers in drug development can strategically select the optimal isomer to enhance the efficiency, selectivity, and scalability of their synthetic routes, ultimately accelerating the discovery of new therapeutic agents.

References

A Senior Application Scientist's Guide to Alternatives for Methyl 4-chloro-2-(chlorosulfonyl)benzoate in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of molecular construction. The selection of the appropriate sulfonylating agent is paramount to the success of these synthetic endeavors. Methyl 4-chloro-2-(chlorosulfonyl)benzoate has long been a workhorse in this field, valued for its reactivity and utility as a building block. However, its use is not without limitations, including its moisture sensitivity and the often harsh conditions associated with its application. This guide provides an in-depth comparison of viable alternatives to this compound, offering modern, efficient, and often milder approaches to sulfonamide synthesis. We will delve into the mechanistic underpinnings of each alternative, present comparative data, and provide detailed experimental protocols to empower you to make the most informed decisions for your specific applications.

Understanding the Benchmark: this compound

This compound (CAS 85392-01-4) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a methyl ester. The electron-withdrawing nature of the chloro and methoxycarbonyl substituents enhances the electrophilicity of the sulfonyl sulfur, making it a potent reagent for the sulfonylation of primary and secondary amines.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₆Cl₂O₄S[1]
Molecular Weight269.10 g/mol [1]
AppearanceSolid[2]
Storage ConditionsInert atmosphere, 2-8°C[2]

The primary application of this reagent is in the synthesis of N-substituted sulfonamides, which are crucial pharmacophores in a wide array of therapeutic agents.[3][4] The traditional method involves the reaction of the sulfonyl chloride with an amine in the presence of a base to neutralize the HCl byproduct.[3][5]

Limitations of Traditional Sulfonyl Chlorides:

While effective, the use of sulfonyl chlorides like this compound presents several challenges:

  • Moisture Sensitivity: Sulfonyl chlorides readily hydrolyze in the presence of water, necessitating anhydrous reaction conditions and careful handling.[6][7]

  • Harsh Preparative Conditions: The synthesis of sulfonyl chlorides often requires harsh reagents like chlorosulfonic acid, which can be incompatible with sensitive functional groups.[8][9]

  • Side Reactions: The liberated HCl can lead to unwanted side reactions, and the basic conditions can be problematic for certain substrates.[10]

  • Limited Scope: The nucleophilicity of the amine can be a limiting factor, with secondary amines often exhibiting low to no reactivity.[3]

These limitations have driven the development of innovative alternatives that offer milder conditions, broader substrate scope, and improved handling characteristics.

Structurally Similar Sulfonyl Chlorides: A Game of Electronics and Sterics

A straightforward alternative is the use of other substituted benzenesulfonyl chlorides. The reactivity of the sulfonyl chloride group is highly dependent on the electronic nature of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups increase the electrophilicity of the sulfonyl sulfur, leading to higher reactivity.[11] For example, 4-(chlorosulfonyl)benzoic acid is more reactive than tosyl chloride due to the strong electron-withdrawing effect of the carboxylic acid group.[11]

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups decrease reactivity by donating electron density to the ring.[11]

This principle allows for the fine-tuning of the sulfonylating agent's reactivity to match the nucleophilicity of the amine and the overall sensitivity of the substrate.

Comparative Performance:

Sulfonylating AgentKey FeatureRelative ReactivityTypical Yields
This compoundHigh reactivity due to EWGsHighGood to Excellent
p-Toluenesulfonyl chloride (TsCl)Lower reactivity due to EDGModerateGood to Excellent[5]
2-Nitrobenzenesulfonyl chloride (NsCl)High reactivity, mild cleavageVery HighGood to Excellent[12]
4-(Chlorosulfonyl)benzoic acidBifunctional, high reactivityVery HighGood to Excellent[11]

Experimental Protocol: General Sulfonylation of an Amine with a Substituted Benzenesulfonyl Chloride

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine Dissolve amine (1.0 eq) in anhydrous solvent (e.g., DCM, THF) base Add base (1.1-1.5 eq) (e.g., pyridine, Et3N) amine->base Stir at 0°C sulfonyl_chloride Add sulfonyl chloride (1.0 eq) dropwise at 0°C base->sulfonyl_chloride Proceed to reaction stir Warm to RT and stir (monitor by TLC) sulfonyl_chloride->stir quench Quench with water or dilute acid stir->quench Upon completion extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (chromatography or recrystallization) extract->purify cluster_sulfinamide Step 1: Sulfinamide Formation cluster_oxidation Step 2: Oxidation cluster_workup Workup & Purification mix Mix methyl sulfinate (1.0 eq) and amine (1.5 eq) (neat) ultrasound Irradiate with ultrasound at room temperature mix->ultrasound dissolve Dissolve crude sulfinamide in DCM ultrasound->dissolve Proceed to oxidation add_mcpba Add m-CPBA (1.5 eq) dissolve->add_mcpba stir Stir at room temperature add_mcpba->stir wash Wash with NaHCO3 (aq) and brine stir->wash Upon completion purify Dry, concentrate, and purify wash->purify cluster_step1 Step 1: Decarboxylative Chlorosulfonylation cluster_step2 Step 2: Amination start Aryl Carboxylic Acid cu_lmct Cu(II) catalyst, SO2, chlorinating agent, light (hv) start->cu_lmct sulfonyl_chloride In situ generated Aryl Sulfonyl Chloride cu_lmct->sulfonyl_chloride amine Amine, Base sulfonyl_chloride->amine One-pot sulfonamide Final Sulfonamide Product amine->sulfonamide

References

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 4-chloro-2-(chlorosulfonyl)benzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the responsible handling and disposal of reactive chemical intermediates is a cornerstone of laboratory safety and environmental stewardship. Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a versatile reagent, demands a rigorous and informed approach to its disposal due to its inherent reactivity. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established chemical safety principles.

Understanding the Inherent Risks: A Two-Fold Reactivity Profile

This compound possesses two key reactive sites that dictate its disposal procedure: the highly electrophilic sulfonyl chloride group and a methyl ester functionality. Both are susceptible to nucleophilic attack, particularly by water and bases, in a process known as hydrolysis.

The sulfonyl chloride group reacts exothermically with water and other nucleophiles, which can be vigorous.[1] This reaction is the primary hazard, as uncontrolled addition of water or base can lead to a rapid increase in temperature and the release of corrosive acidic vapors. The methyl ester group can also be hydrolyzed, a reaction known as saponification, typically by a strong base, to form a carboxylate salt.[2] A comprehensive understanding of these reactions is crucial for a controlled and safe neutralization process.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation and serious eye damage.[3][4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Prioritizing Safety: Essential Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE to mitigate the risks of chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly sealed chemical splash goggles and a face shieldProtects against splashes of the corrosive chemical and its reaction products.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact and potential burns.
Body Protection A chemical-resistant laboratory coat or apronProtects against spills and contamination of personal clothing.
Respiratory Work must be conducted in a certified chemical fume hoodPrevents inhalation of corrosive vapors that may be generated during neutralization.

A Bifurcated Approach to Disposal: Residual vs. Bulk Quantities

The appropriate disposal strategy for this compound is dictated by the quantity of the waste.

DisposalDecisionTree start Assess Waste Quantity residual Residual Quantities (e.g., glassware rinsing) start->residual < 1-2 g bulk Bulk Quantities start->bulk > 1-2 g neutralization Proceed with Controlled Neutralization residual->neutralization hazardous_waste Package as Halogenated Organic Hazardous Waste bulk->hazardous_waste aqueous_waste Dispose as Aqueous Hazardous Waste neutralization->aqueous_waste ehs_pickup Arrange for EHS Pickup hazardous_waste->ehs_pickup

Disposal decision workflow for this compound.
Protocol 1: Neutralization of Residual Quantities

This procedure is designed for small quantities of this compound, such as residues in reaction flasks or on contaminated labware. The primary objective is to safely hydrolyze the reactive functional groups into their corresponding, less hazardous salts.

Materials:

  • Residual this compound

  • 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH)

  • Ice bath

  • Large beaker (volume should be at least 10 times that of the basic solution)

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

Step-by-Step Procedure:

  • Preparation: In a certified chemical fume hood, place the large beaker containing the basic solution on a stir plate and immerse it in an ice bath. Begin vigorous stirring. A general principle is to use a significant molar excess of the base (at least 10 equivalents) relative to the estimated amount of the residual sulfonyl chloride.

  • Slow and Controlled Addition: Carefully and slowly, add the solution containing the residual this compound to the cold, stirred basic solution in a dropwise manner.

    • Causality: The slow addition and cooling are critical to dissipate the heat generated from the exothermic hydrolysis reaction, preventing uncontrolled boiling and splashing.[1]

  • Reaction Monitoring: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the hydrolysis of both the sulfonyl chloride and the methyl ester is complete.

  • pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Check the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is achieved.

  • Final Disposal: The resulting neutralized aqueous solution, containing sodium 4-chloro-2-(sulfonate)benzoate and methanol, should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines. Do not pour it down the drain.

NeutralizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification & Disposal prep_base Prepare cold, stirred basic solution (NaHCO3 or NaOH) in a fume hood add_waste Slowly add residual sulfonyl chloride waste prep_base->add_waste stir Stir in ice bath for at least 1 hour add_waste->stir check_ph Verify pH is neutral (pH 7-9) stir->check_ph dispose Transfer to Aqueous Hazardous Waste Container check_ph->dispose

Step-by-step workflow for the neutralization of residual sulfonyl chloride.
Protocol 2: Management of Bulk Quantities

Bulk quantities of this compound should not be neutralized in the laboratory due to the potential for a large-scale, uncontrollable exothermic reaction. The appropriate procedure is to package it as hazardous waste for collection by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Procedure:

  • Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complexity.

  • Container and Labeling: Ensure the original container is securely sealed. If transferring to a new container, it must be compatible, properly sealed, and clearly labeled. The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste, away from incompatible materials, particularly water, bases, and strong oxidizing agents.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Spill Management: A Calm and Methodical Response

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the chemical fume hood is operational to help ventilate any vapors.

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust.

  • Neutralize (for small spills): Cautiously cover the absorbed material with sodium bicarbonate or soda ash to neutralize any remaining reactivity.

  • Collect and Dispose: Carefully scoop the absorbed and neutralized material into a designated "Solid Hazardous Waste" container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental compliance.

References

Mastering the Handling of Methyl 4-chloro-2-(chlorosulfonyl)benzoate: A Guide to Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a highly reactive sulfonyl chloride derivative, prized for its utility in synthesizing a range of pharmaceutical compounds and complex organic molecules. However, its reactivity also presents significant handling challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence rooted in a deep understanding of the chemical's properties. Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and environmental protection.

Immediate Safety & Hazard Profile: Understanding the "Why"

This compound is classified as a corrosive solid . The primary hazard stems from the electrophilic sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group reacts readily with nucleophiles, most notably water.

The core danger is its violent, exothermic reaction with moisture. This reaction, known as hydrolysis, rapidly produces corrosive and toxic byproducts: hydrochloric acid (HCl) and methyl 4-chloro-2-(sulfonic acid)benzoate. The release of HCl gas is particularly hazardous, capable of causing severe respiratory tract irritation and damage.

Hazard ClassificationGHS PictogramSignal WordKey Hazard Statements
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.
Water Reactivity--Reacts violently with water, liberating toxic gas.

This reactivity profile dictates every aspect of its handling, from storage to disposal. The goal is not merely to follow steps but to create a self-validating system of safety where the logic of each action is clear.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A comprehensive PPE strategy is mandatory. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE, explaining the rationale behind each selection.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles AND a full-face shield.Protects against splashes of the solid material and the immediate, violent evolution of corrosive gases upon accidental contact with moisture.[1]
Hand Protection Butyl rubber or thick-gauge Nitrile gloves.Provides robust protection against corrosive chemicals.[2][3][4][5] Standard thin nitrile gloves are inadequate for anything beyond incidental splash contact and must be changed immediately upon any exposure.[6][7][8][9] Always double-glove when handling bulk quantities.
Body Protection A chemical-resistant lab coat or apron over full-length clothing and closed-toe shoes.Protects skin and personal clothing from contamination with the solid reagent.
Respiratory Protection All handling and disposal steps must be performed in a certified chemical fume hood.Prevents inhalation of the fine solid particles and any corrosive acid gases that may be generated.[1][10]

Operational Plan: From Receipt to Reaction

Storage and Handling Environment
  • Moisture Exclusion is Paramount: Store this compound in a cool, dry, well-ventilated area, specifically designated for corrosive and water-reactive materials. The container must be kept tightly sealed.

  • Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent gradual hydrolysis from atmospheric moisture.

  • Work Area Preparation: Before opening the container, ensure the chemical fume hood sash is at the appropriate height and that all necessary equipment—spatulas, weigh boats, reaction vessels—are scrupulously dry.

Weighing and Transfer Protocol

The following workflow minimizes exposure risk during the critical weighing and transfer step.

Weighing_Workflow cluster_prep Preparation cluster_weigh Weighing cluster_transfer Transfer & Cleanup Prep Don all required PPE (Face Shield, Butyl Gloves, Lab Coat) VerifyHood Verify Fume Hood is operational Prep->VerifyHood DryTools Ensure all tools and glassware are dry VerifyHood->DryTools Open Open reagent container inside the fume hood DryTools->Open Weigh Weigh solid quickly onto dry weigh paper or into a vial Open->Weigh Close Tightly seal reagent container Weigh->Close Transfer Add reagent directly to the dry reaction vessel/solvent Close->Transfer CleanTools Decontaminate spatula/tools (See Disposal Protocol) Transfer->CleanTools CleanArea Wipe down balance and hood surface CleanTools->CleanArea

Caption: Workflow for weighing and transferring the reagent.

Spill Management Plan

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Clear all non-essential personnel from the immediate area and alert your laboratory supervisor.

  • Control Vapors: Ensure the fume hood is operational to manage any dust or evolving gases.

  • Containment (Dry Method): Cover the spill with an inert, non-combustible absorbent material such as sand, dry earth, or vermiculite.[11] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [10]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Cautiously wipe the spill area with a cloth dampened with an inert solvent (e.g., toluene), followed by a thorough cleaning. All cleaning materials must be treated as hazardous waste.

  • Report: Inform your institution's Environmental Health and Safety (EHS) office about the spill.

Disposal Plan: Controlled Neutralization

Disposal of this compound requires the controlled quenching of its reactivity. This involves a carefully managed hydrolysis and neutralization reaction.

The Chemistry of Neutralization

The sulfonyl chloride is slowly added to a basic solution. The base (e.g., sodium bicarbonate) neutralizes the two acidic byproducts of the hydrolysis reaction as they are formed.

Reaction 1 (Hydrolysis): C₈H₆Cl₂O₄S + 2 H₂O → C₈H₇ClO₆S (sulfonic acid) + HCl

Reaction 2 (Neutralization): HCl + NaHCO₃ → NaCl + H₂O + CO₂(g) C₈H₇ClO₆S + NaHCO₃ → C₈H₆ClNaO₆S (sulfonate salt) + H₂O + CO₂(g)

The overall process is highly exothermic and produces gas, necessitating the procedural controls outlined below.

Experimental Protocol: Quenching via Hydrolysis

This protocol is for neutralizing small, residual quantities of the chemical (e.g., from cleaning glassware or decontaminating spatulas). Bulk quantities should be disposed of as hazardous waste without attempting neutralization.[12]

Objective: To safely hydrolyze and neutralize residual this compound into its corresponding water-soluble sulfonate salt.

Materials:

  • Residual sulfonyl chloride

  • 5-10% aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution[11][12]

  • Ice bath

  • Large beaker (at least 10 times the volume of the sulfonyl chloride to be quenched)

  • Stir plate and stir bar

  • pH paper

Quenching_Protocol cluster_setup Step 1: Setup cluster_addition Step 2: Slow Addition cluster_verify Step 3: Verification & Disposal Prep Place a large beaker of basic solution (e.g., 5% NaHCO3) in an ice bath inside a fume hood. Stir Begin vigorous stirring. Prep->Stir Add Slowly and carefully add the sulfonyl chloride to the cold, stirring basic solution. Stir->Add Observe CAUTION: Control addition rate. Observe for exotherm and gas evolution (CO2). Add->Observe Warm Allow mixture to warm to room temperature. Observe->Warm CheckpH Test pH to confirm it is neutral or slightly basic (pH 7-9). Warm->CheckpH Adjust Add more base if acidic. CheckpH->Adjust If pH < 7 Dispose Transfer neutralized solution to 'Aqueous Hazardous Waste' container. CheckpH->Dispose If pH ≥ 7 Adjust->CheckpH

Caption: Step-by-step protocol for neutralizing sulfonyl chloride waste.

Causality Behind the Protocol:

  • Working in a Fume Hood: Essential to contain the corrosive HCl and CO₂ gases produced.

  • Using a Large Beaker of Base: Provides a sufficient heat sink and ensures an excess of base is always present to immediately neutralize the acidic byproducts.[12]

  • Ice Bath: Manages the significant heat generated by the exothermic hydrolysis and neutralization reactions, preventing boiling and uncontrolled splashing.[11]

  • Adding Reagent to Base (Not Vice Versa): This ensures that the reactive sulfonyl chloride is always the limiting reagent in the presence of excess water and base, preventing a large, uncontrolled reaction.[11]

  • pH Verification: Confirms that all acidic materials have been successfully neutralized before the waste is consolidated.[12]

Emergency Procedures: Immediate First Aid

Inhalation:

  • Move the person to fresh air immediately.[1][13]

  • Keep the person at rest in a half-upright position to ease breathing.[1]

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[1]

  • Seek immediate medical attention. Symptoms like pulmonary edema can be delayed.[1][10]

Skin Contact:

  • Do not hesitate. Immediately flush the affected skin with copious amounts of cool running water for at least 20 minutes.[14][15]

  • Simultaneously remove all contaminated clothing, shoes, and jewelry.[1][14]

  • Do not apply any creams or ointments.

  • Seek immediate medical attention for any chemical burn.[16][17]

Eye Contact:

  • Immediately flush the eyes with a large amount of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[10]

  • Remove contact lenses if present and easy to do so.[1]

  • Seek immediate medical attention from an ophthalmologist.[13]

Ingestion:

  • Rinse the mouth thoroughly with water.[1][13]

  • Do NOT induce vomiting , as this can cause further damage to the esophagus.[1][13]

  • Seek immediate medical attention.

By understanding the chemical principles that underpin these safety protocols, researchers can handle this compound not just safely, but with the confidence and precision required for high-level scientific and developmental work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.